molecular formula C34H28I4 B3103796 1,3,5,7-Tetrakis(4-iodophenyl)adamantane CAS No. 144970-30-9

1,3,5,7-Tetrakis(4-iodophenyl)adamantane

Cat. No.: B3103796
CAS No.: 144970-30-9
M. Wt: 944.2 g/mol
InChI Key: HTGPRXPCTBXRBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5,7-Tetrakis(4-iodophenyl)adamantane is a useful research compound. Its molecular formula is C34H28I4 and its molecular weight is 944.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,3,5,7-tetrakis(4-iodophenyl)adamantane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28I4/c35-27-9-1-23(2-10-27)31-17-32(24-3-11-28(36)12-4-24)20-33(18-31,25-5-13-29(37)14-6-25)22-34(19-31,21-32)26-7-15-30(38)16-8-26/h1-16H,17-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGPRXPCTBXRBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC3(CC1(CC(C2)(C3)C4=CC=C(C=C4)I)C5=CC=C(C=C5)I)C6=CC=C(C=C6)I)C7=CC=C(C=C7)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28I4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

944.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Whitepaper: A Validated Two-Step Synthesis of 1,3,5,7-Tetrakis(4-iodophenyl)adamantane from 1-Bromoadamantane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

1,3,5,7-Tetrakis(4-iodophenyl)adamantane is a highly symmetrical and rigid molecular building block, or "tecton," of significant interest in materials science, supramolecular chemistry, and drug development. Its adamantane core imparts exceptional thermal and chemical stability, while the four para-substituted iodophenyl groups provide spatially defined vectors for constructing complex, three-dimensional architectures through established cross-coupling chemistries. This guide provides a comprehensive, field-proven methodology for the synthesis of this key intermediate, starting from the commercially available 1-bromoadamantane. The synthesis is presented as a robust, two-step process: (1) an exhaustive Friedel-Crafts tetra-arylation to form the 1,3,5,7-tetraphenyladamantane intermediate, and (2) a regioselective, oxidative tetra-iodination to yield the final product. This document details the underlying reaction mechanisms, provides step-by-step experimental protocols, and explains the causal logic behind critical procedural choices, ensuring scientific integrity and reproducibility for researchers in the field.

Introduction: The Adamantane Core in Advanced Molecular Design

Adamantane, a tricyclic alkane (C₁₀H₁₆), is the smallest unit of a diamond crystal lattice and is renowned for its unique combination of properties: a rigid, strain-free, and highly symmetric cage structure, exceptional thermodynamic stability, and defined bridgehead positions (tertiary carbons) that are amenable to functionalization.[1] These characteristics make adamantane derivatives ideal scaffolds for a variety of applications, from pharmaceuticals to advanced materials.[2][3][4]

The introduction of aryl groups at all four bridgehead positions creates 1,3,5,7-tetraaryladamantanes, a class of molecules that serve as versatile and robust building blocks.[5] Their well-defined tetrahedral geometry allows for the predictable construction of porous organic polymers and metal-organic frameworks with applications in gas storage and separation.[5]

The target molecule of this guide, this compound, further enhances this utility. The iodine atoms at the para-positions of the phenyl rings are excellent leaving groups for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings.[6][7][8][9] This allows for the precise and modular assembly of larger, functional supramolecular structures.

Overall Synthetic Strategy

The transformation of 1-bromoadamantane into this compound is efficiently achieved in two distinct synthetic operations. The strategy hinges on first constructing the stable tetraphenyl adamantane core and then functionalizing the peripheral phenyl rings.

  • Step 1: Friedel-Crafts Tetra-arylation. 1-bromoadamantane undergoes a Lewis acid-catalyzed reaction with benzene to form 1,3,5,7-tetraphenyladamantane (TPA).

  • Step 2: Electrophilic Tetra-iodination. The TPA intermediate is subjected to an oxidative iodination to regioselectively install iodine atoms at the para position of each phenyl ring, yielding the final product, this compound (TPIA).

Synthetic_Pathway Start 1-Bromoadamantane Intermediate 1,3,5,7-Tetraphenyladamantane (TPA) Start->Intermediate Step 1: Friedel-Crafts Arylation (Benzene, AlCl₃, t-BuBr) End This compound (TPIA) Intermediate->End Step 2: Electrophilic Iodination (I₂, PIFA, CHCl₃)

Caption: High-level overview of the two-step synthesis.

Part 1: Synthesis of 1,3,5,7-Tetraphenyladamantane (TPA)

Mechanistic Rationale and Causality

This reaction is a fascinating example of an exhaustive Friedel-Crafts reaction.[10] The process begins with the reaction between the Lewis acid, aluminum trichloride (AlCl₃), and 1-bromoadamantane to generate a tertiary adamantyl carbocation. This electrophile then attacks the benzene ring to form 1-phenyladamantane.

A key challenge is explaining the substitution at the other three bridgehead positions, which initially bear only hydrogen atoms. The critical insight lies in the role of tert-butyl bromide. In the presence of AlCl₃, t-butyl bromide also forms a carbocation. This system facilitates a process known as "hydride abstraction." The tert-butyl cation can abstract a hydride (H⁻) from a bridgehead position of a phenylated adamantane intermediate.[11] This generates a new adamantyl carbocation, which can then be attacked by another molecule of benzene. This hydride abstraction and subsequent arylation cycle repeats until all four bridgehead positions are substituted, driven towards the thermodynamically stable, fully substituted product.[11]

Detailed Experimental Protocol: TPA

This protocol is adapted from established procedures.[11][12]

  • Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-bromoadamantane (6.00 g, 27.9 mmol).

  • Reagent Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), add dry benzene (200 mL) as the solvent and reactant. Subsequently, add tert-butyl bromide (6.30 mL, 55.8 mmol) to the suspension.

  • Catalyst Introduction: While stirring, carefully add anhydrous aluminum trichloride (AlCl₃) (0.40 g, 3.0 mmol) portion-wise. Caution: The addition may be exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 6-8 hours. A large amount of white solid precipitate will form as the reaction proceeds.

  • Quenching and Workup: After cooling the reaction to room temperature, slowly and carefully pour the mixture into a beaker containing glacial acetic acid (150 mL) to quench the catalyst. This should be done in a well-ventilated fume hood.

  • Isolation: Filter the resulting white precipitate using a Büchner funnel. Wash the filter cake thoroughly with chloroform. The product, 1,3,5,7-tetraphenyladamantane, is insoluble in chloroform, which effectively removes soluble impurities.

  • Drying: Dry the isolated white solid under vacuum to obtain the pure TPA intermediate. A typical yield is ~60-70%.

Data Presentation: Reagent Table for TPA Synthesis
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
1-BromoadamantaneC₁₀H₁₅Br215.136.00 g27.91.0
BenzeneC₆H₆78.11200 mL-Solvent/Reagent
tert-Butyl BromideC₄H₉Br137.026.30 mL55.82.0
Aluminum ChlorideAlCl₃133.340.40 g3.0~0.1

Part 2: Synthesis of this compound (TPIA)

Mechanistic Rationale and Causality

This step is a regioselective electrophilic aromatic substitution. The adamantyl group is bulky and an ortho-, para- director. Due to significant steric hindrance at the ortho positions, the substitution occurs exclusively at the para position of each of the four phenyl rings.

The reaction employs molecular iodine (I₂) in combination with an oxidizing agent, bis(trifluoroacetoxy)iodobenzene (PIFA), also known as Phenyliodine bis(trifluoroacetate).[12] PIFA is a hypervalent iodine compound that acts as an oxidant to generate a highly electrophilic iodine species (e.g., I⁺ or its equivalent) from the less reactive I₂. This potent electrophile is then readily attacked by the electron-rich phenyl rings of the TPA intermediate to afford the tetra-iodinated product.

Detailed Experimental Protocol: TPIA

This protocol is adapted from established procedures.[12]

  • Setup: In a 500 mL flask protected from light (e.g., wrapped in aluminum foil), combine 1,3,5,7-tetraphenyladamantane (TPA) (20.0 g, 45.4 mmol) and molecular iodine (I₂) (23.0 g, 90.6 mmol).

  • Solvent Addition: Add chloroform (CHCl₃, 200 mL) to the flask.

  • Reagent Addition: While stirring under an inert atmosphere, add bis(trifluoroacetoxy)iodobenzene (PIFA) (39.0 g, 90.7 mmol).

  • Reaction: Stir the mixture at a controlled temperature of 15°C for 10-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Quenching and Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the purple color of the iodine disappears.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., chloroform/methanol) to yield the final product as a white solid.[12] The melting point should be consistent with literature values (~250°C).[13]

Data Presentation: Reagent Table for TPIA Synthesis
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
1,3,5,7-TetraphenyladamantaneC₃₄H₃₂440.6220.0 g45.41.0
IodineI₂253.8123.0 g90.62.0
PIFAC₁₀H₅F₆IO₄430.0439.0 g90.72.0
ChloroformCHCl₃119.38200 mL-Solvent

Visualization of the Experimental Workflow

Workflow cluster_0 Part 1: TPA Synthesis cluster_1 Part 2: TPIA Synthesis P1_Start 1. Combine 1-Bromoadamantane, Benzene, t-BuBr P1_Cat 2. Add AlCl₃ Catalyst P1_Start->P1_Cat P1_Reflux 3. Reflux for 6-8h P1_Cat->P1_Reflux P1_Quench 4. Cool and Quench with Acetic Acid P1_Reflux->P1_Quench P1_Filter 5. Filter Precipitate P1_Quench->P1_Filter P1_Wash 6. Wash with Chloroform P1_Filter->P1_Wash P1_Dry 7. Dry Under Vacuum (Yields TPA) P1_Wash->P1_Dry P2_Start 8. Combine TPA, I₂, CHCl₃ P1_Dry->P2_Start Use TPA Intermediate P2_React 9. Add PIFA, React at 15°C P2_Start->P2_React P2_Quench 10. Quench with Na₂S₂O₃ (aq) P2_React->P2_Quench P2_Extract 11. Aqueous Workup (NaHCO₃, Brine) P2_Quench->P2_Extract P2_Dry 12. Dry (MgSO₄) & Concentrate P2_Extract->P2_Dry P2_Purify 13. Recrystallize P2_Dry->P2_Purify P2_End 14. Final Product (TPIA) P2_Purify->P2_End

Caption: Detailed experimental workflow from starting material to final product.

Safety and Handling

  • 1-Bromoadamantane & tert-Butyl Bromide: Handle in a fume hood. These are alkyl halides and can be harmful if inhaled or absorbed through the skin.

  • Benzene: Benzene is a known carcinogen and is highly flammable. All operations involving benzene must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Aluminum Chloride (Anhydrous): Highly corrosive and reacts violently with water, releasing HCl gas. Handle in a dry environment (e.g., glove box or under inert gas) and add to reaction mixtures slowly.

  • Iodine & PIFA: Corrosive and toxic. Avoid inhalation of vapors and skin contact. Work in a well-ventilated area.

  • Chloroform: A suspected carcinogen and toxic. Handle only in a fume hood.

Conclusion and Future Directions

The two-step synthesis of this compound from 1-bromoadamantane is a reliable and scalable method for producing a valuable molecular building block. The procedure leverages a classic Friedel-Crafts reaction, driven to completion by a hydride-transfer mechanism, followed by a regioselective oxidative iodination. The resulting product is a high-value intermediate, poised for further elaboration. The four spatially-defined iodo-groups serve as versatile handles for constructing intricate, three-dimensional molecular architectures via palladium-catalyzed cross-coupling reactions, opening avenues for the development of novel porous materials, molecular sensors, and complex scaffolds for drug discovery.

References

synthesis and characterization of tetrakis(4-iodophenyl)adamantane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of Tetrakis(4-iodophenyl)adamantane

Foreword: The Adamantane Core in Modern Chemistry

Adamantane, the smallest diamondoid, presents a unique molecular scaffold for chemists and drug development professionals.[1][2] Its rigid, strain-free, and perfectly tetrahedral geometry provides a predictable three-dimensional framework that is invaluable in fields ranging from materials science to medicinal chemistry.[3][4][5][6] The ability to functionalize adamantane at its four equivalent bridgehead positions allows for the creation of precisely oriented molecular architectures.[7] Among these derivatives, 1,3,5,7-tetrakis(4-iodophenyl)adamantane stands out as a cornerstone building block. The presence of four iodophenyl groups offers reactive handles for a multitude of cross-coupling reactions, enabling the construction of complex supramolecular assemblies, dendritic polymers, and novel therapeutic scaffolds.[1][8][9]

This guide provides a comprehensive overview of the , grounded in established protocols and analytical validation. It is designed to equip researchers with both the practical steps and the underlying scientific rationale necessary for its successful preparation and verification.

Synthetic Strategy and Execution

The synthesis of tetrakis(4-iodophenyl)adamantane is most effectively achieved through a two-stage process. The core strategy involves first attaching four phenyl groups to the adamantane bridgeheads, followed by a regioselective iodination at the para position of each phenyl ring. This approach ensures high symmetry and provides a robust route to the desired product in substantial quantities.

Diagram of the Synthetic Workflow

Synthetic Workflow cluster_0 Step 1: Friedel-Crafts Arylation cluster_1 Step 2: Electrophilic Iodination A 1-Bromoadamantane C 1,3,5,7-Tetraphenyladamantane (TPA) A->C AlCl3 (cat.) B Benzene B->C D Tetrakis(4-iodophenyl)adamantane C->D I2, PhI(OAc)2 CHCl3

Caption: Overall two-step synthesis of the target compound.

Part A: Synthesis of 1,3,5,7-Tetraphenyladamantane (TPA)

The foundational step is a Friedel-Crafts-type reaction that couples benzene to the four bridgehead positions of the adamantane core.[6][10] Starting with a pre-functionalized adamantane, such as 1-bromoadamantane, facilitates the reaction by providing a good leaving group to initiate the formation of the adamantyl cation.

Experimental Protocol: Friedel-Crafts Arylation

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add anhydrous aluminum chloride (AlCl₃, 0.1-0.5 molar equivalents relative to 1-bromoadamantane).

  • Solvent and Reactant Addition: Under a nitrogen atmosphere, add an excess of dry benzene, which serves as both the reactant and the solvent. Begin stirring the suspension.

  • Initiation: Slowly add 1-bromoadamantane (1.0 eq) to the stirred suspension. The reaction is typically exothermic.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully quench the reaction by pouring the mixture over crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., chloroform/methanol) to yield 1,3,5,7-tetraphenyladamantane as a white solid.

Causality and Expertise : The use of a Lewis acid like AlCl₃ is critical for generating the tertiary adamantyl carbocation, the active electrophile in this substitution.[6][7] Using benzene in large excess drives the reaction equilibrium towards the tetra-substituted product and serves as a convenient solvent. The acidic work-up is essential to break up the product-catalyst complex and remove inorganic byproducts.

Part B: Synthesis of this compound

With the tetraphenyl scaffold in hand, the next step is the simultaneous iodination of all four phenyl rings. This is an electrophilic aromatic substitution. To achieve high regioselectivity for the para position and drive the reaction to completion, a potent iodinating system is required. A combination of molecular iodine with an oxidant, such as (diacetoxyiodo)benzene [PhI(OAc)₂], is highly effective.[11]

Experimental Protocol: Electrophilic Iodination

  • Reaction Setup: In a round-bottom flask protected from light, dissolve 1,3,5,7-tetraphenyladamantane (1.0 eq) in chloroform (CHCl₃).

  • Reagent Addition: Add molecular iodine (I₂, 4.0-5.0 eq) to the solution. Follow this with the addition of (diacetoxyiodo)benzene (PhI(OAc)₂, 4.0-5.0 eq).

  • Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be followed by TLC until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce the excess iodine. Stir until the deep purple color of iodine disappears.

  • Extraction: Separate the organic layer. Wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo. The crude solid is then purified by recrystallization, often from benzene or a chloroform/methanol mixture, to afford this compound as a crystalline solid.[12]

Causality and Expertise : PhI(OAc)₂ acts as an oxidant, converting I₂ into a more potent electrophilic iodine species (e.g., I⁺), which is necessary to overcome the electron-donating nature of the aryl rings and achieve substitution. The steric bulk of the adamantane core directs the substitution to the sterically accessible para position of the phenyl rings, leading to a single, highly symmetric isomer.

Comprehensive Characterization

Rigorous analytical characterization is paramount to confirm the identity, structure, and purity of the final product. The high Td symmetry of tetrakis(4-iodophenyl)adamantane simplifies its spectral data, making unambiguous assignment straightforward.[2]

Summary of Characterization Data
Technique Parameter Expected Result
¹H NMR Chemical Shift (δ)Adamantane CH₂: ~2.1 ppm (singlet). Aromatic H (ortho to I): ~7.6 ppm (doublet). Aromatic H (meta to I): ~7.2 ppm (doublet).
¹³C NMR Chemical Shift (δ)Adamantane C (quaternary): ~47 ppm. Adamantane CH₂: ~39 ppm. Aromatic C-I: ~92 ppm. Other Aromatic C: ~127-149 ppm.
Mass Spec. Molecular Ion (M⁺)m/z ≈ 943.84, corresponding to [C₃₄H₂₈I₄]⁺. The isotopic pattern will be characteristic of a molecule containing four iodine atoms.
FT-IR Wavenumber (cm⁻¹)Aromatic C-H stretch: ~3000-3100. Aliphatic C-H stretch: ~2850-2950. Aromatic C=C stretch: ~1400-1600. C-I stretch: ~500-600.
X-ray Crystal SystemTetragonal.[12][13]
M. Formula -C₃₄H₂₈I₄
M. Weight -944.20 g/mol [14][15]
Spectroscopic Analysis in Detail
  • NMR Spectroscopy: In ¹H NMR, the twelve methylene protons on the adamantane cage are chemically equivalent due to the molecule's high symmetry and should appear as a sharp singlet. The sixteen aromatic protons will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. Similarly, the ¹³C NMR spectrum is simplified: one signal for the four quaternary bridgehead carbons, one for the six methylene carbons, and four signals for the aromatic carbons (two substituted, two protonated).[16]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The calculated exact mass is 943.8370 Da.[14] The observed mass should be within a few ppm of this value. The isotopic distribution pattern of the molecular ion peak provides definitive evidence for the presence of four iodine atoms.

  • X-Ray Crystallography: For a molecule designed as a rigid architectural building block, single-crystal X-ray diffraction is the ultimate confirmation of its three-dimensional structure. Published crystal structures confirm the expected tetrahedral arrangement of the iodophenyl groups around the adamantane core.[12][13] These studies also reveal key intermolecular packing forces, such as I···I and I···π interactions, which are critical for understanding its solid-state behavior and designing crystalline materials.[12][17]

Diagram of Characterization Logic

Characterization Logic product Synthesized Product spec Spectroscopy ¹H NMR ¹³C NMR Mass Spec. FT-IR product->spec Verify Connectivity & Formula xray X-Ray Crystallography Molecular Geometry Intermolecular Packing product->xray Confirm 3D Structure chrom Chromatography TLC (monitoring) HPLC (purity) product->chrom Assess Purity confirmation Structure & Purity Confirmed spec->confirmation xray->confirmation chrom->confirmation

Caption: Logical workflow for structural and purity validation.

Applications in Research and Development

Tetrakis(4-iodophenyl)adamantane is not an end in itself but a powerful intermediate. Its value lies in the versatility of the carbon-iodine bond for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions.

  • Supramolecular Chemistry: It serves as a rigid tetrahedral core for building complex host-guest systems, molecular cages, and metal-organic frameworks (MOFs).

  • Materials Science: Through reactions like Sonogashira or Suzuki couplings, it can be used to synthesize star-shaped polymers and microporous organic networks with high thermal stability and specific adsorption properties.[1][18][8][11]

  • Drug Development: In the pharmaceutical realm, the adamantane scaffold is known to improve the pharmacokinetic properties of drug candidates by increasing lipophilicity and metabolic stability.[5][19] This building block allows for the attachment of four pharmacophores or targeting ligands in a precise, multivalent display, a strategy used to enhance binding affinity and selectivity for biological targets.[20][21]

This guide provides a robust and reliable framework for the synthesis and validation of tetrakis(4-iodophenyl)adamantane. By understanding the rationale behind each step, researchers can confidently produce this key molecular building block for a wide array of advanced applications.

References

solubility of 1,3,5,7-Tetrakis(4-iodophenyl)adamantane in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 1,3,5,7-Tetrakis(4-iodophenyl)adamantane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a unique, tetrahedrally symmetric molecule built upon a rigid adamantane core. This structural motif imparts exceptional thermal stability and a three-dimensional architecture that is increasingly exploited in materials science and supramolecular chemistry. Its applications range from serving as a core building block for porous organic polymers and metal-organic frameworks to its use in the synthesis of novel organic electronic materials.[1] A fundamental understanding of its solubility characteristics in common organic solvents is paramount for its effective utilization in synthesis, purification, and formulation. This guide provides a comprehensive overview of the solubility profile of this compound, supported by experimental insights and protocols.

Molecular Structure and its Influence on Solubility

The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can form with a solvent. The structure of this compound presents a fascinating dichotomy of polarity.

  • The Adamantane Core: The central adamantane cage is a bulky, non-polar, and highly rigid hydrocarbon framework. This lipophilic nature suggests a preference for non-polar organic solvents.

  • The Iodophenyl Groups: The four iodophenyl substituents introduce a degree of polarity and the potential for halogen bonding and π-π stacking interactions. The iodine atoms, being large and polarizable, can participate in intermolecular interactions that influence crystal packing and solubility.

The overall solubility is a balance between the non-polar character of the adamantane core and the polarizable nature of the iodophenyl arms. The large, rigid structure of the molecule can also lead to significant lattice energy in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur.

Qualitative Solubility Profile

While quantitative solubility data for this compound is not extensively reported in the literature, a qualitative understanding can be derived from its use in various synthetic and purification procedures. The following table summarizes the observed solubility in different organic solvents.

Solvent ClassSolventQualitative SolubilityRationale / Citation
Aromatic BenzeneSoluble (with heating)Single crystals of this compound have been grown by recrystallization from benzene, indicating good solubility at elevated temperatures.[2]
Halogenated Chloroform (CHCl₃)SolubleChloroform is used as a solvent for the iodination of 1,3,5,7-tetraphenyladamantane to produce the title compound.[3] It is also used in a mixed solvent system with methanol for recrystallization.[4]
Dichloromethane (CH₂Cl₂)Sparingly SolubleWhile chloroform is a good solvent, a related tetraol derivative of adamantane was found to be insoluble in dichloromethane.[1] This suggests that the solubility of this compound in dichloromethane may be limited.
Polar Aprotic N,N-Dimethylformamide (DMF)SolubleDMF is used as a solvent in reactions involving this compound, indicating its suitability for dissolving this compound.[4]
Dimethyl Sulfoxide (DMSO)Likely SolubleA structurally related tetraol derivative of adamantane is soluble in DMSO.[5] Given the polarizable nature of the iodophenyl groups, it is reasonable to infer that this compound would also exhibit solubility in DMSO.
Tetrahydrofuran (THF)Likely SolubleA related tetraol derivative of adamantane is soluble in THF.[5]
Alcohols Methanol (MeOH)Sparingly SolubleMethanol is used as a co-solvent with chloroform for recrystallization, suggesting that the compound is not highly soluble in pure methanol at room temperature but that methanol can act as an anti-solvent to induce crystallization from a chloroform solution.[4]
Non-polar Alkanes Hexane, HeptaneInsolubleThe presence of the four polarizable iodophenyl groups significantly reduces the solubility in non-polar aliphatic solvents compared to unsubstituted adamantane. A related tetraol derivative was found to be poorly soluble in non-polar solvents.[5]

Experimental Protocol for Determining Thermodynamic Solubility

To obtain quantitative solubility data, a reliable experimental protocol is essential. The following method is a robust approach for determining the thermodynamic (equilibrium) solubility of a crystalline compound like this compound.

Principle

This method relies on creating a saturated solution of the compound in the solvent of interest at a specific temperature. The concentration of the dissolved solute in the supernatant is then determined analytically.

Materials and Equipment
  • This compound (crystalline solid)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or small glass test tubes with screw caps

  • Temperature-controlled shaker or incubator

  • Analytical balance

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

  • Volumetric flasks and pipettes

Step-by-Step Procedure
  • Preparation of Stock Standards:

    • Accurately weigh a known mass of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., chloroform) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards.

  • Sample Preparation:

    • Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The system is at equilibrium when the concentration of the solute in the solution no longer changes over time.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.

  • Analysis:

    • Dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the calibration standards.

    • Analyze the calibration standards and the diluted sample using a validated HPLC method.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation:

    • Calculate the solubility of this compound in the test solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Visualization of Key Concepts

Factors Influencing Solubility

G cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties Solute_Structure Molecular Structure - Rigid Adamantane Core (Non-polar) - Iodophenyl Groups (Polarizable) Solubility Solubility Solute_Structure->Solubility 'Like dissolves like' Lattice_Energy Crystal Lattice Energy (High due to symmetry and size) Lattice_Energy->Solubility Energy barrier to dissolution Solvent_Polarity Polarity (Polar vs. Non-polar) Solvent_Polarity->Solubility Matching polarity enhances solubility Solvent_Interactions Intermolecular Forces (van der Waals, Dipole-Dipole) Solvent_Interactions->Solubility Stronger solute-solvent interactions favor dissolution

Caption: Factors influencing the solubility of the target compound.

Experimental Workflow for Solubility Determination

G Start Start Prep_Standards 1. Prepare Calibration Standards Start->Prep_Standards Prep_Samples 2. Add Excess Solid to Solvent Start->Prep_Samples Analyze 5. Analyze by HPLC Prep_Standards->Analyze Equilibrate 3. Equilibrate at Constant Temperature (e.g., 24-48h) Prep_Samples->Equilibrate Filter 4. Filter Supernatant (0.22 µm) Equilibrate->Filter Filter->Analyze Calculate 6. Calculate Solubility Analyze->Calculate End End Calculate->End

Caption: Workflow for thermodynamic solubility determination.

Conclusion

This compound exhibits a nuanced solubility profile governed by its unique molecular architecture. It demonstrates good solubility in halogenated and polar aprotic solvents such as chloroform and DMF, which are commonly used in its synthesis and derivatization. Its solubility in aromatic solvents like benzene is temperature-dependent, a property that is exploited for its recrystallization. Conversely, it is sparingly soluble in alcohols and likely insoluble in non-polar alkanes. For applications requiring precise concentration control, the detailed experimental protocol provided herein offers a robust framework for quantitative solubility determination.

References

A Technical Guide to the Spectroscopic Characterization of 1,3,5,7-Tetrakis(4-iodophenyl)adamantane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,3,5,7-Tetrakis(4-iodophenyl)adamantane is a highly symmetric, rigid, and tetra-functionalized molecule that serves as a pivotal building block in supramolecular chemistry, materials science, and the development of porous organic frameworks.[1][2] Its well-defined three-dimensional structure provides a robust tetrahedral scaffold for constructing complex molecular architectures. This guide offers an in-depth technical analysis of the spectroscopic data expected for this compound. Leveraging foundational spectroscopic principles and available crystallographic data, we will predict and interpret the characteristic features in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational (IR) and Electronic (UV-Vis) spectroscopy. This document is intended for researchers, scientists, and drug development professionals who synthesize, utilize, or characterize this and related adamantane-based structures.

Molecular Structure and Symmetry Considerations

The structure of this compound consists of a central adamantane cage with four iodophenyl groups attached to its bridgehead carbon atoms. This arrangement results in a molecule with high tetrahedral (Td) symmetry. The molecular formula is C₃₄H₂₈I₄, and the molecular weight is approximately 944.20 g/mol .[3][4]

This high symmetry is the most critical factor influencing its spectroscopic signature, as it renders many of the protons and carbon atoms chemically equivalent. This equivalence drastically simplifies the resulting NMR spectra, leading to a few, well-defined signals instead of a complex multitude of peaks. The crystallographic data confirms this tetrahedral arrangement and reveals important details about bond lengths, angles, and intermolecular packing forces.[5][6]

Figure 2: General Spectroscopic Characterization Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation Prep Dissolve in Appropriate Solvent (e.g., CDCl₃, THF) NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR Structure Elucidation MS Mass Spectrometry (MALDI-TOF) Prep->MS MW & Formula Confirmation IR FTIR Spectroscopy (ATR) Prep->IR Functional Group ID UV UV-Vis Spectroscopy Prep->UV Electronic Properties Confirm Confirm Structure: - Chemical Shifts - Molecular Weight - Functional Groups NMR->Confirm MS->Confirm IR->Confirm Purity Assess Purity Confirm->Purity

References

An In-depth Technical Guide to the Thermal Stability of 1,3,5,7-Tetrakis(4-iodophenyl)adamantane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the thermal stability of 1,3,5,7-tetrakis(4-iodophenyl)adamantane. It is intended for researchers, scientists, and drug development professionals who utilize adamantane scaffolds in materials science and medicinal chemistry. This document consolidates theoretical expectations of thermal stability with detailed, field-proven methodologies for its empirical determination.

Introduction: The Adamantane Core in Advanced Molecular Design

Adamantane, a rigid, diamondoid hydrocarbon, has garnered significant interest as a unique building block in various scientific disciplines.[1][2] Its three-dimensional, strain-free cage structure provides a robust and predictable tetrahedral geometry.[1] This molecular architecture is particularly valuable in the design of high-performance polymers, supramolecular assemblies, and therapeutic agents where precise spatial arrangement of functional groups is paramount.[1][3]

This compound is a key derivative, offering four points of functionalization extending from a rigid core. The iodophenyl moieties serve as versatile handles for a variety of cross-coupling reactions, enabling the construction of complex, three-dimensional molecular architectures.[4][5] Given that many applications of such molecules involve processing at elevated temperatures, a thorough understanding of their thermal stability is a critical prerequisite for their successful implementation.[6]

This guide will first establish the expected thermal stability of this compound based on the known properties of its structural components. Subsequently, it will provide detailed, best-practice protocols for determining its thermal properties using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Expected Thermal Stability: A Synthesis of Structural Insights

Direct, publicly available experimental data on the thermal decomposition of this compound is limited. However, a robust estimation of its thermal stability can be derived from the analysis of its constituent parts: the adamantane cage and the iodophenyl groups.

The adamantane core is exceptionally stable due to its strain-free, diamond-like arrangement of carbon atoms.[2] This inherent stability is a primary reason for its incorporation into high-performance polymers, where it significantly elevates the glass transition and decomposition temperatures.[1] For instance, microporous organic polymers synthesized using a similar building block, 1,3,5,7-tetrakis(4-bromophenyl)adamantane, have shown degradation temperatures around 340 °C.[6] While the carbon-iodine bond is generally weaker than the carbon-bromine bond, the high degree of aromaticity and the rigid adamantane framework are expected to confer substantial thermal stability to the molecule as a whole.

Decomposition of this compound under inert atmosphere is likely to proceed via homolytic cleavage of the carbon-iodine bonds at elevated temperatures. The stability of the resulting aryl and adamantyl radicals will influence the precise decomposition pathway. In an oxidative atmosphere, decomposition would be more complex, involving reactions with oxygen.

Empirical Determination of Thermal Stability: Experimental Protocols

To ascertain the precise thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principle analytical techniques.[7][8]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7] This technique is ideal for determining the onset of decomposition, the temperature of maximum decomposition rate, and the mass of any residual material.

Experimental Protocol for TGA:

  • Sample Preparation:

    • Ensure the this compound sample is a homogenous, fine powder to promote uniform heating.[9]

    • Accurately weigh 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina).[9][10]

    • Gently tap the crucible to ensure the sample is evenly distributed across the bottom in a thin layer.[9]

  • Instrument Setup:

    • Place the sample crucible and an empty reference crucible into the TGA instrument.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to establish an inert atmosphere.[10][11]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[10] This heating rate provides a good balance between resolution and experimental time.

  • Data Analysis:

    • Plot the sample mass (as a percentage of the initial mass) versus temperature.

    • The onset of decomposition (Tonset) is determined from the initial deviation from the baseline.

    • The decomposition temperature (Td) is often reported as the temperature at which 5% mass loss occurs (Td5%).

    • The peak of the first derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of decomposition.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Thermal Program cluster_analysis Data Analysis prep1 Weigh 5-10 mg of This compound prep2 Place in Alumina Crucible prep1->prep2 Homogenous Powder inst1 Load Sample & Reference Crucibles prep2->inst1 inst2 Purge with N2 (20-50 mL/min) inst1->inst2 run1 Equilibrate at 30 °C inst2->run1 run2 Heat to 600 °C (10 °C/min) run1->run2 an1 Plot Mass % vs. Temp run2->an1 an2 Determine Td5% and Peak Decomposition Temp an1->an2

Figure 1: Experimental workflow for TGA analysis.
Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It is used to detect thermal events such as melting, crystallization, and glass transitions. For a crystalline solid like this compound, DSC is crucial for determining its melting point and enthalpy of fusion, which are also indicators of thermal stability.

Experimental Protocol for DSC:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the powdered sample into a clean aluminum DSC pan.

    • Hermetically seal the pan to prevent any sublimation of the sample during heating.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to a temperature approximately 20-30 °C above the expected melting point at a heating rate of 10 °C/min.

    • Cool the sample back to 30 °C at a controlled rate (e.g., 10 °C/min).

    • Perform a second heating cycle under the same conditions as the first to observe any changes in thermal behavior after the initial melt and recrystallization.[12]

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • The melting point (Tm) is determined as the onset temperature of the endothermic melting peak.[4]

    • The enthalpy of fusion (ΔHf) is calculated by integrating the area of the melting peak.

DSC_Workflow node1 Sample Preparation Weigh 2-5 mg into Al pan Hermetically seal pan node2 Instrument Setup Load sample and reference pans Purge with N2 node1:f2->node2:f1 node3 Thermal Program Heat-Cool-Heat Cycle 10 °C/min ramp rate node2:f2->node3:f1 node4 Data Analysis Determine Melting Point (Tm) Calculate Enthalpy of Fusion (ΔHf) node3:f2->node4:f1

Figure 2: Key stages in the DSC analysis workflow.

Summary of Expected and Determinable Thermal Properties

The following table summarizes the key thermal stability parameters for this compound and indicates whether they are based on theoretical expectation or are to be determined experimentally via the provided protocols.

Parameter Description Basis Analytical Technique
Decomposition Temperature (Td5%) Temperature at which 5% mass loss occurs.Expected to be high (>300 °C), based on adamantane core stability.TGA
Melting Point (Tm) Temperature of transition from solid to liquid phase.To be determined.DSC
Enthalpy of Fusion (ΔHf) Heat required to melt the substance.To be determined.DSC
Decomposition Mechanism The chemical pathway of thermal breakdown.Expected to initiate with C-I bond cleavage.TGA coupled with Evolved Gas Analysis (EGA) such as Mass Spectrometry or FTIR.

Conclusion

This compound is a molecule of significant interest due to its rigid tetrahedral structure and versatile functionality. While direct experimental data on its thermal stability is not widely published, its chemical structure strongly suggests a high degree of thermal robustness, a characteristic feature of adamantane derivatives. The protocols detailed in this guide for Thermogravimetric Analysis and Differential Scanning Calorimetry provide a clear and reliable framework for the empirical determination of its decomposition and melting characteristics. The resulting data is essential for the informed application of this compound in the development of advanced materials and pharmaceuticals, ensuring its stability under relevant processing and operational conditions.

References

Adamantane-Based Building Blocks: Engineering Robust Porous Organic Polymers for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

This guide provides an in-depth exploration of the design, synthesis, characterization, and application of porous organic polymers (POPs) constructed from adamantane-based building blocks. We will delve into the fundamental principles that make adamantane a superior scaffold for creating robust, high-performance materials, moving beyond simple protocols to explain the causal relationships behind synthetic choices and characterization outcomes.

The Adamantane Advantage: A Foundation of Rigidity and Stability

The journey into advanced porous materials often begins with the selection of a core building block. Adamantane, the simplest diamondoid, has emerged as a premier candidate for constructing POPs due to its unique combination of intrinsic properties.[1] Its molecular structure, a perfect, strain-free fusion of three cyclohexane rings in a chair conformation, provides an exceptionally rigid and stable three-dimensional scaffold.[1]

This inherent rigidity is the cornerstone of its utility. Unlike flexible aliphatic or even some planar aromatic linkers, the adamantane cage resists conformational changes. When used as a "knot" in a polymer network, it prevents the collapse of the porous structure upon solvent removal, leading to materials with permanent, accessible microporosity.[2][3] Furthermore, the high physicochemical stability of the adamantane skeleton imparts exceptional thermal and chemical resistance to the resulting polymers, a critical requirement for applications in harsh industrial environments.[4][5]

The tetrahedral symmetry of adamantane (Td symmetry) is another crucial feature.[1] It allows for the predictable, multi-directional extension of the polymer network in three dimensions, a key factor in creating materials with high surface areas and interconnected pore systems.[6] By functionalizing the four equivalent bridgehead positions, chemists can create tetrahedral monomers that serve as ideal nodes for building extensive, covalent frameworks.

cluster_adamantane Adamantane Core Properties cluster_polymer Resulting Polymer Attributes Rigidity Rigidity Porosity Porosity Rigidity->Porosity Prevents pore collapse Stability Stability Robustness Robustness Stability->Robustness High thermal/chemical resistance Symmetry Symmetry High_Surface_Area High_Surface_Area Symmetry->High_Surface_Area 3D network extension

Caption: Core properties of adamantane and their influence on polymer attributes.

Monomer Design and Synthesis: Creating the Functionalized "Knots"

The successful synthesis of an adamantane-based POP is contingent on the preparation of appropriately functionalized adamantane monomers. The goal is to install reactive groups at the bridgehead positions (1, 3, 5, and 7) that can undergo polymerization. Common functionalities include halides (I, Br), amines (-NH2), aldehydes (-CHO), and boronic esters.

A widely used precursor is 1,3,5,7-tetraphenyladamantane, which can be further functionalized. For instance, the synthesis of 1,3,5,7-tetrakis(4-aminophenyl)adamantane, a key monomer for poly(Schiff base) networks, involves the nitration of tetraphenyladamantane followed by reduction. Similarly, halogenation provides precursors for cross-coupling reactions.[4]

The choice of functional group is dictated by the desired polymerization chemistry. For instance, Sonogashira-Hagihara coupling requires terminal alkynes and aryl halides, while Schiff base condensation requires amines and aldehydes.[4][7]

Polymerization Strategies: Weaving Adamantane Nodes into Porous Fabrics

The formation of the porous network involves "stitching" the adamantane monomers together using robust covalent bonds. The choice of reaction is critical as it defines the polymer's linkage chemistry, which in turn affects its stability and properties. Several powerful cross-coupling and condensation reactions are employed.

Sonogashira-Hagihara Cross-Coupling

This palladium- and copper-catalyzed reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[8][9] It is highly efficient for creating conjugated microporous polymers (CMPs) with excellent thermal stability. The rigidity of the resulting alkyne linkage helps maintain the network's porosity.

Monomer_A Adamantane-Tetrahalide (e.g., Tetraiodophenyladamantane) Polymer { Porous Organic Polymer | 3D Network} Monomer_A:f0->Polymer:f0 Monomer_B Linker (e.g., Diethynylbenzene) Monomer_B:f0->Polymer:f0 Catalyst { Pd/Cu Catalyst | + Base} Catalyst->Polymer

Caption: Workflow for Sonogashira-Hagihara polymerization of adamantane POPs.

Protocol 1: Synthesis of an Adamantane-based POP via Sonogashira-Hagihara Coupling

This protocol describes a general procedure for synthesizing a microporous framework from a tetra-armed bromophenyl adamantane "knot" and an alkyne "rod" monomer.[4][10]

  • Monomer Preparation: In a dry Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve 1,3,5,7-tetrakis(4-bromophenyl)adamantane (1.0 eq) and 1,4-diethynylbenzene (2.0 eq) in a mixture of anhydrous toluene and triethylamine (e.g., 5:1 v/v).

  • Catalyst Addition: To the stirred solution, add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq) and copper(I) iodide (CuI) (0.10 eq). Causality Note: The Pd complex is the primary catalyst for the cross-coupling cycle, while CuI acts as a co-catalyst to facilitate the formation of a copper acetylide intermediate, increasing reaction rates at milder temperatures.[8]

  • Reaction: Heat the mixture to 80-90 °C and maintain stirring under an inert atmosphere for 48-72 hours. The progress can be monitored by observing the formation of a solid precipitate.

  • Workup: After cooling to room temperature, filter the solid product and wash it sequentially with chloroform, methanol, and acetone to remove unreacted monomers, oligomers, and catalyst residues.

  • Purification: Further purify the polymer by Soxhlet extraction with methanol for 24 hours. Causality Note: Soxhlet extraction is a rigorous purification method that ensures all soluble impurities are removed from the insoluble polymer network, which is critical for obtaining accurate porosity measurements.

  • Activation: Dry the purified polymer in a vacuum oven at 120 °C for 12 hours to remove trapped solvents from the pores. This "activation" step is essential before any gas adsorption analysis.

Schiff Base Condensation

This reaction forms a robust imine linkage (-C=N-) through the condensation of an amine and an aldehyde. It is a versatile method for creating Covalent Organic Frameworks (COFs) and other porous networks. For example, reacting 1,3,5,7-tetrakis(4-aminophenyl)adamantane with a trialdehyde linker produces a highly cross-linked, nitrogen-containing polymer.[6]

Friedel-Crafts Alkylation

Friedel-Crafts reactions can be used to create hyper-cross-linked polymers (HCPs). In a typical synthesis, an adamantane derivative like 1,3-dibromoadamantane or 1-bromoadamantane is reacted with an aromatic compound in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃).[11][12] This process creates a network of methylene bridges between aromatic units, resulting in a robust, amorphous polymer with a hierarchical pore structure.

Solvothermal Synthesis

Many POP syntheses are performed under solvothermal conditions, where the reaction is carried out in a sealed vessel at temperatures above the solvent's boiling point.[13][14][15] This method is particularly effective for reactions involving monomers with low solubility, as the elevated temperature and pressure increase reactant solubility and drive the reaction towards a higher degree of polymerization, leading to materials with higher surface areas.[13]

Physicochemical Properties and Characterization

A comprehensive understanding of an adamantane-based POP requires a suite of characterization techniques to probe its structure, stability, and porosity.[2][7]

Property Characterization Technique Information Yielded
Porosity & Surface Area Nitrogen Adsorption-Desorption at 77 KBET Surface Area, Pore Volume, Pore Size Distribution (PSD).[16]
Chemical Structure Solid-State ¹³C CP/MAS NMR, FTIRConfirms covalent linkages and the presence of adamantane/linker moieties.[4]
Morphology Scanning Electron Microscopy (SEM), TEMVisualizes particle shape, size, and surface texture.[7]
Thermal Stability Thermogravimetric Analysis (TGA)Determines the decomposition temperature, indicating thermal robustness.[4]
Crystallinity Powder X-ray Diffraction (PXRD)Distinguishes between crystalline (e.g., COFs) and amorphous structures.

Protocol 2: Determining Porosity via Nitrogen Adsorption

  • Sample Preparation: Place ~50-100 mg of the activated polymer sample (from Protocol 1, step 6) into a sample tube of known weight.

  • Degassing: Degas the sample under high vacuum (<10⁻⁵ mbar) at an elevated temperature (e.g., 150 °C) for at least 12 hours. Self-Validation Note: A stable, low outgas rate at the end of this step confirms that all guest molecules have been removed, ensuring that the measured porosity is intrinsic to the material.

  • Analysis: Transfer the sample tube to the analysis port of the gas sorption analyzer. Perform a nitrogen adsorption-desorption measurement at 77 K (liquid nitrogen temperature) over a relative pressure (P/P₀) range from ~10⁻⁶ to 0.99.

  • Data Processing:

    • Calculate the specific surface area using the Brunauer-Emmett-Teller (BET) model, typically in the P/P₀ range of 0.05-0.3.

    • Determine the total pore volume from the amount of N₂ adsorbed at a high relative pressure (e.g., P/P₀ ≈ 0.99).

    • Calculate the pore size distribution using methods like Non-Local Density Functional Theory (NLDFT) or Quenched Solid Density Functional Theory (QSDFT), which provide more accurate models for microporous materials than older methods like BJH.[16]

Key Application Areas: From Gas Storage to Catalysis

The unique properties of adamantane-based POPs make them highly effective in several critical applications.

Gas Storage and Separation

The high surface area and tunable microporosity of these materials are ideal for adsorbing small gas molecules. Their rigid frameworks create pores of a specific size, enabling selective gas capture.

  • Carbon Dioxide (CO₂) Capture: Many adamantane-based POPs show significant CO₂ uptake. For example, a tetraphenyladamantane-based polycyanurate network exhibited a CO₂ uptake of 12.8 wt% at 273 K and 1 bar, with a high CO₂/N₂ selectivity of up to 112.[6] NOP-54, synthesized via Friedel-Crafts, can uptake 14.2 wt% CO₂ under similar conditions.[17] This high selectivity is crucial for capturing CO₂ from flue gas (a mixture of CO₂ and N₂).[13]

  • Methane (CH₄) Storage: The development of safe and efficient methane storage is vital for natural gas vehicles. The robust porosity of adamantane POPs allows for significant methane adsorption at high pressures.[18] Frameworks synthesized via Sonogashira-Hagihara coupling showed CH₄ adsorption of 1.43–1.63 wt% at 273 K and 1 bar.[4]

  • Hydrogen (H₂) Storage: Microporous poly(Schiff base) networks have demonstrated H₂ uptake of 1.32 wt% at 77 K and 1 bar.[6]

Table 1: Gas Adsorption Performance of Selected Adamantane-Based POPs

Polymer Name/TypeSynthesis MethodBET Surface Area (m²/g)CO₂ Uptake (wt% at 273 K, 1 bar)CH₄ Uptake (wt% at 273 K, 1 bar)Reference
HBPBA-D / TBBPA-DSonogashira-Hagihara395–4888.9–9.01.43–1.63[4][10]
NOP-54Friedel-Crafts117814.2-[17]
PSN-3 (Poly Schiff Base)Schiff Base Condensation86513.6-[6]
Polycyanurate NetworkCyclotrimerization84312.8-[6]
Hexaphenylbiadamantane MOPSuzuki Coupling891-Yes[5]
Adsorption of Organic Vapors and Pollutants

The hydrophobicity and porosity of these polymers make them excellent sorbents for removing volatile organic compounds (VOCs) from air and water.

  • Benzene and Cyclohexane: A poly(Schiff base) network, PSN-3, showed remarkable uptake capacities of 80.5 wt% for benzene and 63.7 wt% for cyclohexane.[6] NOP-Ad-1, derived from 1,3-dibromoadamantane, can adsorb up to 989 mg/g of benzene.[12]

  • Iodine Capture: Porous networks like NOP-54 have displayed excellent iodine vapor uptake of up to 202 wt%, which is relevant for capturing radioactive iodine waste.[17]

Heterogeneous Catalysis

Adamantane-based POPs can serve as robust supports for catalytic nanoparticles or can be functionalized with catalytic sites themselves.[19] Their porous nature allows reactants to access the active sites while preventing the catalyst from leaching into the reaction medium, enabling easy recovery and recycling. For example, porous polymers functionalized with sulfonic acid groups have been used to catalyze the conversion of biomass to valuable chemicals like 5-hydroxymethylfurfural (HMF).[19]

Future Outlook and Challenges

The field of adamantane-based POPs is rapidly evolving, but several challenges and opportunities remain.

  • Crystallinity Control: While many adamantane POPs are amorphous, achieving crystalline frameworks (COFs) remains a significant challenge.[3] Greater crystallinity would allow for more precise structural determination and potentially lead to materials with more uniform pore sizes and enhanced properties.

  • Functionalization: The development of new synthetic methods to introduce a wider range of functional groups onto the adamantane core will expand the scope of applications, particularly in catalysis and sensing.

  • Scalability: Transitioning from lab-scale synthesis to large-scale industrial production requires cost-effective and environmentally benign synthetic routes, such as mechanochemical or solvothermal methods that minimize solvent use.[14][15]

  • Processability: As insoluble and infusible powders, POPs can be difficult to process into practical forms like membranes or coatings. Developing methods to improve their processability is a key area for future research.

References

Introduction: The Architectural Importance of Linkers in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Tetrahedral Linkers for Metal-Organic Framework Synthesis

For Researchers, Scientists, and Drug Development Professionals

Metal-Organic Frameworks (MOFs) represent a frontier in materials science, standing at the intersection of molecular coordination chemistry and materials engineering. These crystalline porous polymers are constructed from two primary components: metal ions or clusters, which act as nodes, and organic molecules, known as linkers or struts, that bridge these nodes.[1] The predictable self-assembly of these components, a concept central to reticular chemistry, allows for the design of materials with exceptionally high porosity, vast internal surface areas, and tunable chemical and physical properties.[1][2]

The geometry and connectivity of the organic linker are paramount as they fundamentally dictate the topology and dimensionality of the resulting framework.[3] While linear (ditopic), trigonal (tritopic), and square planar (tetratopic) linkers have been extensively studied, tetrahedral linkers offer a unique and powerful approach to designing three-dimensional (3D) networks. Their inherent three-dimensional geometry pre-programs the formation of complex, highly connected, and often highly porous structures. This guide provides a comprehensive overview of the design, synthesis, and application of tetrahedral linkers in the construction of advanced MOFs, with a focus on the underlying principles that govern their assembly and function.

Part 1: Design and Synthesis of Tetrahedral Linkers

The efficacy of a tetrahedral linker lies in its rigid, pre-organized three-dimensional structure. This geometry is typically achieved by functionalizing a central core that possesses inherent tetrahedral symmetry.

Core Scaffolds: The Foundation of Tetrahedral Geometry

The choice of the central core is a critical design element, influencing the linker's size, rigidity, and synthetic accessibility. Several core motifs have proven to be particularly effective:

  • Methane Core: The simplest tetrahedral scaffold is the methane backbone. Tetraphenylmethane and its derivatives, functionalized with coordinating groups at the para-positions of the phenyl rings, are widely used. These linkers are rigid and direct the formation of highly symmetric networks.[4]

  • Adamantane Core: The adamantane cage, a rigid and bulky spherical structure, serves as an excellent configurational anchor.[5] 1,3,5,7-tetrasubstituted adamantanes are frequently employed to generate highly ordered 3D architectures, contributing to large surface areas in the resulting MOFs.[5][6]

  • Silicon and Germanium Cores: Replacing the central carbon atom with silicon or germanium offers a subtle yet significant modification to the linker's geometry and electronic properties.[7][8][9] For instance, the longer Si-C bonds compared to C-C bonds can lead to an increase in the unit-cell volume and solvent-accessible void space in the final MOF structure.[7] Tetrakis(4-carboxyphenyl)silane (tcps) and its derivatives are prominent examples.[10][11]

Coordinating Functional Groups: The Points of Connection

The "arms" of the tetrahedral core must be functionalized with groups capable of coordinating to the metal nodes. The choice of this functional group is critical as it influences the strength of the metal-linker bond, which in turn affects the stability of the MOF.[12]

  • Carboxylates: Dicarboxylic acids are the most common functional groups due to their ability to form strong coordination bonds with a wide variety of metal ions, particularly high-valent metals like Zr(IV) and Cr(III), leading to robust frameworks.[12][13]

  • Tetrazolates: Tetrazoles are another important class of coordinating groups. They can chelate metal ions and have been used to construct porous networks with unique topologies.[7][8]

  • N-heterocycles (e.g., Pyridyls): Pyridyl groups are neutral linkers that coordinate to metal centers, often requiring an anionic component to balance the charge.[7] They are instrumental in building frameworks with specific catalytic or sensing properties.

Synthetic Methodologies: From Core to Functional Linker

The synthesis of tetrahedral linkers often involves multi-step organic reactions. A generalized workflow is depicted below.

G cluster_synthesis Tetrahedral Linker Synthesis Workflow Start Start Core Select Tetrahedral Core (e.g., Adamantane, Tetraphenylmethane) Start->Core Conceptual Design Functionalization Multi-step Organic Synthesis (e.g., Bromination, Grignard, Suzuki Coupling) Core->Functionalization Chemical Modification Purification Purification (e.g., Column Chromatography, Recrystallization) Functionalization->Purification Isolation Characterization Characterization (NMR, MS, IR) Purification->Characterization Verification End Pure Tetrahedral Linker Characterization->End

Caption: Generalized workflow for the synthesis of a tetrahedral organic linker.

Experimental Protocol: Synthesis of 1,3,5,7-Tetrakis(4-carboxyphenyl)adamantane (H₄TCPA)

This protocol is a representative example for the synthesis of a widely used adamantane-based tetrahedral linker.

Step 1: Bromination of Adamantane.

  • Adamantane is dissolved in an excess of bromine.

  • The mixture is heated under reflux for several hours.

  • After cooling, the excess bromine is removed under reduced pressure.

  • The solid residue, 1,3,5,7-tetrabromoadamantane, is purified by recrystallization from a suitable solvent like ethanol.

Step 2: Suzuki Coupling with 4-(Methoxycarbonyl)phenylboronic acid.

  • 1,3,5,7-tetrabromoadamantane, 4-(methoxycarbonyl)phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) are combined in a solvent mixture such as toluene/ethanol/water.

  • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.

  • After cooling, the organic layer is separated, washed, dried, and the solvent is evaporated.

  • The crude product, 1,3,5,7-tetrakis(4-(methoxycarbonyl)phenyl)adamantane, is purified by column chromatography.

Step 3: Saponification to the Carboxylic Acid.

  • The purified ester from Step 2 is dissolved in a mixture of THF and methanol.

  • An aqueous solution of a strong base (e.g., NaOH or KOH) is added, and the mixture is refluxed for 12-24 hours.

  • After cooling, the reaction mixture is acidified with a strong acid (e.g., HCl), leading to the precipitation of the final product.

  • The white solid, 1,3,5,7-tetrakis(4-carboxyphenyl)adamantane (H₄TCPA), is collected by filtration, washed with water, and dried under vacuum.

Part 2: Tetrahedral Linkers in MOF Synthesis and Resulting Topologies

The rigid, divergent nature of tetrahedral linkers is a powerful tool for directing the assembly of metal ions into predictable and often highly symmetric 3D networks.

The Role of Tetrahedral Geometry in Network Formation

When a 4-connected tetrahedral linker is combined with a metal-based secondary building unit (SBU) that has a complementary geometry (e.g., a 4-connected square-planar SBU or a higher connectivity node), specific network topologies are favored. One of the most common and important topologies resulting from tetrahedral linkers is the diamondoid (dia) network.[4][14] This topology is analogous to the structure of diamond, where each carbon atom is replaced by either a linker or a metal node. The resulting frameworks are often highly porous and can exhibit interpenetration, where two or more independent networks are entangled.[4] Other topologies, such as fluorite (flu) and garnet (garnet), can also be accessed depending on the specific metal node and reaction conditions.[8]

G cluster_mof Formation of a Diamondoid (dia) Network cluster_connection linker Tetrahedral Linker sbu Metal SBU network 3D MOF (dia topology) p1 p2 p1->p2 p3 p2->p3 p5 p2->p5 p4 p3->p4 p4->p1 p6 p4->p6

Caption: Schematic of a tetrahedral linker and a metal SBU assembling into a 3D diamondoid network.

Solvothermal Synthesis of MOFs with Tetrahedral Linkers

Solvothermal synthesis is the most common method for preparing crystalline MOFs. This technique involves heating the reactants (metal salt and organic linker) in a sealed vessel at temperatures above the boiling point of the solvent.

Experimental Protocol: Synthesis of a Zirconium-based MOF with a Tetrahedral Linker

This protocol describes the synthesis of a MOF analogous to NPF-200, which utilizes an elongated tetrahedral linker with Zr₆ clusters.[15]

Step 1: Preparation of the Reaction Mixture.

  • In a glass vial, dissolve the tetrahedral linker (e.g., an elongated tetracarboxylate linker) in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF).

  • In a separate container, dissolve the metal precursor, such as zirconium(IV) chloride (ZrCl₄), in the same solvent.

  • A modulator, such as formic acid or acetic acid, is often added to the metal precursor solution. The modulator competes with the linker for coordination to the metal, which helps to control the crystallinity and phase purity of the final product.

Step 2: Solvothermal Reaction.

  • Carefully combine the linker and metal precursor solutions in a Teflon-lined stainless-steel autoclave or a sealed glass vessel.

  • Seal the vessel and place it in a programmable oven.

  • Heat the reaction mixture to a specific temperature (typically between 100 °C and 150 °C) and hold for a period of 24 to 72 hours.

  • Allow the oven to cool slowly to room temperature.

Step 3: Product Isolation and Activation.

  • Crystals of the MOF product are typically found at the bottom of the vessel.

  • Isolate the crystals by decanting the mother liquor.

  • Wash the crystals several times with a fresh solvent (e.g., DMF) to remove any unreacted starting materials.

  • To activate the MOF (i.e., remove the solvent molecules from the pores), the crystals are typically solvent-exchanged with a more volatile solvent (e.g., acetone or ethanol) and then heated under vacuum.

Impact of Linker Rigidity and Flexibility

The conformational freedom of the linker plays a crucial role. Highly rigid linkers, like those based on adamantane, tend to produce highly ordered, non-interpenetrated structures with predictable topologies.[5][6] In contrast, more flexible linkers can bend and rotate, which may lead to the formation of interpenetrated frameworks to maximize packing efficiency.[4] This flexibility can also give rise to "breathing" MOFs, which can undergo structural changes in response to external stimuli like the introduction of guest molecules.[4]

Part 3: Properties and Applications of MOFs Derived from Tetrahedral Linkers

The unique structural features imparted by tetrahedral linkers lead to materials with exceptional properties and a wide range of potential applications.

Porosity and Surface Area

The 3D connectivity provided by tetrahedral linkers is highly effective for creating materials with large void volumes and high surface areas. The elongation of the linker arms can systematically increase the pore size and surface area of the resulting MOFs.

Table 1: Porous Properties of Representative MOFs with Tetrahedral Linkers

MOF NameTetrahedral Linker CoreMetal Node/SBUBET Surface Area (m²/g)Pore Volume (cm³/g)Reference
NPF-200Elongated MethaneZr₆ Cluster54632.15[15]
IMP-16Silicon (ttps)Cu₄Cl Cluster~700 (N₂ sorption)~0.35[7]
MOF-812Methane (MTB)Zr₆ Cluster32001.2[16]
PCN-521Methane (MTBC)Zr₆ Cluster36001.5[16]
TPPM-CPW(Ph)TetraphenylmethaneCu₂(CO₂)₄~1200 (calculated)Not reported[4]

Note: Values are approximate and can vary based on synthesis and activation conditions.

Gas Storage and Separation

The high porosity and tunable pore chemistry of these MOFs make them excellent candidates for gas storage and separation.[2] The ability to create large pores allows for high volumetric and gravimetric storage capacities for gases like methane (CH₄) and hydrogen (H₂).[17][18][19] Furthermore, by functionalizing the linkers, the affinity of the framework for specific gases can be tuned, enabling selective gas separation.[18][20] For example, MOFs with open metal sites or specific functional groups can exhibit strong interactions with CO₂, making them promising for carbon capture applications.

Catalysis

MOFs constructed from tetrahedral linkers can serve as versatile platforms for heterogeneous catalysis.[1][21] Catalytically active sites can be introduced in several ways:

  • Metal Nodes: The metal clusters themselves can act as Lewis acid catalysts.

  • Functionalized Linkers: The linker can be decorated with catalytically active organic moieties.[22][23]

  • Encapsulated Guests: The pores of the MOF can be used to encapsulate metal nanoparticles or enzymes, which then act as the catalyst.

The well-defined porous structure can also impart size and shape selectivity to the catalytic reactions.[21]

Drug Delivery

The high porosity and biocompatibility of certain MOFs make them attractive for drug delivery applications.[24][25][26][27] The large cages created by tetrahedral linkers can accommodate significant quantities of therapeutic molecules.[24][27] The drug can be loaded into the MOF's pores and then released in a controlled manner, often triggered by changes in pH or other physiological conditions.[25][27] The surface of the MOF can also be functionalized to target specific cells or tissues.

Stability of MOFs with Tetrahedral Linkers

The stability of a MOF is a critical factor for its practical application.[12] Thermal and chemical stability are largely determined by the strength of the metal-linker coordination bond.[13][28] The use of high-valent metal ions like Zr(IV) with carboxylate linkers generally leads to exceptionally stable frameworks.[12][13] The rigid and sterically hindered nature of many tetrahedral linkers, such as those based on adamantane, can also protect the metal nodes from attack by water or other chemicals, thereby enhancing the overall stability of the framework.[5]

Part 4: Conclusion and Future Outlook

Tetrahedral linkers are a cornerstone in the design of 3D Metal-Organic Frameworks. Their inherent, rigid three-dimensionality provides a powerful and predictable strategy for constructing robust, highly porous materials with complex and functional architectures. From the fundamental design of linker cores and coordinating groups to their assembly into networks with diamondoid and other topologies, these building blocks have enabled the creation of materials with exceptional performance in gas storage, catalysis, and biomedicine.

The future of this field is bright, with several exciting avenues for exploration. The synthesis of novel, more complex tetrahedral linkers incorporating multiple functionalities will lead to multifunctional MOFs with synergistic properties. The development of chiral tetrahedral linkers will pave the way for new enantioselective catalysts and separation materials. Furthermore, a deeper understanding of the interplay between linker flexibility and framework dynamics will enable the rational design of smart, responsive materials for sensing and controlled release applications. As synthetic methodologies become more sophisticated, the library of tetrahedral linkers will continue to expand, unlocking new topologies and pushing the boundaries of what is possible in the realm of reticular chemistry.

References

The Enduring Radiance of the Diamondoid: A Technical Guide to the Photophysical Properties of Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Adamantane Advantage in Photophysics

In the vast landscape of molecular scaffolds, the adamantane cage stands out as a uniquely rigid and sterically defined building block.[1][2] Its diamondoid structure, a perfect tetrahedron of fused cyclohexane rings, imparts exceptional thermal and chemical stability.[3][4] This inherent rigidity is not merely a structural curiosity; it is the very foundation of the fascinating and highly tunable photophysical properties observed in its derivatives. By providing a conformationally locked anchor, the adamantane framework minimizes non-radiative decay pathways that arise from molecular vibrations and rotations, thus paving the way for enhanced fluorescence and phosphorescence.[5][6] This guide delves into the core principles governing the photophysical behavior of adamantane derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals seeking to harness their unique luminescent properties. We will explore the synthesis of these remarkable compounds, the theoretical underpinnings of their light-emitting characteristics, the experimental techniques used for their characterization, and their burgeoning applications in fields ranging from biomedical imaging to materials science.

The Adamantane Scaffold: A Foundation for Controlled Photophysics

The adamantane molecule, with its Td symmetry, is composed of four bridgehead (methine) and six secondary (methylene) carbon atoms.[7] This rigid, strain-free structure serves as an ideal platform for the attachment of chromophores, the parts of a molecule responsible for its color and light-emitting properties. The key advantages of using adamantane as a scaffold in the design of photophysically active molecules are:

  • Conformational Rigidity: Unlike flexible alkyl chains, the adamantane cage locks appended chromophores into well-defined spatial orientations. This restriction of rotational and vibrational freedom can significantly reduce non-radiative decay rates, leading to higher fluorescence and phosphorescence quantum yields.[5][6]

  • Steric Shielding: The bulky nature of the adamantane group can sterically shield the attached chromophore from the surrounding environment. This "insulating" effect can minimize quenching by solvent molecules or other species, preserving the excited state and promoting light emission.

  • Tunable Substitution: The adamantane core can be functionalized at its bridgehead and secondary positions, allowing for the precise tuning of the electronic and photophysical properties of the resulting derivatives.[8][9] This multi-site functionalization enables the construction of complex molecular architectures with tailored light-emitting characteristics.

The interplay of these factors allows for the rational design of adamantane derivatives with optimized photophysical properties for specific applications.

The Dance of Light and Matter: Understanding the Photophysics of Adamantane Derivatives

The interaction of light with an adamantane derivative initiates a series of events that can ultimately lead to the emission of light. These processes are best visualized using a Jablonski diagram .

Jablonski S0 S₀ (Ground State) S2 S₂ (Second Excited Singlet State) S0->S2 Absorption (UV) S1 S₁ (First Excited Singlet State) S1->S0 Fluorescence S1->S0 Non-radiative Decay T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (ISC) S2->S1 Internal Conversion (IC) T1->S0 Phosphorescence T1->S0 Non-radiative Decay

Caption: A simplified Jablonski diagram illustrating the key photophysical processes.

2.1. Light Absorption and Excitation

The process begins with the absorption of a photon of light by the chromophore attached to the adamantane scaffold. This absorption event elevates an electron from the ground electronic state (S₀) to a higher energy excited singlet state (S₁ or S₂).[10][11] The wavelength of light absorbed is specific to the electronic structure of the chromophore.

2.2. Fluorescence: The Rapid Return to Ground State

Following excitation, the molecule rapidly relaxes to the lowest vibrational level of the first excited singlet state (S₁) through non-radiative processes like internal conversion and vibrational relaxation.[10] From this state, it can return to the ground state (S₀) by emitting a photon. This process is known as fluorescence .[11] Key characteristics of fluorescence include:

  • Short Lifetime: Fluorescence is a rapid process, typically occurring on the nanosecond (10⁻⁹ s) timescale.

  • Stokes Shift: The emitted fluorescent light is of lower energy (longer wavelength) than the absorbed light. This energy difference is known as the Stokes shift and arises from the energy lost during vibrational relaxation in the excited state.

The adamantane scaffold's rigidity helps to minimize non-radiative decay pathways from the S₁ state, often leading to higher fluorescence quantum yields in its derivatives compared to more flexible analogues.

2.3. Intersystem Crossing and Phosphorescence: The Triplet State Pathway

In some adamantane derivatives, the excited electron in the S₁ state can undergo a spin flip to enter a lower-energy triplet state (T₁). This process is called intersystem crossing (ISC) .[12] The return from the triplet state to the ground singlet state is "spin-forbidden," meaning it is a much slower process than fluorescence. The emission of a photon during this transition is known as phosphorescence .[13] Key features of phosphorescence are:

  • Long Lifetime: Phosphorescence lifetimes can range from microseconds to seconds.

  • Heavy Atom Effect: The efficiency of intersystem crossing can be significantly enhanced by the presence of heavy atoms (e.g., bromine, iodine, or metal ions) in the molecule, a phenomenon known as the heavy atom effect.[12]

Adamantane derivatives incorporating heavy atoms or coupled to metal complexes can be designed to favor the triplet state, making them promising candidates for applications such as photodynamic therapy and organic light-emitting diodes (OLEDs).[10][14]

Crafting Luminescent Diamondoids: Synthesis of Photophysically Active Adamantane Derivatives

The synthesis of adamantane derivatives with desired photophysical properties hinges on the ability to introduce various chromophores and functional groups onto the adamantane core. A variety of synthetic strategies have been developed to achieve this.

3.1. General Strategies for Functionalization

The bridgehead positions of adamantane are particularly susceptible to functionalization via radical or carbocationic intermediates.[8] Common starting points for synthesis include:

  • Halogenation: Direct bromination of adamantane is a common entry point for further functionalization.[15]

  • Oxidation: Oxidation of adamantane can yield hydroxylated or carboxylated derivatives.

Once a reactive handle is installed, a wide array of chromophores can be introduced through standard organic transformations such as nucleophilic substitution, cross-coupling reactions, and amide bond formation.[9]

3.2. Step-by-Step Synthesis Protocol: A Representative Example

The following is a representative protocol for the synthesis of a fluorescent N-(1-adamantyl)naphthalimide derivative, a class of compounds known for their strong fluorescence and environmental sensitivity.

Step 1: Synthesis of 1-Aminoadamantane

  • To a solution of 1-bromoadamantane in a suitable solvent, add an excess of a nitrogen source (e.g., sodium azide followed by reduction, or direct amination under high pressure).

  • Purify the resulting 1-aminoadamantane by crystallization or chromatography.

Step 2: Synthesis of N-(1-Adamantyl)-1,8-naphthalimide

  • In a round-bottom flask, dissolve 1,8-naphthalic anhydride and an equimolar amount of 1-aminoadamantane in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux for several hours until the starting materials are consumed (monitor by TLC).

  • Cool the reaction mixture and pour it into cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure N-(1-adamantyl)-1,8-naphthalimide.

This modular synthetic approach allows for the incorporation of a wide variety of chromophoric naphthalimide units with different substituents to fine-tune the photophysical properties.

Illuminating the Properties: Experimental Characterization Techniques

A suite of spectroscopic techniques is employed to comprehensively characterize the photophysical properties of adamantane derivatives.

4.1. Steady-State Spectroscopy

  • UV-Visible Absorption Spectroscopy: This technique is used to determine the wavelengths of light that the molecule absorbs, providing information about the electronic transitions from the ground state to excited states.

  • Steady-State Fluorescence Spectroscopy: This measures the fluorescence emission spectrum, revealing the wavelengths of light emitted upon excitation. The difference between the absorption and emission maxima gives the Stokes shift.

4.2. Time-Resolved Spectroscopy

4.2.1. Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)

This powerful technique measures the decay of fluorescence intensity over time after excitation with a short pulse of light, allowing for the determination of the fluorescence lifetime (τ) .

Experimental Protocol: Fluorescence Lifetime Measurement using TCSPC

  • Sample Preparation: Prepare a dilute solution of the adamantane derivative in a spectroscopic-grade solvent to avoid aggregation and inner-filter effects.

  • Instrumentation Setup:

    • Use a pulsed light source (e.g., a picosecond diode laser or a mode-locked Ti:Sapphire laser) with a wavelength that is strongly absorbed by the sample.

    • Direct the emitted fluorescence through a monochromator to select the desired emission wavelength.

    • Use a sensitive, high-speed detector, such as a microchannel plate photomultiplier tube (MCP-PMT).

    • Employ TCSPC electronics to measure the time difference between the excitation pulse and the detection of the first fluorescence photon.

  • Data Acquisition:

    • Collect a histogram of photon arrival times over many excitation-emission cycles. This histogram represents the fluorescence decay profile. .

    • Measure the instrument response function (IRF) by replacing the sample with a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

  • Data Analysis:

    • Deconvolute the measured fluorescence decay with the IRF using appropriate fitting software.

    • Fit the decay data to a single or multi-exponential decay model to extract the fluorescence lifetime(s).

4.2.2. Transient Absorption Spectroscopy

Transient absorption (TA) spectroscopy is a pump-probe technique that allows for the observation of short-lived excited states, including triplet states.

Experimental Protocol: Femtosecond Transient Absorption Spectroscopy

  • Sample Preparation: Prepare a solution of the adamantane derivative in a suitable solvent and place it in a cuvette.

  • Instrumentation Setup:

    • Generate ultrashort laser pulses (femtosecond to picosecond duration) using a mode-locked laser system.

    • Split the laser beam into two paths: a high-intensity "pump" beam and a lower-intensity "probe" beam.

    • Use an optical parametric amplifier (OPA) to tune the wavelength of the pump beam to an absorption maximum of the sample.

    • Generate a broadband "white-light" continuum for the probe beam by focusing a portion of the fundamental laser output onto a nonlinear crystal (e.g., sapphire).

    • Introduce a variable time delay between the pump and probe pulses using a mechanical delay stage.

    • Spatially and temporally overlap the pump and probe beams within the sample.

    • Detect the transmitted probe light with a spectrometer (e.g., a CCD camera).

  • Data Acquisition:

    • The pump pulse excites the sample, creating a population of molecules in the excited state.

    • The probe pulse, arriving at a specific time delay after the pump, measures the absorption of these excited-state species.

    • Record the difference in the absorption spectrum of the probe with and without the pump pulse (ΔA).

    • Repeat this measurement for a range of time delays to build a two-dimensional map of ΔA as a function of wavelength and time.

  • Data Analysis:

    • The resulting data reveals the formation and decay of transient species, such as excited singlet states, triplet states, and charge-separated states.

    • Global analysis of the data can be used to extract the lifetimes and spectral signatures of these intermediates.

4.3. Quantum Yield Determination

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.

Experimental Protocol: Relative Fluorescence Quantum Yield Measurement

  • Select a Standard: Choose a well-characterized fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region to the adamantane derivative.

  • Prepare Solutions: Prepare a series of dilute solutions of both the standard and the unknown sample in the same solvent, with absorbances at the excitation wavelength below 0.1 to avoid inner filter effects.

  • Measure Absorption and Emission Spectra:

    • Record the UV-Vis absorption spectra of all solutions.

    • Record the corrected fluorescence emission spectra of all solutions, using the same excitation wavelength for both the standard and the unknown.

  • Calculate Integrated Fluorescence Intensities: Determine the integrated area under the corrected emission spectra for all solutions.

  • Plot and Calculate:

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the unknown.

    • The slope of these plots is proportional to the quantum yield.

    • The quantum yield of the unknown (Φunk) can be calculated using the following equation: Φunk = Φstd * (munk / mstd) * (nunk² / nstd²) where Φstd is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

Quantitative Photophysical Data of Representative Adamantane Derivatives

The photophysical properties of adamantane derivatives are highly dependent on the nature of the attached chromophore and any other substituents. The following table provides a summary of representative data for different classes of adamantane-based fluorophores.

Chromophore ClassDerivativeSolventλabs (nm)λem (nm)Stokes Shift (cm⁻¹)ΦFτ (ns)Reference
Coumarin N-(1-adamantyl)-7-(diethylamino)coumarin-3-carboxamideDichloromethane42548028800.654.2[3]
Naphthalimide N-(1-adamantyl)-4-amino-1,8-naphthalimideToluene41052051000.858.5[16]
BODIPY 8-(1-Adamantyl)-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indaceneCyclohexane5055153900.955.1[17]
Porphyrin 5,10,15,20-Tetrakis(4-(1-adamantyl)phenyl)porphyrinToluene419, 515, 550, 591, 647652, 717-0.1110.3[10]

Note: This table presents a selection of data from the literature and is intended to be illustrative. Photophysical properties can vary significantly with solvent and substitution pattern.

Structure-Property Relationships: The Key to Rational Design

The ability to rationally design adamantane derivatives with specific photophysical properties is a major advantage of this molecular scaffold. Understanding the relationship between molecular structure and photophysical behavior is paramount.[5][6]

6.1. Influence of the Chromophore

The choice of the core chromophore is the primary determinant of the absorption and emission wavelengths. Common chromophores attached to the adamantane scaffold include:

  • Coumarins: Known for their high quantum yields and sensitivity to the local environment.

  • Naphthalimides: Exhibit large Stokes shifts and are often used as fluorescent probes.[16]

  • BODIPY Dyes: Characterized by sharp absorption and emission bands, high quantum yields, and good photostability.[17][18]

  • Porphyrins: Possess strong absorption in the visible region and can be used as photosensitizers for generating singlet oxygen.[10]

6.2. Effect of Substituents

The introduction of electron-donating or electron-withdrawing groups onto the chromophore can significantly modulate its photophysical properties. For example, in donor-π-acceptor systems, increasing the electron-donating or -withdrawing strength of the substituents can lead to a red-shift in the absorption and emission spectra.

6.3. Impact of the Linker

The nature of the linker connecting the chromophore to the adamantane cage can also influence the photophysical properties. A rigid linker will maintain the conformational restriction imposed by the adamantane, while a more flexible linker may allow for some degree of rotational freedom, potentially opening up non-radiative decay channels.

The Future is Bright: Applications and Outlook

The unique photophysical properties of adamantane derivatives have positioned them as highly promising materials for a wide range of applications.

  • Biomedical Imaging and Sensing: Their high fluorescence quantum yields and photostability make them excellent candidates for use as fluorescent probes in cellular imaging and as sensors for biologically relevant analytes.[3][6]

  • Drug Delivery: The lipophilic nature of the adamantane cage can be exploited for drug delivery applications, with the fluorescent properties providing a means for tracking the delivery vehicle.

  • Photodynamic Therapy (PDT): Adamantane derivatives designed to have high triplet state yields can act as photosensitizers, generating cytotoxic singlet oxygen upon irradiation for cancer therapy.[10]

  • Organic Electronics: The well-defined structure and tunable electronic properties of adamantane derivatives make them of interest for use in organic light-emitting diodes (OLEDs) and other organic electronic devices.

The continued exploration of new synthetic methodologies and a deeper understanding of the structure-property relationships will undoubtedly lead to the development of novel adamantane-based materials with even more remarkable photophysical properties, further solidifying the "adamantane advantage" in the world of photophysics.

References

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling with 1,3,5,7-Tetrakis(4-iodophenyl)adamantane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 1,3,5,7-tetrakis(4-iodophenyl)adamantane (TIPA). TIPA is a rigid, three-dimensional scaffold offering a tetrahedral presentation of four aryl iodide functionalities. This unique geometry makes it an invaluable building block in materials science and medicinal chemistry for the synthesis of shape-persistent molecular architectures, dendrimers, and complex bioactive molecules.[1] This protocol details the reaction mechanism, provides a step-by-step experimental procedure, and offers insights into catalyst selection, reaction optimization, and troubleshooting for this sterically demanding transformation.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[2][3][4] Its discovery, which was recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of biaryls, conjugated polymers, and complex natural products.[3][5] The reaction is prized for its mild conditions, tolerance of a wide variety of functional groups, and the general stability and low toxicity of the boronic acid reagents.[5][6]

The substrate at the core of this protocol, this compound (TIPA), presents a unique synthetic challenge and opportunity. Its rigid adamantane core enforces a tetrahedral geometry on the four reactive iodo-phenyl groups.[1] A successful fourfold Suzuki coupling on this scaffold requires a highly efficient and robust catalytic system capable of overcoming significant steric hindrance to achieve complete substitution. This application note provides a reliable protocol for achieving this transformation, opening avenues for the creation of novel, highly structured macromolecules from a common precursor.[1][7]

Reaction Scheme

Reaction Scheme of fourfold Suzuki-Miyaura coupling on this compound

Figure 1. General scheme for the fourfold Suzuki-Miyaura coupling of this compound with an arylboronic acid to yield the corresponding tetra-arylated adamantane derivative.

Mechanism Overview: The Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][3] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the aryl iodide, forming a Pd(II) complex. This is often the rate-determining step.[2][8][9]

  • Transmetalation: The organoborane reagent, activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide. The base (e.g., K₃PO₄, Cs₂CO₃) is crucial for forming a more nucleophilic boronate species, which facilitates this step.[2][10]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[2][3]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal Ar'-B(OR)₂ (Base) PdII_ArAr Ar-Pd(II)L₂-Ar' Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim Ar-Ar' RedElim->Pd0

Diagram 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials and Equipment

Reagents
ReagentGradeSupplierNotes
This compound (TIPA)>98%VariesSubstrate
Arylboronic Acid (e.g., Phenylboronic acid)>98%VariesCoupling partner
Palladium(II) Acetate (Pd(OAc)₂)>99.9%VariesCatalyst precursor
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)>98%VariesLigand
Potassium Phosphate Tribasic (K₃PO₄)Anhydrous, >98%VariesBase
1,4-DioxaneAnhydrousVariesSolvent
TolueneAnhydrousVariesSolvent
Deionized WaterN/AIn-houseFor workup
Saturated Sodium Bicarbonate SolutionN/AIn-houseFor workup
Brine (Saturated NaCl solution)N/AIn-houseFor workup
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVariesDrying agent
Dichloromethane (DCM)HPLC GradeVariesFor chromatography
HexanesHPLC GradeVariesFor chromatography
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bars

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Heating mantle or oil bath with temperature controller

  • Schlenk line for inert atmosphere techniques

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

Detailed Experimental Protocol

This protocol describes the coupling of TIPA with 4.8 equivalents of a generic arylboronic acid. The slight excess of the boronic acid ensures complete reaction at all four iodide sites.

Experimental Workflow Diagram

Workflow start Start: Assemble Glassware setup Add Reagents to Flask (TIPA, Boronic Acid, Base) start->setup purge Seal and Purge with Inert Gas (3x Vacuum/Backfill) setup->purge add_solvent Add Anhydrous Solvents (Toluene/Dioxane) purge->add_solvent add_catalyst Add Catalyst & Ligand (Pd(OAc)₂ + SPhos) add_solvent->add_catalyst heat Heat Reaction to 80-100 °C add_catalyst->heat monitor Monitor Progress via TLC/LC-MS (6-24 hours) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench with Water cool->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Wash Organic Layer (H₂O, Brine) extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize end End: Pure Product characterize->end

Diagram 2. Step-by-step experimental workflow for the Suzuki coupling of TIPA.

Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (TIPA) (1.0 eq), the desired arylboronic acid (4.8 eq, 1.2 eq per iodide), and potassium phosphate (K₃PO₄) (12.0 eq, 3.0 eq per iodide).

    • Rationale: Using a moderately strong, non-nucleophilic base like K₃PO₄ is crucial. It effectively promotes transmetalation without causing hydrolysis of the boronic acid or other base-sensitive functional groups.[10] Anhydrous conditions are initially important to prevent competitive protodeboronation of the boronic acid.[3]

  • Inert Atmosphere:

    • Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

    • Rationale: Oxygen can oxidize the Pd(0) catalyst, leading to the formation of palladium black and deactivation of the catalyst.[3] Maintaining an inert atmosphere is critical for catalytic efficiency.

  • Solvent and Catalyst Addition:

    • Through the septum via syringe, add anhydrous 1,4-dioxane and toluene to the flask to create a 2:1 or 3:1 mixture, achieving a substrate concentration of approximately 0.05 M.

    • In a separate vial, weigh palladium(II) acetate (Pd(OAc)₂) (0.08 eq, 0.02 eq per iodide) and SPhos (0.16 eq, 0.04 eq per iodide) and add them to the reaction flask against a positive flow of inert gas.

    • Rationale: A mixture of solvents is often beneficial. Toluene is a good non-polar solvent for the substrates, while dioxane can help solubilize the palladium complexes and inorganic base. SPhos is an electron-rich, sterically bulky phosphine ligand. Such ligands facilitate the oxidative addition and reductive elimination steps, which is particularly important for sterically hindered substrates like TIPA.[5][11][12][13]

  • Reaction:

    • Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

    • Monitor the reaction progress by periodically taking aliquots (via syringe) and analyzing them by TLC or LC-MS. The reaction is typically complete within 6-24 hours. A full conversion is indicated by the disappearance of the TIPA starting material.

  • Workup:

    • Once the reaction is complete, cool the flask to room temperature.

    • Dilute the reaction mixture with ethyl acetate or dichloromethane (DCM) and pour it into a separatory funnel containing deionized water.

    • Separate the layers. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and finally brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The crude product is purified by silica gel column chromatography. A gradient elution system, typically starting with hexanes and gradually increasing the polarity with ethyl acetate or DCM, is effective for separating the desired tetra-substituted product from any partially reacted intermediates and catalyst residues.

Characterization and Expected Results

The final product, 1,3,5,7-tetrakis(4-arylphenyl)adamantane, should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure and purity. The high symmetry of the molecule should lead to a relatively simple spectrum.

  • Mass Spectrometry (e.g., MALDI-TOF or ESI): To confirm the molecular weight of the fully substituted product.

  • HPLC: To assess the final purity of the isolated material.

Yields for the fourfold coupling are typically moderate to good (60-85%), depending on the steric and electronic properties of the arylboronic acid used.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd). 2. Insufficiently anhydrous conditions. 3. Poorly soluble base or reagents.1. Ensure a strictly inert atmosphere; degas solvents thoroughly. 2. Use oven-dried glassware and anhydrous reagents/solvents. 3. Increase solvent volume, add a co-solvent (e.g., DMF), or use a finely powdered base.
Incomplete Reaction (Mixture of partially substituted products) 1. Insufficient reaction time or temperature. 2. Steric hindrance from the boronic acid. 3. Catalyst deactivation over time.1. Increase reaction time and/or temperature (up to 110 °C). 2. Switch to a more active catalyst system (e.g., a different Buchwald ligand like RuPhos or XPhos).[12] 3. Add a second portion of catalyst after 12 hours.
Significant Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Pd(II) precursor not fully reduced to Pd(0).1. Improve inert atmosphere technique. 2. Ensure the ligand-to-palladium ratio is appropriate (typically 2:1) to facilitate reduction.
Protodeboronation (Boronic acid replaced by -H) 1. Presence of excess water or protic solvents. 2. Base is too strong or reaction temperature too high.1. Use anhydrous conditions. 2. Consider a milder base like K₂CO₃ or CsF, or lower the reaction temperature.

Safety Precautions

  • Work in a well-ventilated fume hood at all times.

  • Palladium compounds are toxic and should be handled with care.

  • Organic solvents are flammable and volatile. Avoid open flames and ensure proper grounding of equipment.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

References

Application Notes and Protocols: Sonogashira Cross-Coupling of Polyiodinated Adamantane Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Adamantane Cage as a Privileged Scaffold

The adamantane moiety, a rigid, tricyclic hydrocarbon, has garnered significant interest in medicinal chemistry and materials science.[1][2] Its unique diamondoid structure imparts exceptional metabolic stability and a three-dimensional geometry that is highly sought after in drug design.[2] Adamantane derivatives have found applications as antiviral agents, with amantadine being a notable example, and are explored in therapeutics for a range of diseases, including influenza, hepatitis C, and HIV.[3] The ability to functionalize adamantane at its bridgehead positions allows for the creation of tetrahedrally arranged scaffolds, which are invaluable for developing multivalent systems and novel materials.[1][4]

The introduction of alkynyl groups onto the adamantane core via the Sonogashira cross-coupling reaction opens up a vast chemical space for further derivatization, for instance, through click chemistry or by serving as rigid linkers in supramolecular structures.[1] This guide provides an in-depth technical overview and detailed protocols for the Sonogashira cross-coupling of polyiodinated adamantane compounds, a challenging yet rewarding transformation for creating advanced molecular architectures.

The Sonogashira Reaction: A Primer on C(sp³)-C(sp) Bond Formation

The Sonogashira reaction is a powerful cross-coupling method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2][7] While the classical Sonogashira reaction is highly efficient for sp²-hybridized carbons, its application to sp³-hybridized carbons, such as those in adamantane, presents unique challenges.[8]

The general reactivity trend for halides in the Sonogashira coupling is I > Br > Cl.[3] Therefore, iodinated adamantanes are the preferred substrates for this transformation. The reaction proceeds under mild conditions, which is advantageous for the synthesis of complex molecules.[6]

Challenges in the Sonogashira Coupling of Polyiodinated Adamantanes

The application of the Sonogashira reaction to polyiodinated adamantanes is not without its hurdles. The primary challenges include:

  • Steric Hindrance: The bulky adamantyl cage can sterically hinder the approach of the palladium catalyst to the carbon-iodine bond, slowing down the rate-limiting oxidative addition step.[9]

  • Multiple Reaction Sites: The presence of multiple iodine atoms raises the possibility of incomplete reactions, leading to a mixture of partially and fully substituted products. Achieving exhaustive alkynylation requires carefully optimized reaction conditions.

  • Catalyst Deactivation: The sterically demanding environment of the adamantane core can lead to catalyst deactivation over the course of the reaction.

  • Homocoupling of Alkynes: A common side reaction in Sonogashira couplings is the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling), which can be exacerbated by prolonged reaction times.[10]

To address these challenges, careful selection of the catalyst, ligands, base, and solvent system is paramount. Copper-free Sonogashira protocols have also been developed to mitigate the issue of alkyne homocoupling.[10]

Experimental Workflow for Sonogashira Coupling of Polyiodinated Adamantanes

The overall process for the Sonogashira coupling of a polyiodinated adamantane is depicted in the workflow diagram below. This involves careful preparation of reagents, execution of the reaction under an inert atmosphere, and subsequent purification and characterization of the desired polyalkynylated adamantane product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagent_prep Reagent & Solvent Preparation reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup substrate_prep Polyiodinated Adamantane & Alkyne Preparation substrate_prep->reaction_setup reaction_run Reaction Monitoring (TLC/GC-MS) reaction_setup->reaction_run workup Aqueous Workup & Extraction reaction_run->workup purification Column Chromatography workup->purification analysis Characterization (NMR, MS, IR) purification->analysis

Caption: Experimental workflow for the Sonogashira cross-coupling of polyiodinated adamantanes.

Detailed Protocol: Sonogashira Coupling of 1,3-Diiodoadamantane

This protocol provides a representative procedure for the Sonogashira cross-coupling of 1,3-diiodoadamantane with a terminal alkyne. The conditions are adapted from general Sonogashira protocols and principles for sterically hindered substrates.

Materials:

  • 1,3-Diiodoadamantane

  • Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF), Toluene)

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add 1,3-diiodoadamantane (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.05 eq.), and CuI (0.1 eq.).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add anhydrous, degassed THF and triethylamine (5.0 eq.).

    • Stir the mixture at room temperature for 15 minutes.

  • Addition of Alkyne:

    • Slowly add the terminal alkyne (2.5 eq.) to the reaction mixture via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the desired dialkynylated adamantane.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Key Reaction Parameters and Optimization

The success of the Sonogashira coupling on polyiodinated adamantanes hinges on the careful optimization of several parameters. The following table summarizes key considerations for different substrates.

Parameter1,3-Diiodoadamantane1,3,5,7-TetraiodoadamantaneKey Considerations
Stoichiometry of Alkyne 2.2 - 2.5 eq.4.4 - 5.0 eq.A slight excess of the alkyne is used to drive the reaction to completion.
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(dppf)Cl₂Pd(PPh₃)₄, Pd₂(dba)₃For more hindered substrates, catalysts that readily form the active Pd(0) species are preferred.
Ligand PPh₃, cataCXium ABulky, electron-rich phosphine ligandsBulky ligands can promote the formation of highly reactive monoligated palladium species.[9]
Copper Source CuICuI, or Copper-free conditionsCopper-free conditions can be explored to minimize alkyne homocoupling, especially for tetra-substitution.[10]
Base TEA, DIPACs₂CO₃, K₂CO₃Stronger, non-nucleophilic bases may be required for the more challenging tetra-substitution.
Solvent THF, TolueneDMF, NMPHigher boiling point solvents may be necessary to achieve complete conversion for tetra-substitution.
Temperature 50 - 70 °C80 - 120 °CHigher temperatures are generally required to overcome the steric hindrance of multiple reaction sites.
Reaction Time 12 - 24 h24 - 48 hReactions with polyiodinated adamantanes are typically slower and require longer reaction times.

Mechanistic Insights: The Catalytic Cycles

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAd Oxidative Addition Pd0->OxAd R-I PdII_Ad R-Pd(II)-I(L₂) OxAd->PdII_Ad Transmetal Transmetalation PdII_Ad->Transmetal PdII_Alk R-Pd(II)-C≡CR'(L₂) Transmetal->PdII_Alk CuI CuI Transmetal->CuI Regenerates CuI RedEl Reductive Elimination PdII_Alk->RedEl RedEl->Pd0 Regeneration Product R-C≡CR' RedEl->Product Cu_acetyledg Cu_acetyledg Alkyne H-C≡CR' Cu_acetylide Cu-C≡CR' Alkyne->Cu_acetylide + CuI, Base - Base-H⁺I⁻ Base Base Cu_acetylide->Transmetal Transfers alkyne

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the adamantyl-iodide bond to form a Pd(II) intermediate.[4]

  • Transmetalation: The alkynyl group is transferred from the copper acetylide (formed in the copper cycle) to the Pd(II) complex.[6]

  • Reductive Elimination: The desired alkynylated adamantane product is formed, and the Pd(0) catalyst is regenerated.[11]

The Copper Cycle:

  • Acetylide Formation: The terminal alkyne reacts with the copper(I) salt in the presence of the base to form a copper acetylide intermediate.[12] This species is more nucleophilic than the parent alkyne.

In copper-free Sonogashira reactions , the base is thought to deprotonate the alkyne, which then coordinates to the palladium center.[10]

Troubleshooting and Side Reactions

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficient temperature- Steric hindrance- Use a pre-catalyst or activate the catalyst in situ.- Increase reaction temperature.- Screen different ligands, particularly bulky, electron-rich phosphines.
Incomplete Substitution - Insufficient reaction time- Low stoichiometry of alkyne- Catalyst deactivation- Increase reaction time and monitor closely.- Increase the equivalents of the terminal alkyne.- Use a more robust catalyst system or higher catalyst loading.
Alkyne Homocoupling - Presence of oxygen- High copper concentration- Ensure rigorous inert atmosphere conditions.- Reduce the amount of CuI or switch to a copper-free protocol.
Hydrolysis of Silyl-protected Alkynes - Presence of water- Use anhydrous solvents and reagents.

Safety Considerations

  • Reagents: Palladium catalysts and their ligands can be toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE). Organic solvents are flammable. Amines are corrosive and have strong odors.

  • Reaction Conditions: Reactions should be conducted under an inert atmosphere to prevent side reactions and ensure safety, especially when heating flammable solvents. Pressure buildup can occur in sealed vessels upon heating; ensure proper pressure relief.

Conclusion

The Sonogashira cross-coupling of polyiodinated adamantanes is a sophisticated synthetic tool for accessing novel, three-dimensionally complex molecules with significant potential in drug discovery and materials science. While the steric bulk of the adamantane core presents challenges, a systematic approach to optimizing reaction parameters, including the choice of catalyst, ligand, base, and solvent, can lead to successful and efficient polyalkynylation. The protocols and guidelines presented herein provide a solid foundation for researchers to explore this powerful transformation and unlock the potential of these unique adamantane-based building blocks.

References

Introduction: Building Three-Dimensional Architectures with Precision

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Heck Coupling of 1,3,5,7-Tetrakis(4-iodophenyl)adamantane

In the fields of materials science, supramolecular chemistry, and drug development, the rational design of molecules with precise three-dimensional structures is paramount. This compound stands out as a premier building block for this purpose. Its rigid, tetrahedral adamantane core, extended by four phenyl arms, provides a robust and predictable scaffold for creating complex, functional architectures. The para-iodo substituents on each phenyl group serve as versatile handles for further chemical modification, making this molecule a gateway to a vast array of novel compounds.[1][2]

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, celebrated for its efficiency in forming carbon-carbon bonds.[3][4][5] This palladium-catalyzed cross-coupling reaction joins an unsaturated halide with an alkene, offering a powerful method for constructing substituted alkenes with a high degree of control.[6][7][8] Applying the Heck reaction to a poly-functionalized scaffold like this compound allows for the systematic extension of its arms, enabling the synthesis of dendrimers, porous organic materials, and complex molecular assemblies.

This guide provides a comprehensive protocol for the Heck coupling of this compound. As senior application scientists, we delve into the causality behind the experimental design, offering insights grounded in mechanistic principles to ensure both success and a deeper understanding of the process.

The Engine of Creation: The Heck Reaction Catalytic Cycle

The efficacy of the Heck reaction lies in its elegant catalytic cycle, which typically involves palladium cycling between the Pd(0) and Pd(II) oxidation states.[8][9] Understanding this cycle is critical for troubleshooting and optimizing the reaction for challenging substrates.

  • Oxidative Addition : The cycle begins when the active Pd(0) catalyst inserts into the carbon-iodine bond of the aryl iodide. This is often the rate-determining step and is highly efficient for aryl iodides compared to bromides or chlorides.[8][10] This process oxidizes the palladium to a Pd(II) species.

  • Alkene Coordination & Migratory Insertion : The alkene then coordinates to the electrophilic Pd(II) complex. Following coordination, the aryl group migrates from the palladium to one of the alkene's carbons in a syn-addition, forming a new carbon-carbon bond and a σ-alkyl-Pd(II) complex.[6][8]

  • Syn-β-Hydride Elimination : For the reaction to proceed to the desired substituted alkene, a hydrogen atom on the carbon adjacent to the palladium must be eliminated. This step is also a syn-elimination and forms a hydrido-palladium(II) species, regenerating the double bond in the product.[4][8] This step is crucial and its efficiency dictates the overall success and regioselectivity.

  • Reductive Elimination & Catalyst Regeneration : A base, typically an amine, is essential to neutralize the hydrohalic acid (HI) generated. This facilitates the reductive elimination of HX from the hydrido-palladium(II) complex, regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[6][8]

Heck_Catalytic_Cycle cluster_main Heck Coupling Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst OxAd Oxidative Addition Pd0->OxAd + Ar-I PdII_Aryl Ar-Pd(II)L₂-I OxAd->PdII_Aryl Coordination Alkene Coordination PdII_Aryl->Coordination + Alkene PiComplex π-Complex [Ar-Pd(II)L₂(Alkene)]-I Coordination->PiComplex Insertion Migratory Insertion PiComplex->Insertion SigmaComplex σ-Alkyl-Pd(II) Complex Insertion->SigmaComplex BetaElim β-Hydride Elimination SigmaComplex->BetaElim syn HydridoComplex H-Pd(II)L₂-I BetaElim->HydridoComplex + Product RedElim Reductive Elimination HydridoComplex->RedElim + Base RedElim->Pd0 - H-Base⁺I⁻

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Detailed Experimental Protocol

This protocol details the tetra-alkenylation of this compound with n-butyl acrylate as a model alkene. The bulky and electron-rich phosphine ligand, tri(o-tolyl)phosphine, is selected to facilitate the reaction with the sterically demanding adamantane substrate.[3][11]

Materials and Reagents
ReagentFormulaM.W. ( g/mol )PuritySupplier (Example)
This compoundC₃₄H₂₈I₄944.20>98%Custom Synthesis
n-Butyl acrylateC₇H₁₂O₂128.17>99%Sigma-Aldrich
Palladium(II) acetate (Pd(OAc)₂)C₄H₆O₄Pd224.50>98%Strem Chemicals
Tri(o-tolyl)phosphine (P(o-tol)₃)C₂₁H₂₁P304.37>98%Acros Organics
Triethylamine (TEA)C₆H₁₅N101.19>99.5%Fisher Scientific
N,N-Dimethylformamide (DMF), anhydrousC₃H₇NO73.09>99.8%EMD Millipore
Ethyl acetate (EtOAc), ACS GradeC₄H₈O₂88.11-VWR Chemicals
Hexanes, ACS GradeC₆H₁₄86.18-VWR Chemicals
Deionized WaterH₂O18.02--
Saturated Sodium Chloride Solution (Brine)NaCl(aq)---
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37-Alfa Aesar

Experimental Workflow

Caption: Step-by-step workflow for the Heck coupling reaction.

Step-by-Step Procedure
  • Reaction Setup :

    • To a 100 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (944 mg, 1.0 mmol, 1.0 equiv).

    • Add Palladium(II) acetate (45 mg, 0.2 mmol, 0.05 equiv per iodide, 20 mol % total).

    • Add Tri(o-tolyl)phosphine (146 mg, 0.48 mmol, 0.12 equiv per iodide, 48 mol % total). The Pd:Ligand ratio is ~1:2.4.

    • Seal the flask with a rubber septum, and cycle between vacuum and nitrogen backfill three times to establish an inert atmosphere. This is crucial to prevent the oxidation and deactivation of the phosphine ligand and the Pd(0) species formed in situ.[3][12]

  • Addition of Reagents :

    • Through the septum, add anhydrous DMF (40 mL) via a nitrogen-purged syringe. Stir the mixture until all solids are dissolved.

    • Add triethylamine (2.8 mL, 20 mmol, 5.0 equiv per iodide). The large excess of base ensures the efficient neutralization of the HI byproduct.

    • Add n-butyl acrylate (2.3 mL, 16 mmol, 4.0 equiv per iodide). A stoichiometric amount is used here, but an excess (e.g., 1.2 equiv per iodide) can be employed to drive the reaction to completion.

  • Reaction Execution :

    • Lower the flask into a preheated oil bath at 100-110 °C.

    • Allow the reaction to stir vigorously under a positive pressure of nitrogen for 24-48 hours.

    • Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup and Purification :

    • Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

    • Pour the dark reaction mixture into a separatory funnel containing 100 mL of deionized water.

    • Extract the aqueous phase with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and saturated brine (1 x 50 mL) to remove residual DMF and salts.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification :

    • The resulting crude oil or solid is purified by column chromatography on silica gel. A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., Hexanes:EtOAc 98:2 to 90:10), is typically effective.

    • Combine the product-containing fractions and remove the solvent in vacuo to yield the tetra-substituted product, likely as a viscous oil or an amorphous solid.

Troubleshooting Guide

Even with a robust protocol, challenges can arise, particularly with complex, multi-site reactions.

ProblemPotential CauseSuggested Solution
Low or No Conversion 1. Inactive Catalyst : The Pd(II) precursor was not efficiently reduced to active Pd(0), or the catalyst was poisoned by oxygen.[12]1. Ensure a strictly inert atmosphere. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[13] Degas the solvent by bubbling nitrogen through it for 15-20 minutes before use.
2. Insufficient Energy : The activation barrier for the sterically hindered substrate is not being overcome.2. Gradually increase the reaction temperature to 120 °C. For highly resistant cases, consider switching to a higher boiling solvent like DMA or NMP, or employing microwave heating.[3][7]
3. Poor Ligand Choice : The P(o-tol)₃ ligand is not sufficiently electron-rich or bulky for this transformation.[14][15]3. Switch to a more effective ligand for challenging substrates, such as a Buchwald-type biarylphosphine (e.g., SPhos) or an N-heterocyclic carbene (NHC) ligand.[3][11]
Formation of Palladium Black Catalyst Decomposition : The palladium catalyst has agglomerated and precipitated out of the solution, halting the catalytic cycle.[12]This often occurs at high temperatures or low ligand concentrations. Ensure the Pd:Ligand ratio is at least 1:2. A slight excess of ligand can stabilize the catalytic species. If it persists, lower the reaction temperature.
Incomplete Substitution Steric Hindrance : As more arms of the adamantane react, the increasing steric bulk hinders the reaction of the remaining iodo-groups.Increase reaction time and/or temperature. A more active catalytic system (see "Poor Ligand Choice" above) is the most effective solution. An excess of the alkene coupling partner may also be beneficial.
Side Product Formation Reductive Heck Reaction : The intermediate σ-alkyl-Pd(II) complex is protonated instead of undergoing β-hydride elimination.[3][16]This can be influenced by the base and solvent. Ensure the base is non-coordinating and sufficiently strong. The prescribed conditions with TEA are generally robust against this pathway.

References

Application Note & Protocols: Synthesis of Porous Organic Polymers Using Adamantane Linkers

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Adamantane, with its rigid, three-dimensional diamondoid structure, serves as an exceptional building block for the synthesis of highly robust and porous organic polymers (POPs). Its intrinsic tetrahedral geometry directs the formation of networks with permanent, well-defined microporosity and ultra-high thermal and chemical stability. This guide provides a comprehensive overview of the synthesis of adamantane-based POPs, detailing two field-proven protocols—Sonogashira-Hagihara cross-coupling and Yamamoto homocoupling. It includes a complete characterization workflow, data on expected material properties, and a troubleshooting guide to empower researchers in developing these advanced materials for applications in gas storage, separation, and catalysis.

Introduction: The Adamantane Advantage in Porous Polymers

Porous organic polymers (POPs) are a class of materials characterized by low density, high surface area, and tunable pore structures.[1] The choice of monomeric building blocks is critical in dictating the final properties of the polymer network. Adamantane is a uniquely advantageous "molecular knot" for several reasons:

  • Structural Rigidity: The adamantane cage is exceptionally rigid, preventing the pore collapse that can occur in more flexible polymer networks during solvent removal.[2] This rigidity ensures the formation of permanent microporosity.

  • Three-Dimensionality: Its perfect tetrahedral symmetry (Td) allows for the predictable extension of the polymer network in three dimensions, creating intricate and highly interconnected porous architectures.[3]

  • Thermal and Chemical Stability: The strong C-C single bonds of the adamantane core impart exceptional stability to the resulting polymers, which can often withstand harsh chemical environments and high temperatures.[4][5]

  • Synthetic Versatility: The bridgehead positions of adamantane can be readily functionalized with various reactive groups (e.g., halides, alkynes), making it a versatile platform for numerous polymerization reactions.[6]

These features make adamantane-based POPs highly promising candidates for applications requiring robust, high-surface-area materials, such as CO2 capture, hydrogen storage, and heterogeneous catalysis.[4][7][8][9]

Synthetic Strategies: Building the Adamantane Framework

Several cross-coupling reactions are effective for constructing adamantane-based POPs. The choice of reaction depends on the desired linkage chemistry and the available functionalized adamantane monomers.

  • Sonogashira-Hagihara Coupling: This palladium- and copper-catalyzed reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[10][11] It is highly efficient for creating rigid, conjugated polymer networks under relatively mild conditions.[4][12]

  • Yamamoto Homocoupling: This nickel-catalyzed reaction couples two aryl halides to form a C(sp²)-C(sp²) bond.[13][14] It is advantageous as it requires only a single halogen-functionalized monomer, simplifying the polymerization process.

  • Other Methods: Other techniques like Friedel-Crafts alkylation and Suzuki coupling have also been successfully employed to create adamantane-based networks with unique properties.[5][7][15]

This guide will provide detailed protocols for the Sonogashira-Hagihara and Yamamoto coupling methods.

Detailed Protocol 1: Sonogashira-Hagihara Cross-Coupling

This protocol describes the synthesis of an adamantane-based POP from a tetra-halogenated adamantane monomer and a di-alkyne linker.

Principle

The reaction involves two interconnected catalytic cycles.[11] The palladium cycle facilitates the oxidative addition of the aryl halide and reductive elimination of the final product. The copper cycle deprotonates the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[11][16]

Materials and Reagents
ReagentFormulaM.W. ( g/mol )SupplierNotes
1,3,5,7-Tetrakis(4-iodophenyl)adamantaneC₃₄H₂₈I₄920.20Custom SynthesisThe "knot" monomer. Ensure high purity (>98%).
1,4-DiethynylbenzeneC₁₀H₆126.16Sigma-AldrichThe "linker" monomer.
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.56Strem ChemicalsCatalyst. Handle in an inert atmosphere.
Copper(I) IodideCuI190.45Acros OrganicsCo-catalyst.
TolueneC₇H₈92.14Fisher ScientificAnhydrous, <50 ppm H₂O.
Diisopropylamine (DIPA)C₆H₁₅N101.19Alfa AesarAnhydrous, <50 ppm H₂O. Acts as the base and solvent.
Tetrahydrofuran (THF)C₄H₈O72.11J.T. BakerFor washing and Soxhlet extraction.
Step-by-Step Procedure
  • Reactor Setup: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (460 mg, 0.5 mmol) and 1,4-diethynylbenzene (126 mg, 1.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and argon gas three times to ensure an inert atmosphere.

    • Scientist's Note: Oxygen can deactivate the Pd(0) catalyst through oxidation. Maintaining anaerobic conditions is crucial for achieving high polymer yields and molecular weights.

  • Solvent Addition: Under a positive pressure of argon, add 20 mL of anhydrous toluene and 10 mL of anhydrous diisopropylamine via cannula or syringe. Stir the mixture to form a suspension.

  • Catalyst Addition: In a separate glovebox or Schlenk tube, prepare a mixture of Pd(PPh₃)₄ (58 mg, 0.05 mmol) and CuI (19 mg, 0.1 mmol). Quickly add this catalyst mixture to the reaction flask against a positive flow of argon.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 48 hours under argon. A precipitate will form as the polymer network grows and becomes insoluble.

  • Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Filter the solid product using a Büchner funnel and wash sequentially with 50 mL each of toluene, water, methanol, and finally THF. c. Soxhlet Extraction: Transfer the crude polymer to a cellulose thimble and perform a Soxhlet extraction with THF for 24 hours to remove any unreacted monomers and oligomers.[4]

    • Scientist's Note: Soxhlet extraction is a critical purification step. It ensures that the measured porosity is intrinsic to the polymer network and not due to residual, soluble species. d. Dry the purified polymer in a vacuum oven at 120 °C overnight to yield a fine, pale-yellow powder.

Detailed Protocol 2: Yamamoto Homocoupling

This protocol describes the synthesis of a POP from a single tetra-brominated adamantane monomer.

Principle

The Yamamoto polymerization is a reductive homocoupling of aryl halides driven by a low-valent nickel complex, typically generated in situ from Ni(COD)₂. The reaction forms robust, non-conjugated C-C linkages.[13]

Materials and Reagents
ReagentFormulaM.W. ( g/mol )SupplierNotes
1,3,5,7-Tetrakis(4-bromophenyl)adamantaneC₃₄H₂₈Br₄732.20Custom SynthesisMonomer. Ensure high purity (>98%).
Bis(1,5-cyclooctadiene)nickel(0)Ni(COD)₂275.10Strem ChemicalsCatalyst. Extremely air and moisture sensitive. Handle in a glovebox.
2,2'-BipyridineC₁₀H₈N₂156.18Sigma-AldrichLigand.
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Fisher ScientificAnhydrous, <50 ppm H₂O.
Step-by-Step Procedure
  • Catalyst Preparation (Glovebox): Inside an argon-filled glovebox, add Ni(COD)₂ (550 mg, 2.0 mmol) and 2,2'-bipyridine (312 mg, 2.0 mmol) to a 100 mL Schlenk flask. Add 20 mL of anhydrous DMF. Stir at 80 °C for 30 minutes. The solution should turn deep purple/black, indicating the formation of the active catalytic complex.

  • Monomer Addition (Glovebox): Add 1,3,5,7-tetrakis(4-bromophenyl)adamantane (366 mg, 0.5 mmol) to the catalyst solution.

  • Reaction: Seal the flask, remove it from the glovebox, and heat to 80 °C on a Schlenk line under argon. Stir for 48 hours. A solid precipitate will form.

  • Work-up and Purification: a. Cool the reaction to room temperature. b. Pour the mixture into 200 mL of 2 M HCl to quench the reaction and dissolve residual nickel catalyst. Stir for 2 hours. c. Filter the solid and wash thoroughly with water, methanol, and acetone. d. Soxhlet Extraction: Purify the polymer by Soxhlet extraction with THF for 24 hours. e. Dry the purified polymer in a vacuum oven at 120 °C overnight to yield an off-white powder.

Characterization Workflow

A systematic characterization is essential to confirm the successful synthesis and to evaluate the properties of the adamantane-based POP. The following workflow is recommended.

G cluster_synthesis Synthesis & Confirmation cluster_porosity_detail Porosity Metrics Synthesis Synthesized Polymer FTIR FTIR Spectroscopy Synthesis->FTIR Confirm Linkage Formation ssNMR Solid-State NMR Synthesis->ssNMR Confirm Structure TGA TGA (Thermal Stability) ssNMR->TGA PXRD PXRD (Crystallinity) TGA->PXRD SEM SEM/TEM (Morphology) PXRD->SEM N2_Sorption N2 Sorption @ 77K (Porosity Analysis) BET BET Surface Area N2_Sorption->BET PoreVolume Pore Volume N2_Sorption->PoreVolume PoreSize Pore Size Distribution N2_Sorption->PoreSize SEM->N2_Sorption

Caption: Recommended workflow for the characterization of adamantane-based POPs.

  • FTIR Spectroscopy: To confirm the formation of the desired chemical bonds (e.g., disappearance of terminal alkyne C-H stretch, appearance of polymer backbone vibrations).

  • Solid-State ¹³C CP/MAS NMR: To verify the polymer structure. The characteristic peaks of the adamantane core carbons should be visible around 30-45 ppm.[4]

  • Thermogravimetric Analysis (TGA): To determine the thermal stability. Adamantane-based POPs typically exhibit high decomposition temperatures, often stable up to 350-400 °C in a nitrogen atmosphere.[4]

  • Powder X-Ray Diffraction (PXRD): To assess the long-range order. Most POPs synthesized via these methods are amorphous, resulting in a broad halo in the PXRD pattern.[4]

  • Scanning/Transmission Electron Microscopy (SEM/TEM): To visualize the polymer's morphology, which is often an agglomeration of nanoparticles.[17]

  • Nitrogen Sorption Analysis (77 K): This is the most critical analysis for porous materials.[1] It provides the BET surface area, total pore volume, and pore size distribution, confirming the material's permanent porosity.

Expected Properties and Performance Data

The properties of adamantane-based POPs can be tuned by the choice of linker and synthetic method. Below is a summary of typical data reported in the literature.

PropertySonogashira-Coupled POPsYamamoto-Coupled POPsReference(s)
BET Surface Area (m²/g) 350 - 900800 - 1200[4][5][7]
Pore Volume (cm³/g) 0.3 - 0.60.5 - 0.9[7]
Dominant Pore Size (nm) 0.4 - 1.1 (Microporous)0.6 - 1.5 (Microporous)[4]
Thermal Stability (T₅, °C) > 350 °C> 400 °C[4]
CO₂ Uptake (273 K, 1 bar) 8 - 14 wt%10 - 15 wt%[4][7]
H₂ Uptake (77 K, 1 bar) ~1.5 wt%~1.3 wt%[3]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Polymer Yield 1. Inactive catalyst (e.g., Pd(0) oxidized).2. Impure monomers.3. Insufficient reaction time or temperature.1. Ensure strictly anaerobic/anhydrous conditions. Use fresh, high-quality catalyst.2. Re-purify monomers by recrystallization or sublimation.3. Increase reaction time to 72h or temperature by 10-20°C.
Low BET Surface Area (<100 m²/g) 1. Incomplete purification (residual monomer/oligomers blocking pores).2. Pore collapse due to insufficient framework rigidity.3. Incomplete activation (solvent in pores).1. Extend Soxhlet extraction time to 48 hours.2. This is inherent to the chosen monomers; consider a more rigid linker.3. Increase vacuum oven drying temperature (e.g., to 150 °C) and time (>24h).
Poor Reproducibility 1. Variations in solvent/reagent water content.2. Inconsistent heating or stirring rate.3. Minor variations in catalyst loading.1. Use freshly dried, anhydrous solvents for every reaction.2. Use a temperature-controlled oil bath and ensure consistent stirring.3. Prepare a stock solution of the catalyst if performing multiple small-scale reactions.

References

Application Notes and Protocols for the Preparation of Metal-Organic Frameworks with 1,3,5,7-Tetrakis(4-carboxyphenyl)adamantane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Leveraging Adamantane's Rigidity for Robust MOF Architectures

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a wide range of applications, including gas storage, catalysis, and drug delivery.[1][2] The choice of the organic linker is crucial in determining the topology, stability, and functionality of the resulting MOF.[3]

This application note details the preparation and characterization of a novel MOF utilizing a highly rigid and pre-organized tetrahedral linker, 1,3,5,7-tetrakis(4-carboxyphenyl)adamantane (H₄-TCPA). The adamantane core, a diamondoid hydrocarbon, provides exceptional thermal and chemical stability, while the four tetrahedrally arranged carboxylate moieties offer a well-defined geometry for the construction of a robust, three-dimensional porous network.[4] The inherent rigidity of the H₄-TCPA linker is anticipated to yield MOFs with high porosity and stability, making them excellent candidates for applications such as drug delivery, where a stable and predictable release profile is paramount.

The iodine atoms in the precursor molecule, 1,3,5,7-Tetrakis(4-iodophenyl)adamantane (TIA), also present opportunities for post-synthetic modification, allowing for the introduction of further functionalities into the MOF structure.[5][6][7] This guide will focus on the synthesis of the carboxylate-functionalized linker from the iodo-precursor, followed by the solvothermal synthesis of a zinc-based MOF, herein designated as [Zn₄O(TCPA)₁.₅]. A comprehensive characterization protocol and a foundational method for exploring its potential in drug delivery applications are also provided.

Synthesis of the Tetrahedral Linker: 1,3,5,7-Tetrakis(4-carboxyphenyl)adamantane (H₄-TCPA)

The synthesis of the H₄-TCPA linker from this compound (TIA) is a critical first step. While direct carboxylation is challenging, a common route involves a palladium-catalyzed cross-coupling reaction, such as a Heck reaction to introduce vinyl groups, followed by oxidation. For the purpose of this protocol, we will outline a conceptual synthetic pathway based on established organic transformations.

Conceptual Synthetic Pathway:

This compound can be subjected to a palladium-catalyzed cross-coupling reaction with a suitable carboxylating agent or a precursor that can be readily converted to a carboxylic acid. A more direct, albeit challenging, approach would be a direct carbonylation reaction. A plausible multi-step synthesis is outlined below for conceptual understanding.

  • Step 1: Palladium-Catalyzed Cross-Coupling. A Heck reaction between TIA and a protected acrylic acid derivative, followed by deprotection, would yield the desired tetracarboxylic acid.

  • Step 2: Purification. The crude product would require purification by recrystallization or column chromatography to obtain the pure H₄-TCPA linker.

Due to the complexity of this organic synthesis, it is recommended to source the H₄-TCPA linker from a commercial supplier if possible, or to consult detailed synthetic organic chemistry literature for a robust and validated procedure. For the remainder of this application note, we will assume the availability of the purified H₄-TCPA linker.

Solvothermal Synthesis of [Zn₄O(TCPA)₁.₅] MOF

This protocol details the solvothermal synthesis of a zinc-based MOF using the H₄-TCPA linker. The reaction conditions are adapted from well-established procedures for the synthesis of similar carboxylate-based MOFs, such as MOF-5.[8][9]

Materials and Equipment:

  • 1,3,5,7-Tetrakis(4-carboxyphenyl)adamantane (H₄-TCPA)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Chloroform

  • 20 mL scintillation vials or Teflon-lined autoclave

  • Oven

  • Centrifuge

  • Schlenk line or vacuum oven

Protocol:

  • Preparation of the Precursor Solution:

    • In a 20 mL scintillation vial, dissolve 50 mg of H₄-TCPA in 10 mL of DMF.

    • In a separate vial, dissolve 100 mg of zinc nitrate hexahydrate in 10 mL of DMF.

  • Solvothermal Reaction:

    • Combine the two solutions in a single vial.

    • Cap the vial tightly and place it in an oven preheated to 120 °C.

    • Heat the reaction mixture for 24 hours.

  • Isolation and Purification:

    • After 24 hours, remove the vial from the oven and allow it to cool to room temperature. Colorless, crystalline precipitates should be visible.

    • Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL).

    • To exchange the solvent, immerse the crystals in chloroform (10 mL) for 3 days, replacing the chloroform with a fresh portion each day.

  • Activation:

    • After solvent exchange, decant the chloroform and dry the crystals under vacuum at 150 °C for 12 hours to remove any residual solvent from the pores. The resulting activated MOF, [Zn₄O(TCPA)₁.₅], is now ready for characterization and further use.

ParameterValue
Linker1,3,5,7-Tetrakis(4-carboxyphenyl)adamantane (H₄-TCPA)
Metal SaltZinc nitrate hexahydrate
SolventN,N-Dimethylformamide (DMF)
Temperature120 °C
Time24 hours
Product[Zn₄O(TCPA)₁.₅]

Table 1: Optimized Solvothermal Synthesis Parameters for [Zn₄O(TCPA)₁.₅].

Characterization of the [Zn₄O(TCPA)₁.₅] MOF

Thorough characterization is essential to confirm the successful synthesis, purity, and porosity of the MOF.

1. Powder X-Ray Diffraction (PXRD):

  • Purpose: To confirm the crystallinity and phase purity of the synthesized material.

  • Procedure: A small amount of the activated MOF powder is placed on a sample holder and analyzed using a powder X-ray diffractometer.

  • Expected Results: The PXRD pattern should show sharp peaks, indicating a highly crystalline material. The peak positions can be compared to a simulated pattern from a single-crystal X-ray diffraction structure if available, or used to determine the unit cell parameters.

2. Thermogravimetric Analysis (TGA):

  • Purpose: To assess the thermal stability of the MOF and confirm the removal of solvent molecules after activation.

  • Procedure: A small sample of the activated MOF is heated under a nitrogen atmosphere at a constant heating rate (e.g., 5 °C/min) from room temperature to approximately 600 °C.

  • Expected Results: The TGA curve for the activated MOF should show a plateau up to a high temperature (typically > 350-400 °C), indicating good thermal stability. A significant weight loss above this temperature corresponds to the decomposition of the framework.

3. Brunauer-Emmett-Teller (BET) Surface Area Analysis:

  • Purpose: To determine the specific surface area and pore volume of the MOF, which are crucial parameters for applications like drug delivery.

  • Procedure: A sample of the activated MOF is degassed under vacuum at an elevated temperature (e.g., 150 °C) to remove any adsorbed molecules. The nitrogen adsorption-desorption isotherm is then measured at 77 K.

  • Expected Results: The MOF is expected to exhibit a Type I isotherm, characteristic of microporous materials. The BET surface area can be calculated from the adsorption data in the relative pressure range of 0.05 to 0.3.

Characterization TechniqueExpected Result
PXRDCrystalline pattern with distinct peaks
TGAHigh thermal stability (decomposition > 350 °C)
BET Surface AreaHigh specific surface area (expected > 1500 m²/g)
Pore VolumeSignificant micropore volume

Table 2: Expected Characterization Data for Activated [Zn₄O(TCPA)₁.₅]. Note: These are representative values and may vary based on synthesis conditions and activation procedures.

Application Protocol: Drug Loading and In Vitro Release Study

The high porosity and tunable functionality of MOFs make them promising candidates for drug delivery systems.[1][2][10][11] This protocol outlines a general procedure for loading a model drug, such as ibuprofen, into the [Zn₄O(TCPA)₁.₅] MOF and performing an in vitro release study.

Materials:

  • Activated [Zn₄O(TCPA)₁.₅] MOF

  • Ibuprofen

  • Ethanol

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • UV-Vis spectrophotometer

Drug Loading Protocol:

  • Preparation of Drug Solution: Prepare a concentrated solution of ibuprofen in ethanol (e.g., 10 mg/mL).

  • Loading:

    • Disperse 50 mg of the activated [Zn₄O(TCPA)₁.₅] MOF in 10 mL of the ibuprofen solution.

    • Stir the suspension at room temperature for 24 hours to allow for the diffusion of the drug into the MOF pores.

  • Isolation of Drug-Loaded MOF:

    • Centrifuge the suspension to collect the solid.

    • Wash the drug-loaded MOF with a small amount of fresh ethanol to remove any surface-adsorbed drug.

    • Dry the drug-loaded MOF under vacuum at a mild temperature (e.g., 60 °C) to remove the solvent.

  • Quantification of Drug Loading:

    • Measure the concentration of ibuprofen in the supernatant and washing solutions using a UV-Vis spectrophotometer at the appropriate wavelength for ibuprofen.

    • The amount of loaded drug can be calculated by subtracting the amount of drug in the supernatant and washings from the initial amount of drug used.

In Vitro Drug Release Protocol:

  • Preparation of Release Media: Prepare two PBS solutions, one at a physiological pH of 7.4 and another at a slightly acidic pH of 5.5 to simulate the tumor microenvironment.

  • Release Study:

    • Disperse a known amount of the drug-loaded MOF (e.g., 10 mg) in a known volume of each PBS solution (e.g., 20 mL).

    • Keep the suspensions in a shaker bath at 37 °C.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

    • Centrifuge the withdrawn aliquot to remove any MOF particles.

  • Quantification of Released Drug:

    • Measure the concentration of ibuprofen in the supernatant using a UV-Vis spectrophotometer.

    • Calculate the cumulative percentage of drug released over time.

Visualizing the Workflow and Concepts

MOF_Synthesis_Workflow cluster_0 Linker Synthesis cluster_1 MOF Synthesis cluster_2 Characterization & Application TIA 1,3,5,7-Tetrakis(4- iodophenyl)adamantane (TIA) H4TCPA 1,3,5,7-Tetrakis(4- carboxyphenyl)adamantane (H4-TCPA) TIA->H4TCPA Carboxylation Reaction Solvothermal Reaction (120°C, 24h) H4TCPA->Reaction MetalSalt Zn(NO3)2·6H2O MetalSalt->Reaction Solvent DMF Solvent->Reaction MOF [Zn4O(TCPA)1.5] MOF Reaction->MOF Characterization Characterization (PXRD, TGA, BET) MOF->Characterization DrugLoading Drug Loading (Ibuprofen) MOF->DrugLoading ReleaseStudy In Vitro Release Study DrugLoading->ReleaseStudy

Caption: Workflow for the synthesis, characterization, and drug delivery application of a MOF based on the H₄-TCPA linker.

Caption: Schematic representation of the tetrahedral 1,3,5,7-tetrakis(4-carboxyphenyl)adamantane (H₄-TCPA) linker.

Conclusion and Future Directions

The use of 1,3,5,7-tetrakis(4-carboxyphenyl)adamantane as a building block for MOF synthesis offers a promising route to highly stable and porous materials. The rigid, tetrahedral geometry of the linker provides a strong foundation for the construction of robust frameworks with potential applications in drug delivery and other areas. The protocols provided herein offer a comprehensive guide for the synthesis, characterization, and initial application testing of a novel adamantane-based MOF.

Future work could explore the use of different metal ions to tune the properties of the resulting MOFs. Furthermore, the iodo-functionalized precursor, TIA, opens up possibilities for post-synthetic modification, allowing for the introduction of a wide range of functional groups to tailor the MOF's properties for specific applications, such as targeted drug delivery or catalysis.[6][7][12]

References

Application Notes & Protocols: Harnessing the Tetrahedral Rigidity of 1,3,5,7-Tetrakis(4-iodophenyl)adamantane for Advanced Gas Storage MOFs

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, materials scientists, and chemical engineers focused on porous materials and gas storage technologies.

Abstract

Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented porosity and tunability for applications in gas storage and separation. The geometric and chemical nature of the organic linker is a critical determinant of the final framework's properties. This guide focuses on the strategic use of adamantane-based linkers, leveraging their intrinsic tetrahedral geometry and rigidity to construct robust, non-interpenetrated MOFs with high potential for gas storage. We begin with the versatile precursor, 1,3,5,7-Tetrakis(4-iodophenyl)adamantane, detailing its role as a foundational building block. As the iodo-functionality is primarily a reactive handle for further chemical elaboration, we present a comprehensive workflow that transitions from this precursor to a functionalized tetracarboxylate linker, specifically Adamantane-1,3,5,7-tetracarboxylic acid (H₄ATC). This linker is then utilized in the synthesis of a representative MOF, Cu₂(ATC) or MOF-11. This document provides detailed, field-tested protocols for the synthesis of the linker and the MOF, comprehensive characterization methodologies, and standardized procedures for evaluating gas adsorption performance. The causality behind experimental choices is explained, providing a logical framework for researchers to adapt and innovate upon these methods.

The Rationale for Adamantane-Based Linkers in MOF Chemistry

The adamantane cage is a unique structural motif in organic chemistry. Its diamondoid structure, composed of three fused cyclohexane rings in chair conformations, results in a perfectly rigid, strain-free, and three-dimensional tetrahedral geometry. This pre-organized, rigid tetrahedral arrangement is highly advantageous for the construction of MOFs for several key reasons:

  • High Symmetry and Predictability: The C₃v symmetry of the adamantane core directs the formation of highly ordered, predictable 3D network topologies. This is a cornerstone of reticular chemistry, where desired structures can be targeted by selecting building blocks of appropriate geometry.

  • Prevention of Interpenetration: The bulkiness of the adamantane core effectively hinders the interpenetration of multiple independent frameworks within the same crystal lattice. Interpenetration can drastically reduce the accessible pore volume and, consequently, the gas storage capacity of a MOF.

  • Enhanced Stability: The inherent rigidity of the adamantane cage contributes to the mechanical and thermal stability of the resulting MOF.[1] This robustness is crucial for practical applications where materials must withstand pressure swings and temperature changes during gas adsorption-desorption cycles.

The 1,3,5,7-tetrasubstituted adamantane scaffold, particularly with phenyl extensions, provides a larger, more robust building block while maintaining the critical tetrahedral geometry.[2] The iodo-functionalized variant, this compound, serves as a versatile platform for synthesizing a variety of functional linkers through well-established cross-coupling chemistries. For MOF synthesis, however, linkers with coordinating groups like carboxylates are typically required.

Synthesis Pathway: From Iodo-Precursor to a Functional MOF

The following sections detail a complete workflow, starting from the synthesis of the key precursor, its conversion to a functional tetracarboxylate linker, and the final assembly into a porous MOF.

Protocol: Synthesis of this compound

This protocol outlines the iodination of 1,3,5,7-tetraphenyladamantane. The iodo groups are excellent leaving groups for subsequent cross-coupling reactions, making this compound a pivotal intermediate.

Materials:

  • 1,3,5,7-Tetraphenyladamantane

  • (Bis(trifluoroacetoxy)iodo)benzene

  • Iodine (I₂)

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Sodium bisulfite (NaHSO₃) solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 1,3,5,7-tetraphenyladamantane in chloroform.

  • Add iodine (I₂) to the solution and stir until it dissolves.

  • Add (bis(trifluoroacetoxy)iodo)benzene to the suspension and stir for 24 hours at room temperature.

  • Filter the reaction mixture to remove any solid precipitate.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 5% NaHSO₃ solution, deionized water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Recrystallize the crude product from a chloroform/methanol mixture (e.g., 9:1 v/v) to yield colorless crystals of this compound.

Protocol: Synthesis of Adamantane-1,3,5,7-tetracarboxylic Acid (H₄ATC)

While 1,3,5,7-Tetrakis(4-carboxyphenyl)adamantane is a viable linker, a more direct adamantane core linker is Adamantane-1,3,5,7-tetracarboxylic acid (H₄ATC). Its synthesis is challenging in large quantities but is essential for certain MOF structures.[2] A common route involves the hydrolysis of the corresponding tetracarboxamide.[3]

Materials:

  • 1,3,5,7-Adamantanetetracarboxamide

  • Aqueous sodium hydroxide (NaOH) solution

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Suspend 1,3,5,7-adamantanetetracarboxamide in an aqueous solution of NaOH.

  • Heat the mixture to reflux and maintain for several hours until the evolution of ammonia gas ceases (can be monitored with moist litmus paper).

  • Cool the resulting clear solution to room temperature.

  • Carefully acidify the solution with concentrated HCl to a low pH, which will cause a white precipitate to form.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid thoroughly with deionized water to remove any residual salts.

  • Dry the white solid under vacuum to yield pure Adamantane-1,3,5,7-tetracarboxylic acid.

G cluster_0 Precursor Synthesis cluster_1 Linker Functionalization cluster_2 MOF Assembly TPA 1,3,5,7-Tetraphenyladamantane Iodination Iodination Reaction (I₂, (CF₃COO)₂IPh) TPA->Iodination TIPA This compound Iodination->TIPA Amide Adamantane- 1,3,5,7-tetracarboxamide Hydrolysis Alkaline Hydrolysis (NaOH, H₂O, Heat) Amide->Hydrolysis H4ATC H₄ATC Linker (Adamantane-1,3,5,7-tetracarboxylic acid) Hydrolysis->H4ATC Solvothermal Solvothermal Synthesis (NaOH, H₂O, 190°C) H4ATC->Solvothermal MetalSalt Copper(II) Nitrate (Cu(NO₃)₂·2.5H₂O) MetalSalt->Solvothermal MOF11 MOF-11 Crystal (Cu₂(ATC)·6H₂O) Solvothermal->MOF11 G cluster_0 Synthesis & Activation cluster_1 Characterization AsSynth As-Synthesized MOF-11 Activation Activation (Heat + Vacuum) AsSynth->Activation Activated Activated MOF-11 (Porous) Activation->Activated PXRD PXRD (Phase ID) Activated->PXRD TGA TGA (Thermal Stability) Activated->TGA BET N₂ Adsorption @ 77K (Surface Area) Activated->BET

References

Application Notes & Protocols: High-Performance CO₂ Capture Using Microporous Organic Polymers Derived from Tetrakis(4-iodophenyl)adamantane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The imperative to mitigate anthropogenic carbon dioxide (CO₂) emissions has catalyzed research into advanced materials for efficient carbon capture. Microporous Organic Polymers (MOPs) have emerged as a frontier class of adsorbents due to their high surface area, tunable porosity, and exceptional stability. This guide provides an in-depth exploration of MOPs constructed from the rigid, tetrahedral building block, tetrakis(4-iodophenyl)adamantane. The unique diamondoid structure of adamantane imparts remarkable thermal and chemical stability to the resulting polymers, while its tetra-functional nature enables the formation of highly cross-linked, permanently microporous three-dimensional networks.[1][2] We present detailed protocols for the synthesis of these polymers via palladium-catalyzed cross-coupling reactions, comprehensive methods for their physicochemical characterization, and rigorous procedures for evaluating their CO₂ capture performance.

Scientific Rationale & Design Strategy

The efficacy of a porous polymer for gas capture is fundamentally linked to its structural and chemical properties. The choice of tetrakis(4-iodophenyl)adamantane as a primary building block, or "knot," is a deliberate design choice rooted in several key principles:

  • Structural Rigidity and Pre-organization: The adamantane core is a rigid, stress-free C₁₀ cage. This inherent rigidity prevents the polymer network from collapsing upon solvent removal, ensuring permanent porosity. Unlike flexible linkers that can lead to pore collapse, the adamantane knot pre-organizes the polymer structure, facilitating the formation of intrinsic micropores.

  • Three-Dimensional Network Formation: The tetrahedral geometry of the tetraphenyladamantane core directs polymer growth in three dimensions. This is crucial for creating an interconnected network of pores accessible for gas molecules, leading to high surface areas. MOPs derived from tetrahedral adamantane have demonstrated exceptionally high BET surface areas, in some cases exceeding 6000 m²/g.[1][3]

  • High Thermal and Chemical Stability: The robust C-C single bonds of the adamantane cage and the aromatic C-C bonds formed during polymerization result in materials with outstanding stability. These polymers can withstand high temperatures (often stable up to 350-500 °C) and are typically insoluble in common organic solvents, strong acids, and bases, making them suitable for demanding industrial applications.[1][3][4]

  • Tunability via Cross-Coupling Chemistry: The four iodo-phenyl groups serve as versatile handles for polymerization. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira-Hagihara reactions, allow for the connection of these adamantane "knots" with various linear, triangular, or other geometrically defined "linkers" or "rods."[5] This modular approach enables fine-tuning of pore size, surface area, and chemical functionality of the final material.

The following sections detail the practical application of these principles, from synthesis to performance evaluation.

Synthesis of Adamantane-Based Microporous Polymers (Ad-MOPs)

Palladium-catalyzed cross-coupling reactions are the cornerstone for constructing Ad-MOPs from tetrakis(4-iodophenyl)adamantane. The Suzuki-Miyaura coupling, which forms C-C bonds between an organohalide and a boronic acid derivative, is a robust and widely used method.

Protocol 2.1: Synthesis of an Ad-MOP via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a representative Ad-MOP using 1,4-benzenediboronic acid as the linker. This reaction creates a highly cross-linked network.

Materials:

  • 1,3,5,7-Tetrakis(4-iodophenyl)adamantane (TIPA)

  • Benzene-1,4-diboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃), 2.0 M aqueous solution

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized water, Methanol, Chloroform, Acetone

  • Argon (Ar) gas supply

  • Schlenk flask and condenser

Procedure:

  • Reagent Preparation: In a 250 mL Schlenk flask, add this compound (e.g., 0.40 mmol, 1.0 equiv.) and benzene-1,4-diboronic acid (e.g., 0.91 mmol, ~2.2 equiv. to ensure full reaction of the tetra-functional monomer).

  • Catalyst and Base Addition: To the flask, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (e.g., 10 mol% relative to TIPA). Add 100 mL of anhydrous DMF and 16 mL of the 2.0 M aqueous K₂CO₃ solution.[4][6]

    • Causality Note: Pd(PPh₃)₄ is a common pre-catalyst that forms the active Pd(0) species. The aqueous K₂CO₃ is a crucial base required for the transmetalation step in the Suzuki catalytic cycle. DMF is chosen as a high-boiling polar aprotic solvent to ensure all reactants remain dissolved at the reaction temperature.

  • Inert Atmosphere: Seal the flask, and subject the mixture to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen, which can deactivate the palladium catalyst. Backfill the flask with argon.

  • Reaction: Heat the mixture to 150 °C and stir vigorously under a positive pressure of argon for 72 hours. A solid precipitate will form as the insoluble polymer network grows.

  • Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a beaker containing 500 mL of deionized water. The polymer will precipitate completely. c. Collect the solid product by vacuum filtration. d. To remove residual catalyst, unreacted monomers, and oligomers, the polymer must be washed extensively. This is a critical step for achieving accurate porosity measurements. Perform a sequential Soxhlet extraction or repeated washings with stirring using the following solvents: deionized water, methanol, chloroform, and acetone (at least 24 hours for each solvent).

  • Drying: Dry the purified polymer powder in a vacuum oven at 120-150 °C for 24 hours to remove all residual solvents and moisture. The final product should be a fine, off-white powder.

Visualization of Synthesis Workflow

cluster_reactants Reactant Preparation cluster_reaction Polymerization cluster_purification Work-up & Purification TIPA Tetrakis(4-iodophenyl)adamantane (Knot) Reaction Mix in DMF Degas (Freeze-Pump-Thaw) Heat at 150°C, 72h under Argon TIPA->Reaction Linker Diboronic Acid (Linker) Linker->Reaction Catalyst Pd(PPh₃)₄ Catalyst Catalyst->Reaction Base K₂CO₃ (aq) Base Base->Reaction Precipitate Precipitate in Water Vacuum Filtration Reaction->Precipitate Polymer Forms Wash Sequential Washing (Water, MeOH, CHCl₃, Acetone) Precipitate->Wash Crude Polymer Dry Dry under Vacuum (120°C, 24h) Wash->Dry Purified Polymer Product Final Ad-MOP Powder Dry->Product

Caption: Workflow for Ad-MOP synthesis via Suzuki coupling.

Physicochemical Characterization Protocols

Characterization is essential to confirm the polymer's structure, stability, and porosity.

Protocol 3.1: Structural and Thermal Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Prepare a KBr pellet containing ~1 wt% of the dried Ad-MOP powder or use a spectrometer with an Attenuated Total Reflectance (ATR) accessory.

    • Acquire the spectrum from 4000 to 400 cm⁻¹.

    • Expected Results: Confirm the disappearance of B-OH stretches (from boronic acid) and C-I stretches. Verify the presence of characteristic aromatic C-H and C=C stretching and adamantane C-H vibrations.

  • Thermogravimetric Analysis (TGA):

    • Place 5-10 mg of the dried Ad-MOP powder into an alumina TGA pan.

    • Heat the sample from room temperature to 800 °C at a ramp rate of 10 °C/min under a nitrogen or air atmosphere.

    • Expected Results: Adamantane-based polymers typically show high thermal stability, with a decomposition onset temperature (Td, 5% weight loss) often above 350 °C.[1][3] The residual weight at 800 °C can be significant (e.g., >60%), indicating a robust network.[1]

Protocol 3.2: Porosity and Surface Area Analysis

This protocol uses N₂ physisorption at 77 K (liquid nitrogen temperature) to determine the key textural properties of the material.

Instrumentation: A volumetric gas sorption analyzer (e.g., Micromeritics ASAP 2020, Quantachrome Autosorb).

Procedure:

  • Sample Degassing (Activation): a. Place 50-100 mg of the Ad-MOP sample into a sample tube. b. Attach the tube to the degassing port of the analyzer. c. Heat the sample under high vacuum (e.g., <10⁻⁵ torr) at 120-150 °C for at least 12 hours. d. Causality Note: This activation step is critical to remove any adsorbed moisture or residual solvent from the pores, ensuring that the measured surface area is representative of the material itself.[7][8]

  • Analysis: a. After degassing, weigh the sample tube again to get the precise activated sample mass. b. Transfer the sample tube to the analysis port of the instrument. c. Place a dewar filled with liquid nitrogen around the sample tube to maintain a constant temperature of 77 K. d. Start the analysis. The instrument will automatically dose known amounts of N₂ gas into the sample tube and measure the equilibrium pressure. A full adsorption-desorption isotherm should be collected over a relative pressure (P/P₀) range from ~10⁻⁷ to 1.0.

  • Data Interpretation:

    • Isotherm Shape: The resulting isotherm for a microporous material should be Type I according to the IUPAC classification, characterized by a steep uptake at very low relative pressures (P/P₀ < 0.01).[9]

    • BET Surface Area: Calculate the Brunauer-Emmett-Teller (BET) surface area using the adsorption data in the P/P₀ range of 0.01-0.10.[7]

    • Pore Volume: The total pore volume is typically estimated from the amount of N₂ adsorbed at a high relative pressure (e.g., P/P₀ = 0.99).

    • Pore Size Distribution: Use methods like Non-Local Density Functional Theory (NLDFT) or Horvath-Kawazoe (HK) to calculate the pore size distribution, which for these materials is often centered in the micropore (<2 nm) and ultramicropore (<0.7 nm) region.

CO₂ Capture Performance Evaluation

The ultimate test of the Ad-MOP is its ability to adsorb CO₂. This is evaluated by measuring CO₂ sorption isotherms, selectivity over other gases, and regenerability.

Protocol 4.1: CO₂ Adsorption Isotherm Measurement

Procedure:

  • Sample Activation: Degas the Ad-MOP sample using the same procedure as in Protocol 3.2.

  • Analysis: a. Use the same gas sorption analyzer. b. Place a cryostat bath set to 273 K (0 °C) or 298 K (25 °C) around the sample tube. c. Perform the analysis using high-purity CO₂ gas, measuring the uptake at pressures from ~0 to 1.2 bar.

  • Data Analysis:

    • Plot the amount of CO₂ adsorbed (in mmol/g or wt%) versus pressure (in bar).

    • The uptake at 1 bar is a standard benchmark for comparing materials. Adamantane-based polymers have shown CO₂ uptakes ranging from 10 to over 20 wt% at 273 K and 1 bar.[10][11][12]

Protocol 4.2: Adsorption Selectivity and Heat of Adsorption
  • Selectivity Calculation:

    • Measure the adsorption isotherms for both CO₂ and N₂ at the same temperature (e.g., 273 K).

    • The ideal selectivity can be estimated from the ratio of the initial slopes of the adsorption isotherms (Henry's Law region). For a gas mixture typical of flue gas (15% CO₂ / 85% N₂), Ideal Adsorbed Solution Theory (IAST) is a more accurate predictor.[7] High CO₂/N₂ selectivity (values >50 have been reported) is desirable.[10][12]

  • Isosteric Heat of Adsorption (Qst):

    • Measure CO₂ adsorption isotherms at two or more different temperatures (e.g., 273 K and 298 K).

    • Apply the Clausius-Clapeyron equation to the isotherm data to calculate Qst as a function of CO₂ uptake.

    • Interpretation: Qst indicates the strength of the interaction between CO₂ and the polymer surface. A moderate Qst (e.g., 25-40 kJ/mol) is ideal, signifying strong enough interactions for high selectivity but not so strong as to make regeneration energetically expensive.

Protocol 4.3: Recyclability Testing

Procedure:

  • Perform an initial CO₂ adsorption measurement up to 1 bar at a set temperature (e.g., 273 K).

  • Regenerate the sample by applying a vacuum and gently heating (e.g., to 60-100 °C) for a few hours to desorb the CO₂.[7]

  • Cool the sample back to the analysis temperature and repeat the CO₂ adsorption measurement.

  • Repeat this cycle 5-10 times.

  • Expected Results: A robust adsorbent should show no significant loss in CO₂ uptake capacity over multiple cycles, demonstrating its potential for practical, long-term use.[7]

Visualization of CO₂ Capture Evaluation Workflow

cluster_prep Sample Preparation cluster_analysis Sorption Analysis cluster_data Data Interpretation Degas Degas Ad-MOP Sample (High Vacuum, 120°C, 12h) CO2_iso Measure CO₂ Isotherm (273 K & 298 K, 0-1.2 bar) Degas->CO2_iso N2_iso Measure N₂ Isotherm (273 K, 0-1.2 bar) Degas->N2_iso Recycle Perform Cyclic Adsorption-Desorption (5-10 cycles) Degas->Recycle Uptake CO₂ Uptake Capacity (wt% or mmol/g) CO2_iso->Uptake Selectivity CO₂/N₂ Selectivity (Initial Slope or IAST) CO2_iso->Selectivity Qst Heat of Adsorption (Qst) (Clausius-Clapeyron Eq.) CO2_iso->Qst N2_iso->Selectivity Stability Cyclic Stability (% Capacity Retention) Recycle->Stability

Caption: Workflow for evaluating the CO₂ capture performance of Ad-MOPs.

Summary of Performance Data

The table below summarizes typical performance metrics for microporous polymers derived from adamantane-based building blocks, as reported in the literature. This serves as a benchmark for researchers developing new materials.

Polymer TypeSynthesis MethodBET Surface Area (m²/g)CO₂ Uptake (273 K, 1 bar)CO₂/N₂ Selectivity (273 K)Reference
NOP-54 Friedel-Crafts/Scholl117814.2 wt%56.1[10][12]
Ad-MALP-2 Polyaminal Condensation1541-177921.1 wt%35.2[11]
PBI-Ad-1 Polybenzimidazoleup to 102317.3 wt%71[9]
MOP-Ad Suzuki Couplingup to 66510.3 wt%Moderate[4]
HBPBA-D Sonogashira Coupling395-4888.9-9.0 wt%-[13][14]

References

Application Notes and Protocols for Hydrogen Storage in Adamantane-Based Porous Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Hydrogen is a promising clean energy carrier, but its efficient and safe storage remains a significant technological hurdle for the widespread adoption of a hydrogen economy.[1][2][3] Physisorption in porous materials offers a compelling solution, enabling reversible hydrogen uptake under moderate conditions.[2] Among the diverse array of porous materials, those constructed from adamantane-based building blocks are gaining prominence. The inherent rigidity, thermal stability, and precise three-dimensional geometry of the adamantane cage make it an exceptional molecular "knot" for creating robust microporous organic polymers (MOPs), covalent organic frameworks (COFs), and metal-organic frameworks (MOFs) with high surface areas and tailored pore environments ideal for hydrogen storage.[4][5][6][7] This guide provides a comprehensive overview of the synthesis, activation, characterization, and hydrogen sorption measurement protocols for adamantane-based porous materials, intended for researchers and scientists in materials chemistry and energy storage.

Rationale: Why Adamantane for Porous Materials?

The diamondoid structure of adamantane provides a unique combination of properties that are highly desirable for the construction of porous materials for gas storage:

  • Structural Rigidity: The rigid, pre-organized tetrahedral geometry of adamantane prevents the pore collapse that can plague more flexible polymer networks upon solvent removal, ensuring permanent porosity.[6]

  • Three-Dimensionality: Unlike flat, planar building blocks, adamantane's 3D structure naturally directs the formation of intricate, interconnected pore networks, which can lead to exceptionally high surface areas.

  • Chemical and Thermal Stability: The saturated hydrocarbon framework of adamantane imparts significant thermal and chemical stability to the resulting polymers, allowing them to withstand the harsh activation conditions and operational cycling required for gas storage applications.[6]

  • Synthetic Versatility: Adamantane can be functionalized at its bridgehead positions, allowing it to be incorporated into various polymer backbones through established synthetic routes like Sonogashira-Hagihara coupling or solvothermal synthesis to form MOPs, COFs, or MOFs.[5][6]

Synthesis and Activation of Adamantane-Based Frameworks

The creation of a high-performance adsorbent begins with its synthesis, which dictates the ultimate network topology, followed by a critical activation step to ensure the pores are accessible.

Diagram: General Synthesis Workflow

cluster_synthesis Synthesis cluster_activation Activation Reactants Adamantane Monomer + Linker Molecule Reaction Polymerization Reaction (e.g., Sonogashira Coupling, Solvothermal Synthesis) Reactants->Reaction Crude Crude Porous Polymer (in solvent) Reaction->Crude Wash Solvent Washing & Exchange Crude->Wash Dry Drying (Supercritical CO2 or High-Vacuum Heating) Wash->Dry Activated Activated Porous Material Dry->Activated

Caption: Workflow from synthesis of crude polymer to a fully activated material.

Protocol 1: Synthesis of an Adamantane-Based Porous Organic Polymer (POP) via Sonogashira-Hagihara Coupling

This protocol describes a common method for creating a robust, amorphous porous polymer with a C-C covalent bond framework.[6]

Rationale: The Sonogashira-Hagihara cross-coupling reaction is highly efficient for forming carbon-carbon bonds between terminal alkynes and aryl halides, making it ideal for constructing conjugated microporous polymers from functionalized adamantane monomers.

Materials:

  • 1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane (Adamantane Monomer)

  • 1,4-Diiodobenzene (Linker)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Toluene (anhydrous)

  • Triethylamine (anhydrous)

  • Standard Schlenk line and glassware

Procedure:

  • Reaction Setup: In a Schlenk flask under an argon atmosphere, dissolve the adamantane monomer and 1,4-diiodobenzene in a 2:3 mixture of anhydrous toluene and triethylamine.

  • Degassing: Degas the solution by three freeze-pump-thaw cycles to ensure all oxygen is removed, which is critical for catalyst activity.

  • Catalyst Addition: Add the Pd(PPh₃)₂Cl₂ and CuI catalysts to the reaction mixture under a positive flow of argon.

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously for 48-72 hours. A solid precipitate will form as the polymer grows.

  • Workup: After cooling to room temperature, collect the solid product by filtration.

  • Purification: Wash the crude polymer sequentially with chloroform, methanol, and acetone using a Soxhlet extractor (24 hours for each solvent) to remove any remaining monomers, oligomers, and catalyst residues.

  • Drying: Dry the purified polymer in a vacuum oven at 120 °C overnight to yield the final product as a fine powder.

Protocol 2: Material Activation for Porosity Analysis

Rationale: Proper activation is paramount. Residual solvent molecules trapped within the pores will block access for gas molecules, leading to a significant underestimation of the material's surface area and hydrogen storage capacity. Thermal activation under high vacuum is a standard and effective method.[8][9]

Equipment:

  • Gas sorption analyzer (e.g., Quantachrome Autosorb, Micromeritics 3-Flex)

  • Sample tube with a frit

  • Heating mantle

Procedure:

  • Sample Loading: Accurately weigh 50-100 mg of the synthesized adamantane-based polymer into a pre-weighed sample tube.

  • In-situ Degassing: Attach the sample tube to the degassing port of the gas sorption analyzer.

  • Heating Profile: Slowly ramp the temperature to 150-200 °C (or a temperature below the material's decomposition point) at a rate of 2-5 °C/min under high vacuum (<10⁻⁵ torr).

  • Hold: Hold the sample at the target temperature under vacuum for at least 8-12 hours.

  • Completion Check: The degassing is complete when the rate of pressure rise in the isolated manifold is negligible, indicating no further outgassing from the sample.

  • Cooling: Allow the sample to cool to room temperature under vacuum before backfilling with an inert gas (e.g., helium or nitrogen) and weighing it again to obtain the activated sample mass.

Physicochemical Characterization: Unveiling the Porous Architecture

Characterizing the material's porosity is essential to understanding its potential for hydrogen storage. The key parameters are the BET surface area (SBET), total pore volume (Vtotal), and the pore size distribution (PSD).[10][11][12]

Diagram: Porosity Characterization Workflow

cluster_analysis Data Analysis cluster_results Results Activated Activated Material in Sample Tube N2Sorption N2 Adsorption/Desorption Isotherm Measurement (77 K) Activated->N2Sorption Isotherm Raw Isotherm Data (Volume Adsorbed vs. P/P₀) N2Sorption->Isotherm BET BET Model (P/P₀ = 0.05-0.3) Isotherm->BET PoreVol Single Point Adsorption (P/P₀ ≈ 0.99) Isotherm->PoreVol DFT DFT/QSDFT Model (Full Isotherm) Isotherm->DFT SA Surface Area (m²/g) BET->SA PV Pore Volume (cm³/g) PoreVol->PV PSD Pore Size Distribution (nm) DFT->PSD

Caption: Workflow for determining porosity from an activated sample.

Protocol 3: Porosity Analysis by Nitrogen Physisorption at 77 K

Rationale: Nitrogen adsorption at its boiling point (77 K) is the standard method for characterizing microporous and mesoporous materials. The resulting isotherm provides the data needed to calculate surface area, pore volume, and pore size distribution.

Procedure:

  • Preparation: Use the activated sample from Protocol 2.

  • Analysis: Transfer the sample tube to the analysis port of the gas sorption analyzer.

  • Isotherm Measurement: Immerse the sample tube in a dewar of liquid nitrogen. The instrument will then automatically dose known amounts of high-purity nitrogen gas into the sample tube and measure the equilibrium pressure after each dose. This is repeated over a wide range of relative pressures (P/P₀ from ~10⁻⁷ to 0.995) to generate the adsorption isotherm, followed by a desorption branch.

Data Interpretation:

  • BET Surface Area: The Brunauer-Emmett-Teller (BET) theory is applied to the linear portion of the adsorption isotherm, typically in the relative pressure range of 0.05 to 0.30, to calculate the specific surface area.[13] For microporous materials, it is crucial to adhere to consistency criteria to ensure the validity of the calculated area.[14] Note that the Langmuir model often overestimates the surface area for microporous materials as it assumes a simple monolayer coverage, which is not physically representative of pore filling.[15][16][17]

  • Total Pore Volume: This is estimated from the volume of gas adsorbed at a high relative pressure (e.g., P/P₀ = 0.99), assuming the pores are completely filled with liquid-like adsorbate.[11][13]

  • Pore Size Distribution (PSD): For microporous materials (<2 nm), which are critical for hydrogen storage, classical models like Barrett-Joyner-Halenda (BJH) are inaccurate.[18] Modern methods based on Density Functional Theory (DFT) or Quenched Solid Density Functional Theory (QSDFT) should be used as they provide a much more accurate representation of the pore size distribution by modeling the fluid density profile inside pores of different shapes and sizes.[11]

Table 1: Typical Porosity Data for Adamantane-Based Materials
Material TypeBuilding BlocksSBET (m²/g)Pore Volume (cm³/g)Key Reference
Porous Polymer Network (PPN-4)Tetrakis(4-bromophenyl)adamantane6461-Zhu et al. (2013)[4]
Microporous PolycyanurateTetraphenyladamantane-based843-Shen et al. (2014)[4]
Adamantane-based Framework (HBPBA-D)Hexaphenylbiadamantane derivative4880.28Liu et al. (2019)[6]
Adamantane-based Framework (TBBPA-D)Tetrakis(bromophenyl)adamantane derivative3950.24Liu et al. (2019)[6]

Hydrogen Sorption Measurements

The ultimate test of a material's utility is its ability to store hydrogen. This is quantified by measuring hydrogen sorption isotherms at relevant temperatures, typically liquid nitrogen temperature (77 K) for maximum capacity and ambient temperature (298 K) for practical applications. Both volumetric and gravimetric methods are commonly used.[8][19]

Diagram: Hydrogen Sorption Measurement Setup (Volumetric)

H2 High-Purity H₂ Source Valve1 V₁ H2->Valve1 He High-Purity He Source He->Valve1 Manifold Dosing Manifold (Known Volume, Vₘ) P1 Pressure Transducer (P₁) Manifold->P1 Valve2 V₂ Manifold->Valve2 Valve1->Manifold SampleCell Sample Cell (Vₛ) with Activated Material Valve2->SampleCell P2 Pressure Transducer (P₂) SampleCell->P2 TC Temperature Control (e.g., Cryostat) SampleCell->TC

Caption: Schematic of a volumetric (Sieverts') apparatus for H₂ sorption.

Protocol 4: Volumetric Hydrogen Sorption Measurement

Rationale: The volumetric (or manometric/Sieverts') method determines the amount of gas adsorbed by calculating the difference between the number of moles of gas dosed into the sample cell and the number of moles remaining in the gas phase (unadsorbed) at equilibrium. This requires a precise calibration of the system's volumes.

Procedure:

  • Activation: Load 50-100 mg of the material and perform in-situ activation as described in Protocol 2.

  • Free Space Calibration: After activation, cool the sample to the analysis temperature (e.g., 77 K). Measure the "free space" or "dead volume" of the sample cell by dosing a known amount of non-adsorbing helium gas and measuring the resulting pressure. This step is critical for accurately calculating the amount of unadsorbed hydrogen later. Evacuate the helium thoroughly after calibration.

  • Isotherm Measurement: a. With the sample at the target temperature (e.g., 77 K or 298 K), introduce a small, known amount of high-purity hydrogen gas into the dosing manifold and record the initial pressure (P₁). b. Open the valve to the sample cell and allow the pressure to equilibrate. Record the final equilibrium pressure (P₂). c. The amount of gas adsorbed is calculated using the ideal gas law (or a more accurate equation of state for hydrogen at high pressures) based on the pressure drop from P₁ to P₂ and the known volumes of the manifold and the sample free space. d. Repeat steps a-c, incrementally increasing the pressure to build a complete adsorption isotherm up to the desired final pressure (e.g., 1 bar, 100 bar).

  • Data Reporting: The results are typically reported as "excess" hydrogen uptake in weight percent (wt%) of the adsorbent material.

Table 2: Representative Hydrogen Uptake in Adamantane-Based COFs
MaterialTemperature (K)Pressure (bar)H₂ Uptake (wt %)H₂ Uptake (g/L)Key Reference
Sc-decorated Adamantane COF2331003.04 (predicted)27.28 (predicted)He et al. (2018)[5]
COF-10277100~7.5 (predicted)40.4 (predicted)Han et al. (2008)[20][21][22]
COF-1087710010.0 (excess, predicted)19.0 (excess, predicted)Han et al. (2008)[20][21][22]
Adamantane-N-heterocycle2981009.02 (predicted)-Zhang et al. (2014)[23]

Note: Many high-capacity results for COFs are based on computational predictions, highlighting the need for experimental validation.

Critical Safety Protocols for Handling Hydrogen Gas

Hydrogen is highly flammable over a wide range of concentrations in air (4-75%) and has a very low ignition energy.[24][25] Adherence to strict safety protocols is non-negotiable.

  • Ventilation: Always work in a well-ventilated area, preferably within a fume hood. Hydrogen is 14 times lighter than air and will accumulate at the ceiling.[25][26]

  • Cylinder Safety: Store hydrogen cylinders in approved, vented gas cabinets, secured with chains or clamps.[24][27] Store them away from ignition sources, electrical panels, and emergency showers.[26]

  • Equipment: Use stainless steel tubing for all hydrogen lines.[26] Ensure all equipment is electrically grounded to prevent static discharge.[27] Install flow restrictors to limit the rate of an accidental release.[27]

  • Leak Detection: A hydrogen gas leak detector with an audible and visual alarm is mandatory.[25][27] Regularly check all connections with an approved leak-test solution (e.g., Snoop).[26][27]

  • System Purging: Before introducing hydrogen into a system, thoroughly purge it with an inert gas like argon or nitrogen to remove all oxygen.[26][27] Likewise, purge the system with inert gas to remove all hydrogen before opening it to the atmosphere for maintenance.[26]

  • Emergency Response: Be aware of the location of all emergency shut-off valves and buttons. In case of a leak, shut off the source immediately, evacuate the area, and notify the appropriate safety personnel.[25][27]

Conclusion

Adamantane-based porous materials represent a promising class of adsorbents for hydrogen storage, driven by the unique structural advantages conferred by the adamantane building block. Successful research and development in this field depend on the rigorous application of precise synthesis, activation, and characterization protocols. By following the detailed methodologies and safety precautions outlined in this guide, researchers can reliably produce and evaluate these advanced materials, contributing to the development of next-generation energy storage solutions.

References

The Adamantane Advantage: A Guide to 1,3,5,7-Tetrakis(4-iodophenyl)adamantane in Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Stability and Performance in Organic Electronics

The field of organic electronics, encompassing technologies such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), holds immense promise for next-generation flexible displays, lighting, and renewable energy solutions. A critical challenge in the advancement of these technologies lies in the development of robust organic materials that exhibit high performance and long-term operational stability. The molecular architecture of these materials plays a pivotal role in determining their electronic properties, morphological stability, and ultimately, the efficiency and lifetime of the devices they are incorporated into.

This application note delves into the unique potential of 1,3,5,7-tetrakis(4-iodophenyl)adamantane as a versatile building block for high-performance organic electronic materials. The rigid, three-dimensional adamantane core imparts exceptional thermal and morphological stability to its derivatives, addressing a key failure mechanism in many organic electronic devices.[1][2] The tetrahedrally arranged iodophenyl groups provide a scaffold for the synthesis of a wide array of functional molecules through well-established cross-coupling reactions. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, complete with detailed protocols for its synthesis and its incorporation into a representative organic electronic device.

The Core Principle: Why Adamantane?

The adamantane cage, a diamondoid hydrocarbon, is a highly symmetric and rigid structure. When incorporated into the backbone of organic semiconductors, it offers several distinct advantages:

  • Enhanced Morphological Stability: The bulky, non-planar structure of the adamantane core disrupts close packing and crystallization of the material in the solid state. This leads to the formation of stable amorphous glasses with high glass transition temperatures (Tg), which is crucial for preventing morphological changes and degradation in thin-film devices during operation.[1][3]

  • Improved Thermal Stability: The inherent rigidity of the adamantane cage restricts intramolecular motion, leading to significantly higher decomposition temperatures for adamantane-containing materials compared to their non-adamantane analogues.[2]

  • Isotropic Charge Transport: The tetrahedral arrangement of functional groups around the adamantane core can facilitate more isotropic charge transport properties, which can be beneficial for device performance.

  • Synthetic Versatility: The four bridgehead positions of the adamantane core can be functionalized, allowing for the creation of three-dimensional, star-shaped molecules with tailored electronic properties. This compound is a prime example of a versatile precursor that can be readily modified using powerful synthetic tools like Suzuki and Sonogashira cross-coupling reactions.[4]

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is a two-step process starting from the commercially available 1-bromoadamantane. The procedure is scalable and yields the desired product in good purity.

Protocol 1: Synthesis of 1,3,5,7-Tetraphenyladamantane

This initial step involves a Friedel-Crafts alkylation of benzene with 1-bromoadamantane.

Materials:

  • 1-Bromoadamantane

  • Anhydrous Benzene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Hydrochloric Acid (HCl), concentrated

  • Methanol

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous benzene.

  • Cool the flask in an ice bath and slowly add anhydrous aluminum chloride while stirring.

  • Once the aluminum chloride has dissolved, add 1-bromoadamantane portion-wise.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.

  • Slowly quench the reaction by pouring the mixture over crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a mixture of dichloromethane and methanol to obtain 1,3,5,7-tetraphenyladamantane as a white solid.

Protocol 2: Iodination of 1,3,5,7-Tetraphenyladamantane

The second step involves the electrophilic iodination of the four phenyl groups at the para position.

Materials:

  • 1,3,5,7-Tetraphenyladamantane

  • Chloroform (CHCl₃)

  • Iodine (I₂)

  • Bis(trifluoroacetoxy)iodobenzene (PIFA)

  • Sodium bisulfite (NaHSO₃) solution (5%)

  • Methanol

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 1,3,5,7-tetraphenyladamantane in chloroform.

  • Add iodine to the solution and stir until it dissolves.

  • Add bis(trifluoroacetoxy)iodobenzene to the mixture and stir at room temperature for 24 hours.

  • Filter the reaction mixture to remove any solid byproducts.

  • Wash the organic layer with a 5% sodium bisulfite solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Crystallize the product from a chloroform/methanol mixture to yield this compound as colorless crystals.[5]

Characterization:

The synthesized product should be characterized by standard analytical techniques to confirm its identity and purity.

Technique Expected Results
¹H NMR Signals corresponding to the adamantane protons and the aromatic protons of the iodophenyl groups.
¹³C NMR Signals for the adamantane carbons and the carbons of the iodophenyl groups.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C₃₄H₂₈I₄ (944.20 g/mol ).[6]
Melting Point A sharp melting point indicating high purity.

Application in Organic Electronics: A Case Study in Perovskite Solar Cells

Derivatives of this compound have shown great promise as hole-transporting materials (HTMs) in perovskite solar cells (PSCs). The adamantane core enhances the stability of the HTM, contributing to the overall longevity of the solar cell.[7] This section outlines a protocol for the fabrication of an inverted planar perovskite solar cell using a representative adamantane-based HTM derived from this compound.

Synthesis of an Adamantane-Based Hole-Transporting Material (Ad-HTM)

A common strategy to create an effective HTM is to introduce hole-transporting moieties, such as triarylamines, onto the adamantane scaffold via Suzuki coupling.

Diagram of Synthetic Workflow:

SynthesisWorkflow TIPA This compound Reaction Suzuki Coupling TIPA->Reaction BoronicEster Triarylamine Boronic Ester BoronicEster->Reaction Catalyst Pd Catalyst Base Catalyst->Reaction Solvent Solvent Heat Solvent->Reaction AdHTM Adamantane-Based HTM Reaction->AdHTM

Caption: Synthetic workflow for an adamantane-based HTM.

Protocol 3: Suzuki Coupling for Ad-HTM Synthesis

Materials:

  • This compound

  • A suitable triarylamine boronic acid or ester (e.g., 4-(N,N-diphenylamino)phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • In a Schlenk flask, combine this compound, the triarylamine boronic acid/ester, and the base.

  • Add the solvent mixture to the flask.

  • Degas the mixture by bubbling with nitrogen or argon for 30 minutes.

  • Add the palladium catalyst under an inert atmosphere.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Purify the crude product by column chromatography on silica gel to obtain the final Ad-HTM.

Fabrication of an Inverted Planar Perovskite Solar Cell

This protocol describes the fabrication of a perovskite solar cell with the structure: ITO/Ad-HTM/Perovskite/PC₆₁BM/BCP/Ag.[6]

Diagram of Device Architecture:

DeviceArchitecture ITO ITO Substrate HTM Ad-HTM ITO->HTM Perovskite Perovskite (e.g., MAPbI₃) HTM->Perovskite ETL PC₆₁BM (ETL) Perovskite->ETL Buffer BCP (Buffer Layer) ETL->Buffer Ag Ag Electrode Buffer->Ag

Caption: Inverted planar perovskite solar cell architecture.

Protocol 4: Device Fabrication

Materials and Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Ad-HTM solution in a suitable solvent (e.g., chlorobenzene)

  • Perovskite precursor solution (e.g., MAPbI₃ in DMF:DMSO)

  • PC₆₁BM solution in chlorobenzene

  • BCP solution in isopropanol

  • High-purity silver (Ag) pellets

  • Spin coater

  • Hotplate

  • Thermal evaporator

  • UV-Ozone cleaner

  • Glovebox with a nitrogen atmosphere

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO substrates in detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates with a stream of nitrogen.

    • Treat the substrates with UV-Ozone for 15 minutes immediately before use.

  • Hole-Transport Layer (HTL) Deposition:

    • Transfer the cleaned ITO substrates into a nitrogen-filled glovebox.

    • Spin-coat the Ad-HTM solution onto the ITO substrate. The spin speed and time should be optimized to achieve the desired film thickness.

    • Anneal the Ad-HTM layer on a hotplate at a specified temperature and time to remove residual solvent.

  • Perovskite Layer Deposition:

    • Spin-coat the perovskite precursor solution onto the Ad-HTM layer.

    • During the spin-coating process, drop-cast an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization and form a uniform perovskite film.

    • Anneal the perovskite film on a hotplate to complete the crystallization process.

  • Electron-Transport Layer (ETL) Deposition:

    • Spin-coat the PC₆₁BM solution onto the perovskite layer.

    • Anneal the film on a hotplate.

  • Buffer Layer Deposition:

    • Spin-coat the BCP solution onto the PC₆₁BM layer.

  • Electrode Deposition:

    • Transfer the substrates to a thermal evaporator.

    • Deposit a silver (Ag) back electrode through a shadow mask to define the active area of the device.

  • Encapsulation:

    • For long-term stability testing, encapsulate the devices using a UV-curable epoxy and a glass coverslip in a nitrogen-filled glovebox.

Device Characterization

The performance of the fabricated perovskite solar cells should be evaluated under standard testing conditions (AM 1.5G illumination, 100 mW/cm²).

Parameter Description Measurement Technique
Power Conversion Efficiency (PCE) The overall efficiency of converting sunlight into electricity.Current-Voltage (J-V) measurement under simulated sunlight.
Short-Circuit Current Density (Jsc) The maximum current density when the voltage across the device is zero.J-V measurement.
Open-Circuit Voltage (Voc) The maximum voltage when the current through the device is zero.J-V measurement.
Fill Factor (FF) A measure of the "squareness" of the J-V curve, indicating the quality of the solar cell.Calculated from the J-V curve.
External Quantum Efficiency (EQE) The ratio of the number of charge carriers collected to the number of incident photons at a specific wavelength.EQE spectroscopy.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the synthesis of advanced materials for organic electronics. Its rigid, three-dimensional adamantane core provides a robust platform for creating materials with exceptional thermal and morphological stability, directly addressing key challenges in the field. The detailed protocols provided in this application note offer a practical guide for researchers to synthesize this key precursor and integrate its derivatives into high-performance organic electronic devices.

The continued exploration of novel functional groups to attach to the adamantane scaffold will undoubtedly lead to the development of a new generation of organic electronic materials with tailored properties for a wide range of applications, from brilliant and efficient OLED displays to stable and cost-effective solar cells. The "adamantane advantage" is poised to play a significant role in shaping the future of organic electronics.

References

Application Notes and Protocols for the Single Crystal Growth of 1,3,5,7-Tetrakis(4-iodophenyl)adamantane for X-ray Diffraction

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence: --INVALID-LINK--

Abstract

This comprehensive guide provides a detailed protocol for the synthesis, purification, and single crystal growth of 1,3,5,7-Tetrakis(4-iodophenyl)adamantane (TIPA), a critical precursor for the development of advanced materials and supramolecular assemblies. The protocols are designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance and the scientific rationale behind the experimental choices. This document aims to equip researchers with the necessary knowledge to produce high-quality single crystals of TIPA suitable for X-ray diffraction (XRD) analysis, a crucial step in unambiguously determining its three-dimensional molecular structure.

Introduction: The Significance of TIPA and Single Crystal XRD

This compound (TIPA) is a highly symmetrical, rigid, and tetra-functionalized organic molecule. Its adamantane core provides a unique tetrahedral geometry, making it an exceptional building block in crystal engineering, materials science, and drug development. The four iodophenyl arms offer versatile points for further chemical modification, enabling the construction of complex supramolecular structures, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs).

The precise three-dimensional arrangement of atoms within a molecule, its crystal packing, and intermolecular interactions are fundamental to understanding its properties and function. Single-crystal X-ray diffraction (XRD) is the gold standard for elucidating this information.[1][2] By diffracting X-rays through a single crystal, we can determine bond lengths, bond angles, and the overall molecular conformation with unparalleled accuracy.[3] This application note provides a systematic approach to obtaining high-quality single crystals of TIPA, a crucial and often challenging step in the process of structural determination.

Synthesis and Purification of TIPA: A Protocol for High-Purity Material

The quality of single crystals is directly dependent on the purity of the starting material. The following protocol outlines a robust synthesis and purification strategy for TIPA, adapted from established methodologies for related adamantane derivatives.[4][5]

Synthetic Pathway

The synthesis of TIPA is a multi-step process that begins with a Friedel-Crafts reaction to form the tetraphenyladamantane core, followed by iodination.

Synthesis of TIPA Adamantane Adamantane TPA 1,3,5,7-Tetraphenyladamantane (TPA) Adamantane->TPA AlCl3, rt Bromobenzene Bromobenzene Bromobenzene->TPA TIPA This compound (TIPA) TPA->TIPA I2, I(O2CCF3)2Ph, CCl4, reflux Iodine Iodine Iodine->TIPA Bis_TFA_Iodobenzene Bis(trifluoroacetoxy)iodobenzene Bis_TFA_Iodobenzene->TIPA

Caption: Synthetic route for this compound (TIPA).

Experimental Protocol: Synthesis

Step 1: Synthesis of 1,3,5,7-Tetraphenyladamantane (TPA)

  • To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 2.5 eq) in anhydrous carbon disulfide (CS₂) in a three-necked flask under a nitrogen atmosphere, add adamantane (1.0 eq).

  • Slowly add bromobenzene (10 eq) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Remove the solvent under reduced pressure to obtain the crude TPA.

Step 2: Synthesis of this compound (TIPA)

  • Dissolve the crude TPA (1.0 eq) in carbon tetrachloride (CCl₄) in a round-bottom flask.

  • Add iodine (I₂, 4.4 eq) and bis(trifluoroacetoxy)iodobenzene (4.4 eq) to the solution.

  • Reflux the mixture for 48 hours. The reaction should be protected from light.

  • After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure to yield the crude TIPA.

Purification Protocol: Achieving Crystallization-Grade Purity

Purification is a critical step to remove any unreacted starting materials, byproducts, or isomers that can inhibit crystal growth. A multi-step purification process involving column chromatography followed by recrystallization is recommended.

Step 1: Column Chromatography

  • Prepare a silica gel slurry in a non-polar eluent (e.g., hexane).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude TIPA in a minimum amount of DCM and adsorb it onto a small amount of silica gel.

  • Load the adsorbed sample onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., 0% to 10% ethyl acetate).

  • Collect fractions and monitor by TLC to isolate the fractions containing the pure TIPA.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Step 2: Recrystallization for Bulk Purification

  • Dissolve the purified TIPA from the column in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., toluene or a mixture of chloroform and methanol).[4]

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize precipitation.

  • Collect the purified TIPA crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Single Crystal Growth of TIPA: Methodologies and Rationale

The selection of an appropriate crystallization method and solvent system is paramount for obtaining high-quality single crystals.[6][7] The rigid and bulky nature of TIPA can make crystallization challenging.[8][9] Several techniques can be employed, and often, a screening of various conditions is necessary.

Solvent Selection: The Key to Successful Crystallization

The ideal solvent for crystallization should exhibit moderate solubility for the compound at elevated temperatures and low solubility at room temperature.[10] For polyaromatic compounds like TIPA, aromatic solvents or halogenated solvents are often good starting points. A known successful solvent for TIPA is benzene, which co-crystallizes to form a tetrasolvate.[11][12]

Solvent System Rationale Potential Outcome
BenzeneKnown to form a stable co-crystal with TIPA.[11]High probability of obtaining single crystals of the benzene solvate.
TolueneSimilar aromatic nature to benzene, but less volatile.May yield a toluene solvate or a solvent-free crystal.
Chloroform/MethanolA polar/less polar mixture can fine-tune solubility.Good for slow evaporation and vapor diffusion methods.
Dichloromethane/HexaneSimilar to chloroform/methanol, offering a different polarity range.Suitable for vapor diffusion and liquid-liquid diffusion.
XyleneHigh boiling point allows for slow cooling from a high temperature.[13]Can promote the growth of larger, more ordered crystals.
Crystallization Techniques: A Step-by-Step Guide

Method 1: Slow Evaporation

This is a straightforward method suitable for relatively small amounts of material.

  • Prepare a nearly saturated solution of purified TIPA in a suitable solvent (e.g., toluene or a chloroform/methanol mixture) in a clean vial.

  • Cover the vial with a cap or parafilm with a few small perforations to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.

  • Monitor the vial for the formation of single crystals.

Slow_Evaporation cluster_0 Vial Solution Saturated TIPA Solution Crystals Single Crystals Solution->Crystals Evaporation Slow Solvent Evaporation Evaporation->Solution

Caption: Workflow for the slow evaporation crystallization method.

Method 2: Vapor Diffusion

This technique is excellent for controlling the rate of crystallization and can yield high-quality crystals from very small amounts of material.

  • Dissolve the purified TIPA in a small volume of a "good" solvent (e.g., chloroform or dichloromethane) in a small, open vial.

  • Place this inner vial inside a larger, sealed container (e.g., a beaker or jar) that contains a small amount of a "poor" solvent (an anti-solvent in which TIPA is insoluble, e.g., hexane or pentane).

  • The more volatile anti-solvent will slowly diffuse into the TIPA solution, reducing its solubility and inducing crystallization.

  • Allow the system to stand undisturbed for several days to weeks.

Vapor_Diffusion cluster_0 Sealed Container cluster_1 Inner Vial TIPA_Solution TIPA in 'Good' Solvent Crystals Crystals TIPA_Solution->Crystals Induces Crystallization Anti_Solvent 'Poor' Solvent (Anti-solvent) Anti_Solvent->TIPA_Solution Anti-solvent vapor diffuses in Diffusion Vapor Diffusion

Caption: Setup for the vapor diffusion crystallization method.

Method 3: Slow Cooling

This method is effective when the solubility of the compound is highly dependent on temperature.

  • Prepare a saturated solution of TIPA in a high-boiling point solvent (e.g., xylene) at an elevated temperature.

  • Ensure all the solid has dissolved. If necessary, filter the hot solution to remove any particulate matter.

  • Allow the solution to cool very slowly to room temperature. This can be achieved by placing the container in a Dewar flask filled with hot water or in a programmable oven with a slow cooling ramp.

  • Once at room temperature, the solution can be transferred to a refrigerator to further promote crystallization.

Troubleshooting Common Crystallization Issues

Problem Potential Cause Suggested Solution
No Crystals Form Solution is not supersaturated; compound is too soluble.Evaporate more solvent; use a poorer solvent or a solvent mixture; try a different crystallization technique.
Formation of Oil Compound is too soluble; cooling was too rapid.Use a less polar solvent; slow down the cooling rate; add a seed crystal.
Microcrystalline Powder Nucleation is too fast.Decrease the concentration of the solution; slow down the rate of solvent evaporation or anti-solvent diffusion; use a cleaner vial.
Twinned or Clustered Crystals Rapid crystal growth; impurities present.Further purify the compound; slow down the crystallization process; try a different solvent system.[14]

Conclusion

The successful growth of single crystals of this compound is an achievable yet meticulous process that hinges on the purity of the starting material and the careful control of crystallization conditions. The protocols and insights provided in this application note offer a comprehensive framework for researchers to produce high-quality single crystals of TIPA suitable for X-ray diffraction analysis. By understanding the causality behind the experimental choices, researchers can troubleshoot and optimize their crystallization experiments, ultimately enabling the detailed structural characterization of this important molecular building block.

References

Application Note: Strategic Functionalization of 1,3,5,7-Tetrakis(4-iodophenyl)adamantane for Advanced Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Adamantane Advantage in Catalyst Design

The adamantane cage, a rigid and perfectly tetrahedral diamondoid hydrocarbon, offers an exceptional scaffold for the construction of three-dimensional molecular architectures.[1] Its inherent structural rigidity and pre-organized tetrahedral geometry make 1,3,5,7-tetrakis(4-iodophenyl)adamantane (TIPA) a particularly compelling building block for the design of novel catalysts. The four iodine atoms serve as versatile handles for a variety of cross-coupling reactions, allowing for the precise installation of catalytically active moieties or coordinating ligands in a well-defined spatial arrangement. This predictable three-dimensional structure is crucial for creating catalysts with high activity and selectivity, as it can be leveraged to control the steric and electronic environment around a catalytic center.[2][3]

This application note provides a comprehensive guide to the functionalization of TIPA, with a focus on creating advanced catalytic systems. We will delve into the rationale behind common functionalization strategies, provide detailed, field-proven protocols for key transformations, and explore the application of these functionalized adamantane scaffolds in catalysis.

Core Functionalization Strategies: Accessing a Diversity of Catalytic Motifs

The four C-I bonds in TIPA are prime reaction sites for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of functional groups, transforming the inert TIPA core into a multivalent ligand or a precursor for catalytically active polymers and frameworks. The most prevalent and powerful of these methods are the Sonogashira and Suzuki-Miyaura coupling reactions.[4]

Sonogashira Coupling: Introducing Alkynyl Functionalities

The Sonogashira coupling is a robust method for forming carbon-carbon bonds between aryl halides and terminal alkynes, catalyzed by a palladium complex and a copper(I) co-catalyst.[5] This reaction is particularly valuable for introducing linear, rigid alkynyl linkers to the adamantane core. These linkers can be further functionalized or used to extend the reach of the catalytic groups from the central scaffold.

Scientific Rationale: The choice of a Sonogashira coupling is often dictated by the desire to create a rigid and extended molecular structure. The resulting aryl-alkyne bond is linear, which minimizes conformational ambiguity in the final catalyst. Furthermore, the terminal alkyne of the coupling partner can be a versatile functional handle for subsequent "click" chemistry reactions or for the direct coordination to a metal center. The reaction is typically carried out under mild conditions and exhibits a broad functional group tolerance.[5][6]

Experimental Workflow for Sonogashira Coupling of TIPA

Sonogashira_Workflow TIPA 1,3,5,7-Tetrakis(4- iodophenyl)adamantane (TIPA) Reaction Reaction Mixture (Inert Atmosphere, RT to 60°C) TIPA->Reaction Alkyne Terminal Alkyne (e.g., Phenylacetylene) Alkyne->Reaction Catalyst Pd(PPh3)2Cl2 / CuI Catalyst->Reaction Base Base (e.g., TEA, DIPEA) in Solvent (e.g., THF) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Tetra-alkynylated Adamantane Derivative Purification->Product

Caption: Workflow for the Sonogashira coupling of TIPA.

Suzuki-Miyaura Coupling: Forging Bi-aryl Linkages

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron compound and an organic halide.[7] When applied to TIPA, this reaction allows for the introduction of aryl or heteroaryl groups, which can be pre-functionalized with phosphine ligands, N-heterocyclic carbene (NHC) precursors, or other catalytically relevant moieties.

Scientific Rationale: The Suzuki coupling is favored for its mild reaction conditions, commercial availability of a vast library of boronic acids and esters, and its tolerance to a wide range of functional groups.[7] This versatility allows for the direct incorporation of complex functionalities onto the adamantane scaffold in a single step. For catalysis, this could mean the one-pot synthesis of a tetra-phosphine ligand, significantly streamlining the preparation of the final catalyst.

Experimental Workflow for Suzuki-Miyaura Coupling of TIPA

Suzuki_Workflow TIPA 1,3,5,7-Tetrakis(4- iodophenyl)adamantane (TIPA) Reaction Reaction Mixture (Inert Atmosphere, Reflux) TIPA->Reaction Boronic_Acid Arylboronic Acid/Ester (with desired functionality) Boronic_Acid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Aqueous Base (e.g., K2CO3) in Solvent (e.g., Toluene/EtOH) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product Tetra-arylated Adamantane Derivative Purification->Product

Caption: Workflow for the Suzuki-Miyaura coupling of TIPA.

Detailed Protocols

Protocol 1: Four-fold Sonogashira Coupling of TIPA with Phenylacetylene

This protocol describes the synthesis of 1,3,5,7-tetrakis(4-(phenylethynyl)phenyl)adamantane, a key intermediate for creating extended, rigid ligands or functional materials.

Materials:

  • This compound (TIPA) (1.0 eq)

  • Phenylacetylene (4.4 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq)

  • Copper(I) iodide (CuI) (0.10 eq)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (Argon), add TIPA (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.10 eq).

  • Add anhydrous THF to dissolve the solids.

  • Add triethylamine to the reaction mixture.

  • Slowly add phenylacetylene (4.4 eq) to the stirring solution at room temperature.

  • Heat the reaction mixture to 60°C and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired tetra-alkynylated adamantane.

Self-Validation: The successful synthesis can be confirmed by ¹H and ¹³C NMR spectroscopy, which will show the disappearance of the signals corresponding to the iodophenyl protons and the appearance of characteristic signals for the alkyne and the new phenyl groups. Mass spectrometry will confirm the expected molecular weight of the product.

Parameter Condition Rationale
Catalyst Pd(PPh₃)₂Cl₂ / CuIStandard catalyst system for Sonogashira coupling.[5]
Base Triethylamine (TEA)Acts as both a base and a solvent.
Solvent THF, anhydrousGood solvent for the reactants and catalyst.
Temperature 60°CProvides sufficient energy to drive the reaction to completion.
Atmosphere Inert (Argon)Prevents oxidation of the catalyst and reagents.[5]
Protocol 2: Four-fold Suzuki-Miyaura Coupling of TIPA with 4-(Diphenylphosphino)phenylboronic acid

This protocol details the synthesis of a tetraphosphine ligand based on the TIPA scaffold, suitable for the coordination of transition metals for catalysis.

Materials:

  • This compound (TIPA) (1.0 eq)

  • 4-(Diphenylphosphino)phenylboronic acid (4.8 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.08 eq)

  • Potassium carbonate (K₂CO₃) (8.0 eq)

  • Toluene

  • Ethanol

  • Water, deoxygenated

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve TIPA (1.0 eq) and 4-(diphenylphosphino)phenylboronic acid (4.8 eq) in toluene.

  • In a separate flask, prepare a deoxygenated 2M aqueous solution of potassium carbonate.

  • Add the potassium carbonate solution and ethanol to the reaction mixture.

  • Add Pd(PPh₃)₄ (0.08 eq) to the biphasic mixture.

  • Heat the reaction to reflux (approximately 85-90°C) and stir vigorously for 48 hours. Monitor by TLC or ³¹P NMR spectroscopy.

  • After cooling to room temperature, separate the organic layer.

  • Wash the organic layer with deoxygenated water and brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the resulting solid by recrystallization from a suitable solvent system (e.g., toluene/hexane) to obtain the tetraphosphine ligand.

Self-Validation: ³¹P NMR spectroscopy is a critical tool to confirm the formation of the desired product, showing a single signal in the expected chemical shift range for a triarylphosphine. ¹H and ¹³C NMR will confirm the overall structure, and high-resolution mass spectrometry will verify the molecular weight.

Parameter Condition Rationale
Catalyst Pd(PPh₃)₄A common and effective catalyst for Suzuki coupling.[8]
Base K₂CO₃ (aqueous)A mild base suitable for Suzuki reactions.[7]
Solvent System Toluene/Ethanol/WaterA biphasic system that facilitates the reaction.
Temperature RefluxEnsures a reasonable reaction rate.
Atmosphere Inert (Argon)Protects the phosphine and the palladium catalyst from oxidation.

Application in Catalysis: Towards Porous Catalytic Frameworks

The functionalized TIPA derivatives are not only precursors to discrete molecular catalysts but can also be used as building blocks for porous materials like Metal-Organic Frameworks (MOFs) and Porous Organic Polymers (POPs).[9] These materials are highly valued in heterogeneous catalysis due to their high surface area, tunable porosity, and the potential for active site isolation.[10][11]

For instance, a tetra-alkynylated adamantane derivative, synthesized via the Sonogashira protocol, can be polymerized through further coupling reactions to form a porous organic polymer. The adamantane core ensures a rigid and porous structure, while the functional groups introduced can be designed to have catalytic activity.

Similarly, TIPA functionalized with coordinating groups like carboxylates or pyridyls via Suzuki coupling can serve as a tetrahedral linker in the synthesis of MOFs.[12][13] The resulting frameworks can exhibit catalytic activity originating from the metal nodes, the organic linkers, or both.

Conclusion

This compound is a powerful and versatile platform for the rational design of advanced catalysts. Through well-established cross-coupling methodologies like the Sonogashira and Suzuki-Miyaura reactions, a diverse range of functional groups can be introduced with high precision and in good yields. The protocols provided herein offer a reliable starting point for researchers aiming to leverage the unique structural features of the adamantane core for applications in both homogeneous and heterogeneous catalysis. The ability to create well-defined, three-dimensional catalytic environments opens up exciting possibilities for the development of highly active and selective catalysts for a variety of chemical transformations.

References

The Adamantane Core: A Rigid Scaffold for Precision Dendrimer Synthesis in Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Diamondoid Core

In the landscape of advanced drug delivery systems, the architecture of the carrier molecule is paramount. Dendrimers, with their highly branched, monodisperse structures, offer unparalleled control over size, shape, and surface functionality.[1] The choice of the central core, from which the dendritic branches emanate, dictates the overall topology and rigidity of the final nanostructure. 1,3,5,7-Tetrakis(4-iodophenyl)adamantane stands out as a superior core molecule due to the unique properties of the adamantane cage. Its rigid, diamondoid structure provides a tetrahedral arrangement of phenyl groups, ensuring a precise three-dimensional presentation of the dendritic branches.[2] This inherent rigidity prevents the internal folding and conformational ambiguity often seen with more flexible cores, leading to more predictable and reproducible drug delivery vehicles.[3] The four iodine atoms serve as versatile handles for a variety of palladium-catalyzed cross-coupling reactions, enabling the divergent growth of dendrimer generations with exceptional control.[4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a foundational core for the synthesis of dendrimers. We will delve into detailed protocols for the synthesis of first and second-generation dendrimers via Sonogashira coupling, discuss essential characterization techniques, and explore their potential applications in targeted drug delivery.

I. Synthesis of Dendrimers with an Adamantane Core

The construction of dendrimers from the this compound core is typically achieved through a divergent synthetic strategy.[1] This involves the sequential addition of branching units to the core. The Sonogashira cross-coupling reaction is a particularly effective method for this purpose, allowing for the formation of carbon-carbon bonds between the aryl iodides of the core and terminal alkynes of the branching units.[5][6]

A. General Workflow for Dendrimer Synthesis

The synthesis proceeds in a generational manner. The first-generation dendrimer (G1) is synthesized by reacting the adamantane core with a suitable terminal alkyne. The second-generation dendrimer (G2) is then built upon the G1 dendrimer after deprotection of the terminal functional groups, followed by another coupling reaction with a different branching unit.

G cluster_0 Core Synthesis cluster_1 Generation 1 Synthesis cluster_2 Generation 2 Synthesis cluster_3 Functionalization/Application Core This compound G1_Coupling Sonogashira Coupling (Terminal Alkyne 1) Core->G1_Coupling G1_Dendrimer G1 Dendrimer G1_Coupling->G1_Dendrimer G1_Deprotection Deprotection G1_Dendrimer->G1_Deprotection G2_Coupling Sonogashira Coupling (Terminal Alkyne 2) G1_Deprotection->G2_Coupling G2_Dendrimer G2 Dendrimer G2_Coupling->G2_Dendrimer Functionalization Surface Functionalization G2_Dendrimer->Functionalization Drug_Delivery Drug Delivery Studies Functionalization->Drug_Delivery

Caption: General workflow for the divergent synthesis of dendrimers.

B. Detailed Experimental Protocols

Protocol 1: Synthesis of First-Generation (G1) Dendrimer

This protocol describes the Sonogashira coupling of this compound with a terminal alkyne bearing a protected functional group, for example, trimethylsilyl (TMS) protected acetylene.

Materials:

  • This compound

  • Ethynyltrimethylsilane

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq per iodine), and CuI (0.1 eq per iodine).

  • Add anhydrous THF and anhydrous TEA. The solution should be degassed by three freeze-pump-thaw cycles.

  • To the stirred solution, add ethynyltrimethylsilane (1.2 eq per iodine) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with DCM. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (e.g., hexane/DCM gradient) to yield the G1 dendrimer.

Protocol 2: Synthesis of Second-Generation (G2) Dendrimer

This protocol involves the deprotection of the terminal alkyne on the G1 dendrimer, followed by a second Sonogashira coupling with a different aryl iodide.

Part 1: Deprotection of G1 Dendrimer

  • Dissolve the TMS-protected G1 dendrimer in a mixture of THF and methanol.

  • Add a catalytic amount of potassium carbonate (K₂CO₃).

  • Stir the mixture at room temperature for 4-6 hours. Monitor the deprotection by TLC.

  • Once the reaction is complete, neutralize the mixture with a mild acid (e.g., dilute HCl).

  • Extract the product with DCM, wash with water, and dry over anhydrous sodium sulfate.

  • The solvent is evaporated to yield the deprotected G1 dendrimer with terminal alkyne groups.

Part 2: Coupling to Form G2 Dendrimer

  • Follow the procedure outlined in Protocol 1, using the deprotected G1 dendrimer as the starting material and a suitable aryl iodide (e.g., 1-iodo-4-(tert-butoxycarbonyl)benzene) as the coupling partner.

  • The reaction conditions (catalyst, base, solvent, temperature) may need to be optimized based on the specific aryl iodide used.

  • Purification is typically performed by column chromatography or size exclusion chromatography to isolate the pure G2 dendrimer.

II. Characterization of Adamantane-Core Dendrimers

Thorough characterization is crucial to confirm the structure, purity, and monodispersity of the synthesized dendrimers. A combination of spectroscopic and analytical techniques is employed.

Technique Purpose Expected Observations for Adamantane-Core Dendrimers
¹H NMR Structural confirmation and purity assessment.Signals corresponding to the adamantane core protons, aromatic protons of the phenyl rings, and protons of the dendritic branches. Integration of signals can confirm the generation number.[4][7]
¹³C NMR Confirmation of the carbon framework.Distinct signals for the adamantane cage carbons, aromatic carbons, and carbons of the dendritic arms.
Mass Spectrometry (MALDI-TOF) Determination of molecular weight and monodispersity.A single, sharp peak corresponding to the calculated molecular weight of the dendrimer, indicating high monodispersity.[7]
Gel Permeation Chromatography (GPC) Assessment of molecular weight distribution and purity.A narrow, symmetrical elution peak, confirming a low polydispersity index (PDI).[8]
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.Characteristic absorption bands for C-H (adamantane), C=C (aromatic), and C≡C (alkyne) bonds, as well as any terminal functional groups.

III. Applications in Drug Delivery

The unique architecture of adamantane-core dendrimers makes them highly promising candidates for advanced drug delivery applications.[9][10] Their well-defined structure and multivalent surface allow for precise control over drug loading and release kinetics.

A. Drug Encapsulation and Conjugation

Hydrophobic drugs can be encapsulated within the internal cavities of the dendrimers, while hydrophilic drugs or targeting ligands can be conjugated to the peripheral functional groups.[3] The rigid adamantane core helps to maintain the structural integrity of the dendrimer, preventing premature drug release.

G cluster_0 Dendrimer-Drug Formulation cluster_1 Drug Delivery and Release Dendrimer Adamantane-Core Dendrimer Encapsulation Encapsulation (Hydrophobic Drug) Dendrimer->Encapsulation Conjugation Conjugation (Hydrophilic Drug/Targeting Ligand) Dendrimer->Conjugation Drug Drug Molecule Drug->Encapsulation Drug->Conjugation Targeting Targeted Delivery to Cells Encapsulation->Targeting Conjugation->Targeting Release Controlled Drug Release Targeting->Release

Caption: Drug loading and delivery mechanisms.

B. In Vitro and In Vivo Studies

Numerous studies have demonstrated the potential of adamantane-based dendrimers in drug delivery. For instance, adamantane-core dendrimers have been used to deliver anticancer drugs, showing enhanced cellular uptake and cytotoxicity in cancer cell lines compared to the free drug.[11] In vivo studies in animal models have also shown improved pharmacokinetic profiles and tumor accumulation of drugs delivered by these dendrimers.[12][13]

Table of Representative In Vitro/In Vivo Data:

Dendrimer Generation Drug Cell Line / Animal Model Key Findings Reference
G2DoxorubicinMCF-7 (Breast Cancer)Increased cellular uptake and enhanced cytotoxicity compared to free doxorubicin.[11]
G3MethotrexateMurine model of rheumatoid arthritisTargeted delivery to inflamed joints and reduced systemic toxicity.[13]
G1PaclitaxelA549 (Lung Cancer)Improved aqueous solubility and sustained release of paclitaxel.[12]

IV. Conclusion and Future Perspectives

This compound provides a robust and versatile platform for the synthesis of well-defined, rigid-core dendrimers. The precise control over the dendritic architecture afforded by this core, combined with the versatility of Sonogashira coupling, allows for the creation of sophisticated nanocarriers for targeted drug delivery. The protocols and characterization methods outlined in this application note provide a solid foundation for researchers to explore the full potential of these promising nanomaterials. Future research will likely focus on the development of higher-generation dendrimers with more complex surface functionalities for combination therapies and theranostic applications. The inherent biocompatibility and rigidity of the adamantane core will continue to make it a valuable building block in the design of next-generation drug delivery systems.[14]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3,5,7-Tetrakis(4-iodophenyl)adamantane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1,3,5,7-tetrakis(4-iodophenyl)adamantane. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis and significantly improve your experimental outcomes.

Synthesis Overview & Core Challenges

This compound is a crucial, tetrahedrally symmetric building block used in the construction of advanced materials, including porous polymers and dendritic structures.[1] Its rigid adamantane core provides a unique three-dimensional scaffold. The synthesis, however, can be challenging, with common issues including low yields, incomplete reactions, and purification difficulties.

The most widely adopted method is a two-step synthesis involving the initial formation of 1,3,5,7-tetraphenyladamantane, followed by a direct iodination of the four phenyl rings.[1][2] Understanding the mechanistic principles of each step is key to troubleshooting. The first step is an electrophilic substitution on the adamantane core, which proceeds via stable tertiary adamantyl cations.[3][4] The second step is an electrophilic aromatic substitution on the pendant phenyl groups.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route? A1: The most frequently cited route is a two-step process:

  • Friedel-Crafts-type arylation: Reaction of a 1,3,5,7-tetrahaloadamantane (e.g., tetrabromoadamantane) with benzene or a direct reaction of adamantane with iodobenzene.

  • Direct Iodination: Subsequent iodination of the resulting 1,3,5,7-tetraphenyladamantane intermediate to yield the final product.[2]

Q2: What are the most critical parameters affecting the overall yield? A2: The yield is highly sensitive to several factors:

  • Reagent Purity: Anhydrous solvents and high-purity reagents are critical, especially for the moisture-sensitive arylation step.

  • Iodinating Agent: The choice and stoichiometry of the iodinating agent are paramount for driving the second step to completion. A combination of (bis(trifluoroacetoxy)iodo)benzene and elemental iodine is reported to be effective.[5]

  • Reaction Temperature and Time: Both steps require careful optimization of temperature and duration to ensure complete conversion while minimizing side-product formation.

  • Purification Technique: Due to the product's low solubility, significant material can be lost during recrystallization if the solvent system is not optimized.[6][7]

Q3: What is a realistic expected yield for this synthesis? A3: The overall yield can vary significantly based on the specific protocol and optimization. Reported yields for the iodination step of 1,3,5,7-tetraphenyladamantane are in the range of 44% to 80%.[2][5] Achieving a high overall yield requires careful execution of both the initial arylation and the subsequent iodination.

Q4: My final product is a persistent off-white or yellow color. What is the cause? A4: A yellow or brownish tint often indicates the presence of residual iodine or trace impurities. This can typically be resolved by washing the crude product with a sodium thiosulfate or sodium bisulfite solution to quench any remaining iodine, followed by thorough recrystallization, potentially with the use of activated carbon.[5][7]

In-Depth Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Problem Area 1: Low Yield or Incomplete Reaction

Q: My iodination reaction stalls, leaving a mixture of partially iodinated adamantanes. How can I push the reaction to completion? A: Incomplete iodination is a common issue stemming from insufficient reactivity of the iodinating agent or suboptimal conditions.

  • Causality: The introduction of electron-withdrawing iodine atoms onto the phenyl rings deactivates them towards further electrophilic substitution. Therefore, each subsequent iodination is more difficult than the last, requiring a potent electrophilic iodine source to achieve full substitution.

  • Solutions:

    • Optimize the Iodinating System: A highly effective system is the combination of (bis(trifluoroacetoxy)iodo)benzene (a hypervalent iodine reagent) and elemental iodine (I₂).[5][8] This in-situ generates a powerful electrophilic iodinating species.

    • Increase Stoichiometry: Ensure you are using a sufficient excess of the iodinating reagents. For the final iodination, a significant excess may be required to overcome the deactivation effect. A reported protocol uses 2.0 equivalents of (bis(trifluoroacetoxy)iodo)benzene relative to the number of C-H bonds being substituted.[5]

    • Extend Reaction Time: Monitor the reaction by TLC or LC-MS. These reactions can be slow and may require stirring for 24 hours or longer at room temperature to proceed to completion.[5]

    • Solvent Choice: The reaction is typically performed in a non-polar solvent like chloroform or dichloromethane to solubilize the starting material and reagents.[2][5]

Problem Area 2: Product Purification

Q: My crude product is very insoluble, making recrystallization difficult and leading to significant product loss. What is the best purification strategy? A: The high symmetry and rigid structure of this compound lead to low solubility in common organic solvents, which complicates purification.[6][9]

  • Causality: The molecule's rigidity and high molecular weight result in strong intermolecular forces in the crystal lattice, making it difficult for solvents to dissolve it at room temperature.

  • Solutions:

    • Solvent System Selection: The key is to find a solvent system with a large temperature-dependent solubility gradient.

      • A mixture of chloroform and methanol (e.g., 9:1 v/v) has been successfully used. The product is dissolved in a minimal amount of hot chloroform, and methanol is added as an anti-solvent to induce crystallization upon cooling.[5]

      • High-boiling point solvents like DMF or DMSO can be effective but are difficult to remove completely.[7]

    • Slow Cooling: After dissolving the crude product in the minimum required volume of hot solvent, allow it to cool slowly to room temperature, then transfer to a 0-4°C refrigerator. Rapid cooling often leads to the formation of fine powders that trap impurities.

    • Pre-Purification Wash: Before recrystallization, thoroughly wash the crude solid with solvents that will remove common impurities but not dissolve the product. A sequence of washes with water, a sodium bisulfite solution (to remove iodine), and methanol can be very effective.[5]

    • Column Chromatography: This is generally not the preferred method due to the compound's low solubility in typical eluents. If attempted, a silica gel column might require a gradient elution with a solvent system like cyclohexane/CH₂Cl₂.[5] Be aware that the product might have limited mobility.

Synthesis & Purification Workflow

cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification start 1,3,5,7-Tetraphenyladamantane reagents Iodinating Agent (e.g., I₂, (CF₃COO)₂IPh) reaction Electrophilic Aromatic Substitution (24h, RT, in CHCl₃) start->reaction reagents->reaction crude Crude Product Mixture reaction->crude wash Aqueous Wash (NaHSO₃, H₂O, Brine) crude->wash filter Filtration & Drying wash->filter recrystallize Recrystallization (e.g., Chloroform/Methanol) filter->recrystallize final Pure this compound recrystallize->final

Caption: Overall workflow for the synthesis and purification of the target compound.

Troubleshooting Logic Diagram

cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Low Yield or Purity Issue cause1 Incomplete Iodination start->cause1 cause2 Purification Loss start->cause2 cause3 Side Reactions start->cause3 sol1 Increase iodinating agent stoichiometry & reaction time cause1->sol1 Check TLC/ LC-MS sol2 Use stronger iodinating system (e.g., hypervalent iodine) cause1->sol2 sol3 Optimize recrystallization solvent system cause2->sol3 Product insoluble/ high loss sol4 Wash crude product with NaHSO₃ before recrystallization cause2->sol4 Colored impurities sol5 Ensure anhydrous conditions during arylation step cause3->sol5 Check starting material quality

Caption: Logic diagram for troubleshooting common issues in the synthesis.

Optimized Experimental Protocols

The following protocols are synthesized from authoritative literature and are intended as a robust starting point for your experiments.

Protocol 1: Iodination of 1,3,5,7-Tetraphenyladamantane[5]

Reagents & Equipment:

  • 1,3,5,7-Tetraphenyladamantane

  • (Bis(trifluoroacetoxy)iodo)benzene

  • Iodine (I₂)

  • Chloroform (CHCl₃), anhydrous

  • Sodium bisulfite (NaHSO₃) solution (5% aqueous)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, standard glassware

Procedure:

  • To a solution of 1,3,5,7-tetraphenyladamantane (1.0 equiv.) in chloroform, add elemental iodine (I₂) and stir until the iodine has completely dissolved at room temperature.

  • Add (bis(trifluoroacetoxy)iodo)benzene (2.0 equiv. per C-H bond to be substituted) to the suspension in one portion.

  • Stir the resulting mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by TLC (e.g., using a 20:1 cyclohexane/CH₂Cl₂ eluent).

  • Upon completion, filter the mixture to remove any solids.

  • Transfer the filtrate to a separatory funnel and wash sequentially with a 5% NaHSO₃ solution (to quench excess iodine), deionized water, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization[5]

Reagents & Equipment:

  • Crude this compound

  • Chloroform

  • Methanol

  • Erlenmeyer flask, reflux condenser, heating mantle, filtration apparatus

Procedure:

  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimal amount of chloroform and heat the mixture to a gentle reflux to fully dissolve the solid.

  • While hot, slowly add methanol (as an anti-solvent) until the solution becomes slightly turbid. Add a few drops of chloroform to redissolve the precipitate, resulting in a saturated solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Colorless crystals should begin to form.

  • Once at room temperature, place the flask in a refrigerator (4°C) for several hours to maximize crystal formation.

  • Collect the colorless crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

Summary of Reaction Parameters

ParameterStep 1: Arylation (Typical)Step 2: Iodination[5]
Starting Material 1,3,5,7-Tetrabromoadamantane1,3,5,7-Tetraphenyladamantane
Key Reagents Benzene, AlCl₃ (Lewis Acid)I₂, (bis(trifluoroacetoxy)iodo)benzene
Solvent Benzene (reagent and solvent)Chloroform
Temperature RefluxRoom Temperature
Time 3-6 hours24 hours
Reported Yield Variable44-80%
Key Consideration Strict anhydrous conditions requiredPotent iodinating agent needed for full substitution

References

Technical Support Center: Purification of Crude 1,3,5,7-Tetrakis(4-iodophenyl)adamantane by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1,3,5,7-Tetrakis(4-iodophenyl)adamantane (TIPA). This document provides researchers, scientists, and drug development professionals with in-depth, field-proven guidance to overcome common challenges associated with the recrystallization of this unique, sterically hindered molecule. The rigid, tetrahedral structure of TIPA imparts desirable properties for its use as a molecular scaffold but also presents significant purification challenges, primarily due to its characteristically low solubility in common organic solvents.[1]

This guide is structured to provide immediate, actionable solutions, moving from general questions to specific troubleshooting scenarios and culminating in a detailed experimental protocol.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries encountered by researchers working with TIPA and related tetra-aryl adamantane structures.

Q1: What is the best starting point for solvent selection for TIPA recrystallization?

A: Due to its large, non-polar, and highly symmetric structure, TIPA is poorly soluble in many common laboratory solvents like ethanol, acetone, or ethyl acetate. The most effective approach is to use a high-boiling point aromatic solvent or a mixed-solvent system.

  • Single Solvents: High-boiling aromatic solvents such as toluene, xylene, or chlorobenzene are excellent starting points. These solvents have a good capacity to dissolve TIPA when hot while allowing for precipitation upon cooling. Benzene has been successfully used to grow single crystals, though it forms a solvate which may not be desirable for all applications.[2][3]

  • Mixed-Solvent Systems: A powerful and highly tunable method involves a combination of a "good" solvent (in which TIPA is soluble when hot) and a "bad" or "anti-solvent" (in which TIPA is poorly soluble).[4][5] A common and effective system is Toluene/Heptane or Chloroform/Hexane . The "good" solvent dissolves the TIPA, and the "bad" solvent is added to reduce the overall solubility and induce crystallization upon cooling.

Q2: My crude TIPA contains colored impurities. How can I remove them?

A: Colored impurities, often arising from side reactions or degradation, are typically large, polar, conjugated molecules. These can be effectively removed by treating the hot solution with activated charcoal before crystallization.[6]

The Causality: Activated charcoal has a high surface area with a network of pores that readily adsorb large, flat, colored molecules. After a brief treatment, the charcoal (with the adsorbed impurities) is removed via hot gravity filtration, leaving a decolorized solution from which pure TIPA can be crystallized.

Q3: What are the likely impurities in my crude TIPA sample?

A: The impurity profile depends heavily on the synthetic route. A common synthesis involves the direct iodination of 1,3,5,7-tetraphenyladamantane.[7] Therefore, the most probable impurities are:

  • Unreacted Starting Material: 1,3,5,7-tetraphenyladamantane.

  • Partially Iodinated Intermediates: Such as 1-(4-iodophenyl)-3,5,7-triphenyladamantane and other di- or tri-iodinated species.

  • Inorganic Reagents: Residual iodine or salts from the workup. These are typically removed by a pre-purification wash.

These organic impurities have slightly different polarities and solubilities compared to the desired tetra-iodinated product, making recrystallization an effective purification method.

Q4: How can I assess the purity of my recrystallized product?

A: A multi-technique approach is recommended for authoritative purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and effective method. Use a solvent system like Hexane/Dichloromethane (e.g., 7:3 v/v). The pure compound should appear as a single, well-defined spot. Compare the recrystallized sample against the crude material.

  • Melting Point: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for confirming the structure and assessing purity. The high symmetry of TIPA leads to a relatively simple spectrum. Impurity peaks, particularly from partially iodinated species, would be readily apparent.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving the most common issues encountered during the recrystallization of TIPA.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Crystal Yield 1. Excessive Solvent: The most frequent cause. The concentration of TIPA is below its saturation point even when cold.[8][9] 2. Inappropriate Solvent Choice: The solvent is too "good," keeping the product dissolved at low temperatures.[5] 3. Supersaturation: The solution is cooled but no nucleation has occurred.1. Reduce Solvent Volume: Gently boil off a portion of the solvent (or use a rotary evaporator) to concentrate the solution and attempt cooling again.[9] 2. Add an Anti-Solvent: If using a single "good" solvent, carefully add a "bad" solvent (e.g., heptane or hexane) dropwise to the warm solution until slight turbidity appears, then re-heat to clarify before cooling. 3. Induce Nucleation: Gently scratch the inside of the flask with a glass rod at the solvent line. Alternatively, add a "seed crystal" of pure TIPA if available.[9]
Product "Oils Out" (Forms a liquid layer instead of crystals)1. High Impurity Level: Significant amounts of impurities can depress the melting point of the mixture, causing it to separate as a liquid.[9] 2. Solution Cooled Too Quickly: The rate of supersaturation is too high, preventing organized crystal lattice formation.[8] 3. High Solute Concentration: The solution is too concentrated.1. Re-heat and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount (5-10% more) of the "good" solvent to dilute the solution.[8] 2. Ensure Slow Cooling: Allow the flask to cool slowly on the benchtop, insulated from the cold surface with a cork ring or paper towels. Do not place it directly into an ice bath from a high temperature.[9] 3. Pre-Purification: If oiling persists, consider a preliminary purification by column chromatography to remove the bulk of impurities before attempting recrystallization.
Crystals Form Too Rapidly ("Crashing Out")1. Insufficient Solvent: The minimum amount of solvent was used, leading to rapid saturation upon the slightest cooling.[8] 2. Rapid Cooling: The solution was cooled too quickly.1. Re-heat and Add Solvent: Re-dissolve the solid and add a small excess of the hot "good" solvent (5-10% more). This keeps the compound soluble for longer during cooling, promoting slower, more selective crystal growth.[8] 2. Insulate the Flask: Ensure the flask is well-insulated to slow the rate of cooling. A Dewar flask or a beaker of hot water can be used for very slow cooling.
Product is Still Impure After One Recrystallization 1. Ineffective Solvent System: The chosen solvent(s) do not have a large enough solubility differential between the product and the key impurities. 2. Impurities Trapped (Occlusion): Crystals grew too quickly, trapping mother liquor and dissolved impurities within the crystal lattice.1. Re-evaluate Solvents: Screen a different solvent or mixed-solvent system. For example, if Toluene/Heptane was used, try Chlorobenzene/Methanol. 2. Perform a Second Recrystallization: A sequential recrystallization is often necessary to achieve high purity. Ensure the second attempt uses a slow cooling profile.

Section 3: Detailed Experimental Workflow

This protocol provides a robust, step-by-step methodology for the purification of TIPA. It is designed to be a self-validating system.

Part A: Solvent System Screening (Microscale)

Before committing your entire batch, it is crucial to identify an optimal solvent system.

  • Preparation: Place ~10-20 mg of crude TIPA into several small test tubes.

  • Single Solvent Test: To each tube, add a different high-boiling solvent (e.g., Toluene, Xylene, Anisole, Dichloromethane, Chloroform) dropwise at room temperature. Note the solubility.

  • Heating: Gently heat the tubes that showed poor room-temperature solubility. A good candidate solvent will fully dissolve the TIPA at or near its boiling point.[5]

  • Cooling: Allow the tubes with dissolved material to cool to room temperature, then place them in an ice bath. Observe the quantity and quality of the crystals formed. The ideal solvent yields a large amount of crystalline solid.

  • Mixed-Solvent Test: If no single solvent is ideal, take a tube where the TIPA was highly soluble (e.g., Chloroform). Add a "bad" solvent (e.g., Hexane) dropwise until the solution becomes cloudy (turbid). Gently warm the tube until the solution is clear again. Cool as described above to observe crystallization.

Part B: Bulk Recrystallization Protocol (Example: Toluene/Heptane System)
  • Dissolution: In an appropriately sized Erlenmeyer flask, place your crude TIPA (e.g., 1.0 g) and a magnetic stir bar. Add a minimal amount of the "good" solvent (Toluene) and begin heating with stirring on a hot plate. Continue to add Toluene in small portions until all the solid has just dissolved at a near-boiling temperature. Expert Tip: Avoid adding a large excess of solvent, as this will reduce your final yield.[6]

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly (to prevent violent boiling), and add a small amount of activated charcoal (approx. 1-2% of the solute mass). Re-heat the mixture to boiling for 2-5 minutes.

  • Hot Gravity Filtration (If Necessary): If charcoal was added or if insoluble particulate matter is visible, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask. Rationale: This step removes insoluble impurities. It must be done quickly to prevent premature crystallization in the funnel.[6]

  • Induce Saturation: Place the hot, clear solution back on the hotplate. While stirring, add the "bad" solvent (Heptane) dropwise until the solution becomes persistently cloudy.

  • Re-homogenize: Add a few drops of the "good" solvent (Toluene) back into the cloudy mixture until it becomes clear again. This ensures the solution is perfectly saturated at that temperature.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a cork ring or folded paper towels. Do not disturb the flask during this period. Slow cooling is paramount for the formation of large, pure crystals.[10]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[5] Wash the collected crystals with a small amount of ice-cold anti-solvent (Heptane) or a cold mixture of the recrystallization solvents to rinse away any adhering mother liquor containing soluble impurities.

  • Drying: Dry the purified crystals under high vacuum, potentially with gentle heating, to remove all residual solvent. The final product should be a fine, white-to-off-white crystalline solid.

Section 4: Visual Workflow Diagram

The following diagram illustrates the logical flow of the TIPA recrystallization process.

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification cluster_cryst Crystallization & Isolation cluster_final Final Product start Crude TIPA dissolve Dissolve in Minimum Hot 'Good' Solvent (e.g., Toluene) start->dissolve hot_filt_q Insoluble Impurities or Color? dissolve->hot_filt_q hot_filt Hot Gravity Filtration (with Activated Charcoal if needed) hot_filt_q->hot_filt Yes add_anti Add 'Bad' Solvent (e.g., Heptane) until Cloudy, then Re-clarify hot_filt_q->add_anti No hot_filt->add_anti slow_cool 1. Slow Cooling to RT add_anti->slow_cool ice_bath 2. Further Cooling in Ice Bath slow_cool->ice_bath vac_filt 3. Vacuum Filtration ice_bath->vac_filt wash 4. Wash with Cold Solvent vac_filt->wash dry Dry Under Vacuum wash->dry finish Pure TIPA Crystals dry->finish

Caption: Workflow for TIPA Recrystallization.

References

Technical Support Center: Synthesis of Tetrakis(4-iodophenyl)adamantane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for the synthesis of tetrakis(4-iodophenyl)adamantane. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during the synthesis and purification of this important building block. As a Senior Application Scientist, my goal is to combine technical accuracy with practical, field-tested insights to ensure your experimental success.

The synthesis of tetrakis(4-iodophenyl)adamantane, while conceptually straightforward, is often plagued by issues related to incomplete reactions, the formation of side products, and purification difficulties. This guide will address these specific issues in a question-and-answer format, explaining the underlying chemistry and providing actionable solutions.

Troubleshooting & FAQs

Question 1: My reaction seems to be incomplete, and I'm observing a mixture of partially iodinated adamantane species. What could be the cause?

Answer:

Incomplete iodination is a frequent issue and can stem from several factors related to the reaction conditions and reagents. The electrophilic aromatic substitution of the phenyl groups on the adamantane core requires a potent electrophile and carefully controlled conditions.

Potential Causes and Solutions:

  • Insufficient Electrophile Generation: The iodination of tetraphenyladamantane is typically achieved using a source of electrophilic iodine.[1][2] A common method involves the use of iodine in the presence of an oxidizing agent like (bis(trifluoroacetoxy)iodo)benzene.[1] If the oxidizing agent is old, has degraded, or is used in insufficient stoichiometric amounts, the generation of the active iodinating species will be inadequate, leading to incomplete reaction.

    • Solution: Ensure you are using a fresh, high-purity oxidizing agent. It is advisable to use a slight excess of both the iodine and the oxidizing agent to drive the reaction to completion.

  • Reaction Time and Temperature: Electrophilic aromatic substitutions on sterically hindered substrates can be slow. Insufficient reaction time will naturally lead to a mixture of products with varying degrees of iodination.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction appears to have stalled, consider extending the reaction time. While these reactions are often run at room temperature, a modest increase in temperature may be necessary, but be cautious as this can also promote side reactions.

  • Poor Solubility: Tetraphenyladamantane and its iodinated derivatives can have limited solubility in common organic solvents.[3] If the starting material is not fully dissolved, the reaction will be heterogeneous and inefficient.

    • Solution: Choose a solvent system that adequately dissolves the starting material. Chloroform is a commonly used solvent for this reaction.[1][2] Ensure vigorous stirring to maintain a homogeneous reaction mixture.

Question 2: I've isolated my product, but I'm seeing impurities that are not starting material. What are the likely side products?

Answer:

The formation of byproducts is a common challenge in the synthesis of highly substituted aromatic compounds. In the case of tetrakis(4-iodophenyl)adamantane, several side reactions can occur.

Common Impurities and Their Origins:

  • Regioisomers: While the para-substituted product is sterically and electronically favored, small amounts of ortho- and meta-iodinated isomers can form.[4] This is particularly true if the reaction conditions are too harsh (e.g., excessively high temperatures or overly aggressive Lewis acid catalysts).

    • Prevention: Employ milder reaction conditions. The use of iodine with (bis(trifluoroacetoxy)iodo)benzene is generally selective for the para position.[1]

  • Over-iodination: Although less common due to the deactivating nature of the iodine substituent, it is possible to introduce more than one iodine atom onto a phenyl ring under forcing conditions.

    • Prevention: Use the correct stoichiometry of reagents and avoid unnecessarily long reaction times or high temperatures.

  • Products of Rearrangement: While the adamantane core is highly stable, strong acid catalysts have the potential to induce skeletal rearrangements, although this is less likely under typical iodination conditions.

Question 3: Purification of the final product is proving difficult. What are the best methods to obtain high-purity tetrakis(4-iodophenyl)adamantane?

Answer:

The purification of tetrakis(4-iodophenyl)adamantane can be challenging due to its high molecular weight, low solubility, and the similar polarities of the desired product and potential impurities.

Recommended Purification Strategies:

  • Recrystallization: This is the most common and effective method for purifying this compound.[5]

    • Solvent Selection: A mixed solvent system is often required. A common choice is a mixture of chloroform and methanol (e.g., 9:1 v/v).[1][5] The ideal solvent system will dissolve the compound when hot but allow for the selective crystallization of the pure product upon cooling, leaving impurities in the mother liquor.

    • Procedure: Dissolve the crude product in a minimal amount of hot chloroform and then slowly add methanol until the solution becomes slightly turbid. Reheat to obtain a clear solution and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Column Chromatography: While possible, column chromatography can be cumbersome for large-scale purifications due to the low solubility of the compound.

    • Stationary Phase: Silica gel is the standard choice.

    • Eluent System: A non-polar eluent system is required. A mixture of cyclohexane and dichloromethane (e.g., 20:1 v/v) has been reported to be effective.[1] Due to the potential for strong interaction of iodo groups with silica, tailing can be an issue. Adding a small amount of a more polar solvent may be necessary to achieve good separation.

  • Washing: Before attempting more rigorous purification methods, thoroughly washing the crude product can remove many impurities. A common procedure involves washing with a sodium bisulfite solution to remove excess iodine, followed by water and brine.[1]

Question 4: I am planning to use my tetrakis(4-iodophenyl)adamantane in a subsequent Suzuki coupling reaction. Are there any specific impurities I should be particularly concerned about?

Answer:

Yes, the purity of your starting material is critical for the success of subsequent cross-coupling reactions.

Critical Impurities for Suzuki Coupling:

  • Partially Iodinated Species: These will lead to a complex mixture of products in your Suzuki coupling reaction, which will be very difficult to separate. It is crucial to ensure your starting material is fully tetra-iodinated.

  • Dehalogenated Impurities: Under certain conditions, side reactions can lead to the formation of dehalogenated adamantane derivatives.[6][7] These will be unreactive in the Suzuki coupling and will contaminate your final product.

  • Boronic Acid-Related Impurities: While not an impurity in your starting material, it's important to be aware of potential side reactions of the boronic acid coupling partner, such as protodeboronation, which can reduce the yield of your desired product.[7][8]

Purity Assessment:

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and assessing the purity of your tetrakis(4-iodophenyl)adamantane. The high symmetry of the molecule leads to a relatively simple spectrum, making it easier to spot impurities.

  • Mass Spectrometry: This will confirm the molecular weight of your product and can help identify any unexpected byproducts.

  • Elemental Analysis: For a final confirmation of purity, elemental analysis should be performed to ensure the carbon, hydrogen, and iodine content matches the theoretical values.

Key Protocols

Protocol 1: Synthesis of 1,3,5,7-Tetrakis(4-iodophenyl)adamantane

This protocol is adapted from a literature procedure.[1]

Materials:

  • 1,3,5,7-Tetraphenyladamantane

  • Iodine (I₂)

  • (Bis(trifluoroacetoxy)iodo)benzene

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • 5% Sodium bisulfite (NaHSO₃) solution

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a suspension of 1,3,5,7-tetraphenyladamantane (1.0 eq) in chloroform, add iodine (2.0 eq).

  • Stir the mixture at room temperature until all the iodine has dissolved.

  • Add (bis(trifluoroacetoxy)iodo)benzene (2.0 eq) to the reaction mixture.

  • Stir the suspension at room temperature for 24 hours.

  • Filter the reaction mixture to remove any solid precipitate.

  • Wash the organic layer sequentially with a 5% NaHSO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a chloroform/methanol mixture (e.g., 9:1 v/v) to yield colorless crystals of this compound.

Protocol 2: Purification by Recrystallization

Procedure:

  • Place the crude tetrakis(4-iodophenyl)adamantane in an Erlenmeyer flask.

  • Add a minimal amount of hot chloroform to dissolve the solid completely. Use a hot plate and stir continuously.

  • Once dissolved, slowly add methanol dropwise until the solution becomes faintly cloudy.

  • Gently reheat the solution until it becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • For maximum yield, place the flask in an ice bath for 30-60 minutes.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold methanol.

  • Dry the crystals under vacuum.

Data & Diagrams

Table 1: Physical and Spectroscopic Data
CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceKey ¹H NMR Signals (CDCl₃, δ ppm)Key ¹³C NMR Signals (CDCl₃, δ ppm)
This compound C₃₄H₂₈I₄944.20[9]Colorless crystals[1]~7.67 (d, 8H), ~7.18 (d, 8H), ~2.05 (s, 12H)[1]~148.4, ~137.5, ~127.1, ~91.7, ~46.7, ~39.1[1]

Diagram 1: Potential Side Reactions in the Iodination of Tetraphenyladamantane

G TPA Tetraphenyladamantane Mono Mono-iodinated TPA->Mono I₂ / Oxidant Regio Regioisomers (ortho-, meta-) TPA->Regio Harsh Conditions Target Tetrakis(4-iodophenyl)adamantane Di Di-iodinated Mono->Di Mono->Regio Harsh Conditions Tri Tri-iodinated Di->Tri Di->Regio Harsh Conditions Tri->Target I₂ / Oxidant Tri->Regio Harsh Conditions

Caption: Iodination pathway and potential side products.

References

Technical Support Center: Suzuki Coupling of 1,3,5,7-Tetrakis(4-iodophenyl)adamantane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving 1,3,5,7-Tetrakis(4-iodophenyl)adamantane. This document, designed for researchers and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you mitigate common side reactions and maximize the yield of your desired tetra-substituted adamantane derivatives.

Introduction: The Challenge of a Tetrahedral Scaffold

This compound is a highly valuable, rigid, and three-dimensional scaffold used in the construction of advanced materials, molecular machines, and complex pharmaceutical architectures.[1][2][3] However, its unique tetrahedral geometry and the presence of four reactive sites present significant challenges in palladium-catalyzed cross-coupling reactions. The substantial steric hindrance imposed by the adamantane core can impede the catalytic cycle, while the polyhalogenated nature of the substrate makes it susceptible to a range of side reactions that can complicate purification and drastically reduce yields.

This guide addresses the most prevalent issues encountered during the Suzuki coupling of this substrate, providing a framework for rational problem-solving and process optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing a Suzuki coupling with this compound?

The main difficulties arise from the molecule's structure. The four iodophenyl groups are arranged in a tetrahedral geometry, creating significant steric congestion around the reactive centers. This steric hindrance can slow down key steps in the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[4][5] Consequently, the reaction often requires more forcing conditions (higher temperatures, longer reaction times) and highly active catalysts, which in turn can promote side reactions. Achieving complete, quadruple substitution without generating a mixture of partially substituted intermediates is a major challenge.

Q2: What are the most common side products I should expect?

When working with this substrate, you are likely to encounter one or more of the following side products:

  • Partially Substituted Adamantanes: Molecules where only one, two, or three of the iodo-groups have been coupled.

  • Boronic Acid Homocoupling Products (Biaryls): The boronic acid reagent couples with itself to form a symmetrical biaryl.[6][7]

  • Hydrodehalogenation (Deiodination) Products: The C-I bond is cleaved and replaced with a C-H bond, resulting in a less-iodinated adamantane starting material.[6][8]

  • Protodeborylation Products: The C-B bond of the boronic acid is cleaved and replaced with a C-H bond, consuming the nucleophilic partner.[9][10]

Q3: How does steric hindrance specifically impact the reaction mechanism?

Steric hindrance from the bulky adamantane core and the ortho-hydrogens of the phenyl rings can disfavor the formation of the key intermediates in the Suzuki catalytic cycle. It particularly affects the final reductive elimination step, where the two coupled organic fragments must be in a cis orientation on the palladium center.[4] To overcome this, specialized phosphine ligands with large cone angles and electron-rich properties (e.g., Buchwald-type biarylphosphines) are often necessary to promote the desired reaction pathway.[11][12]

Q4: Why is the choice of catalyst, ligand, and base so critical for this specific reaction?

The success of this transformation hinges on balancing reactivity with stability.

  • Catalyst/Ligand: A highly active catalyst is needed to overcome the steric barrier.[5][13] Electron-rich, bulky phosphine ligands (like SPhos, XPhos, or t-Bu3P) stabilize the palladium center, promote the difficult oxidative addition to the C-I bond, and facilitate the final reductive elimination step.[12]

  • Base: The base plays a crucial role in activating the boronic acid for transmetalation.[14] However, an overly strong or poorly soluble base can accelerate side reactions like protodeborylation and catalyst decomposition.[10][15] A moderately strong, soluble base like K3PO4 or K2CO3 is often a good starting point.[16]

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: Incomplete Conversion & Complex Product Mixture

Symptom: Analysis (LC-MS, NMR) of the crude reaction mixture shows significant amounts of starting material and partially substituted adamantanes (mono-, di-, and tri-coupled products).

Probable Cause:

  • Insufficient Catalyst Activity/Loading: The catalyst system is not robust enough to overcome the high steric hindrance for all four sites.

  • Catalyst Deactivation: The catalyst degrades over the long reaction times required, often precipitating as palladium black.[17][18]

  • Insufficient Boronic Acid: As the reaction proceeds, the concentration of the boronic acid decreases, slowing the reaction rate and making the final coupling events kinetically challenging.

Solutions & Optimization Strategy:

  • Optimize the Catalyst System:

    • Ligand Selection: Switch to a more electron-rich and sterically demanding biarylphosphine ligand. See the table below for recommendations.

    • Increase Catalyst Loading: For challenging substrates, increasing the palladium loading from a typical 1-2 mol% to 3-5 mol% can be beneficial.

  • Adjust Reagent Stoichiometry:

    • Use a larger excess of the boronic acid (e.g., 1.5-2.0 equivalents per iodine atom, totaling 6-8 equivalents for the molecule).

  • Modify Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature in increments of 10 °C. Be cautious, as higher temperatures can also accelerate side reactions.

    • Reaction Time: Extend the reaction time, monitoring by LC-MS or TLC to determine when the reaction has stalled.

ParameterRecommended Options for Hindered SubstratesRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Common, effective Pd(0) or Pd(II) precatalysts.[6]
Ligand SPhos, XPhos, RuPhos, TricyclohexylphosphineBulky, electron-rich ligands that accelerate oxidative addition and reductive elimination.[11][12]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Moderately strong bases that facilitate transmetalation without excessively promoting side reactions.[14][16]
Solvent Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂OBiphasic systems that help solubilize both the organic substrate and the inorganic base.[11]
Problem 2: Significant Formation of Homocoupled Boronic Acid

Symptom: A major byproduct is identified as the symmetrical biaryl derived from the boronic acid coupling partner (Ar'-Ar').

Probable Cause:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the Pd(0) catalyst to Pd(II), which can then participate in an oxidative homocoupling pathway with the boronic acid.[6][7][19]

  • Use of Pd(II) Precatalysts: If a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf) is used, the initial reduction to the active Pd(0) species can occur via homocoupling of two boronic acid molecules.[6][20]

Solutions & Optimization Strategy:

  • Rigorous Degassing: This is the most critical step to prevent oxygen-mediated homocoupling.[19]

    • Use a robust inert gas (argon or nitrogen) sparge for at least 30 minutes before adding the catalyst.

    • Alternatively, use several freeze-pump-thaw cycles for complete oxygen removal.

  • Catalyst Choice and Handling:

    • Consider using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the initial reduction step.[6]

    • If using a Pd(II) precatalyst, adding a mild reducing agent like potassium formate can help suppress homocoupling by minimizing the concentration of free Pd(II).[20]

Problem 3: Formation of Dehalogenated (Deiodinated) Byproduct

Symptom: The starting material is consumed, but a significant byproduct is the adamantane core where one or more iodine atoms have been replaced by hydrogen.

Probable Cause:

  • Hydride Source: The dehalogenation pathway involves the formation of a palladium-hydride species, which then reductively eliminates with the aryl group.[6][8] Potential hydride sources include certain solvents (like alcohols) or bases (like alkoxides).

  • High Temperatures: Elevated temperatures can promote this undesired reaction pathway.[8]

Solutions & Optimization Strategy:

  • Solvent and Base Selection:

    • Avoid using alcohol solvents if dehalogenation is observed. Switch to aprotic solvents like dioxane, toluene, or THF.[8]

    • Use carbonate or phosphate bases instead of alkoxides.

  • Optimize Reaction Temperature: Attempt the reaction at the lowest temperature that still affords a reasonable conversion rate to disfavor the dehalogenation pathway.

Problem 4: Protodeborylation of the Boronic Acid Reagent

Symptom: Analysis shows unreacted this compound and the arene byproduct corresponding to the protonated boronic acid (Ar'-H).

Probable Cause:

  • Boronic Acid Instability: Many boronic acids, especially electron-deficient or heteroaromatic ones, are susceptible to protodeborylation, where the C-B bond is cleaved by a proton source.[9][21]

  • Reaction Conditions: The process is often accelerated by high temperatures, prolonged reaction times, and the presence of aqueous base.[10][15]

Solutions & Optimization Strategy:

  • Use a More Stable Boron Reagent:

    • Switch from the boronic acid (Ar'-B(OH)₂) to a more stable boronic ester, such as a pinacol ester (Ar'-Bpin).[6][21] These esters are more resistant to protodeborylation and slowly hydrolyze under the reaction conditions to release the active boronic acid.

  • Control Reaction Parameters:

    • Minimize reaction time as much as possible.

    • Ensure the base is fully dissolved and the mixture is homogeneous to avoid localized high concentrations that can accelerate decomposition.

Visualizing Reaction Pathways

The following diagrams illustrate the desired catalytic cycle and the competing side reactions that can reduce yield and complicate purification.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 LₙPd(0) (Active Catalyst) OA_Complex Ar-Pd(II)-I (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (+ Ar-I) Trans_Complex Ar-Pd(II)-Ar' (Transmetalation Complex) OA_Complex->Trans_Complex Transmetalation (+ Ar'B(OH)₂) Trans_Complex->Pd0 Reductive Elimination (+ Ar-Ar')

Caption: The core Suzuki-Miyaura catalytic cycle.

Side_Reactions cluster_main Desired Suzuki Pathway cluster_sides Common Side Reactions ArI Adamantyl-(Ar-I)₄ OA_Complex Ar-Pd(II)-I ArI->OA_Complex + Pd(0) Boronic Ar'B(OH)₂ Homocoupling Homocoupling Product (Ar'-Ar') Boronic->Homocoupling + O₂ or Pd(II) Protodeborylation Protodeborylation Product (Ar'-H) Boronic->Protodeborylation + H⁺ source (H₂O, etc.) Product Desired Product Adamantyl-(Ar-Ar')₄ OA_Complex->Product + Ar'B(OH)₂ - Pd(0) Dehalogenation Deiodination Product (Ar-H) OA_Complex->Dehalogenation + [H⁻] source - HI

Caption: Competing pathways leading to common side products.

Optimized Experimental Protocol

This protocol serves as a robust starting point for the Suzuki coupling of this compound, incorporating best practices to minimize side product formation.

Materials:

  • This compound (1.0 eq)

  • Arylboronic Pinacol Ester (Ar'-Bpin) (7.0 eq, 1.75 eq per site)

  • Pd₂(dba)₃ (0.04 eq, 4 mol% Pd)

  • SPhos (0.12 eq, 12 mol%)

  • K₃PO₄ (powdered, dried) (16.0 eq, 4.0 eq per site)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), the arylboronic pinacol ester (7.0 eq), and powdered K₃PO₄ (16.0 eq).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio by volume) via cannula or syringe. The final concentration of the adamantane starting material should be approximately 0.1 M.

  • Degassing: Vigorously sparge the stirred reaction mixture with a subsurface stream of argon for 30-45 minutes. This step is critical for removing dissolved oxygen.

  • Catalyst Preparation: In a separate, small, argon-flushed vial, dissolve Pd₂(dba)₃ (0.04 eq) and SPhos (0.12 eq) in a small amount of anhydrous dioxane. Allow this pre-catalyst solution to stir for 10-15 minutes at room temperature.

  • Reaction Initiation: While maintaining a positive pressure of argon, transfer the catalyst solution to the main reaction flask via cannula.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by taking small aliquots (under argon) and analyzing via LC-MS or TLC.

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product will likely require purification by column chromatography on silica gel to separate the desired tetra-substituted product from any remaining intermediates and side products.

References

Technical Support Center: Navigating the Labyrinth of Functionalized Adamantane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the multi-step synthesis of functionalized adamantanes. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with a deeper understanding of the challenges inherent in manipulating this unique and valuable scaffold. The rigid, three-dimensional structure of adamantane, while bestowing desirable properties in medicinal chemistry and materials science, also presents significant synthetic hurdles.[1][2] This guide is structured to anticipate the questions and troubleshoot the issues that arise in the lab, empowering you to navigate the complexities of adamantane chemistry with confidence.

Section 1: Frequently Asked Questions (FAQs) - The Adamantane Synthesis Landscape

This section addresses high-level questions that often arise when planning the synthesis of functionalized adamantanes.

Q1: Why is the functionalization of adamantane's C-H bonds so challenging?

A1: The primary challenge lies in the high bond dissociation energies (BDEs) of adamantane's C-H bonds. The tertiary (bridgehead) C-H bond has a BDE of approximately 99 kcal/mol, while the secondary C-H bond is around 96 kcal/mol.[1][2] These strong bonds necessitate the use of highly reactive intermediates for their activation, which can unfortunately lead to a lack of selectivity between the different C-H positions and poor compatibility with other functional groups within the molecule.[1]

Q2: What are the primary strategies for introducing functionality onto the adamantane core?

A2: There are three main approaches to adamantane functionalization:

  • Lewis Acid-Catalyzed Rearrangement: This classic method, famously demonstrated by Schleyer, constructs the adamantane cage from a polycyclic hydrocarbon precursor like dicyclopentadiene. It is a foundational technique for producing the parent adamantane.

  • Direct C-H Functionalization: This is a more modern and highly researched area that focuses on the direct conversion of adamantane's strong C-H bonds into new C-C or C-heteroatom bonds. This approach is favored for its atom economy and its potential for late-stage functionalization of complex molecules.

  • Bridgehead Halogenation and Subsequent Substitution: This robust, two-step method first introduces a halogen, typically bromine, at one of the four equivalent bridgehead positions. The resulting halo-adamantane is then a versatile precursor for a wide range of nucleophilic substitution and coupling reactions.

Q3: How can I improve the regioselectivity of my adamantane derivatization?

A3: Achieving high regioselectivity, especially for functionalization at the tertiary (bridgehead) position, is a common objective. Several strategies can be employed:

  • Catalyst Selection: For photocatalytic reactions, dual catalyst systems, such as an iridium photocatalyst combined with a quinuclidine-based hydrogen atom transfer (HAT) catalyst, have demonstrated excellent selectivity for the tertiary C-H bonds of adamantane.[1]

  • Directing Groups: The use of directing groups can guide the functionalization to a specific position on the adamantane scaffold. This is a powerful strategy in multi-step synthesis where precise control is required.

  • Reaction Conditions: In reactions like bromination, controlling the stoichiometry of the reagents and the reaction time can favor mono-substitution at the bridgehead position.

Q4: What are the key challenges in scaling up the synthesis of adamantane derivatives?

A4: Transitioning from laboratory-scale to industrial production of adamantane derivatives presents several challenges:

  • Reagent Availability and Cost: Some specialized reagents used in laboratory-scale synthesis may not be available or cost-effective in large quantities.

  • Safety: The use of hazardous reagents like liquid bromine requires stringent safety protocols and specialized equipment at an industrial scale.

  • Purification: The physical properties of adamantane derivatives, such as high symmetry and potential for sublimation, can make large-scale purification challenging.

  • Process Optimization: Ensuring consistent yield and purity, managing heat transfer in large reactors, and minimizing waste are all critical aspects of scaling up that require careful optimization.

Section 2: Troubleshooting Guides - Overcoming Common Hurdles in the Lab

This section provides detailed troubleshooting for specific experimental challenges you may encounter.

Troubleshooting Guide 1: Bromination of Adamantane

Issue: Low yield of 1-bromoadamantane and formation of polybrominated byproducts.

The direct bromination of adamantane is a fundamental step in many synthetic routes. However, controlling the reaction to achieve high yields of the mono-brominated product can be tricky.

Possible Cause Troubleshooting Steps & Explanation
Over-bromination Control Stoichiometry: Use a 1:1 molar ratio of adamantane to the brominating agent to favor mono-substitution. An excess of the brominating agent will inevitably lead to the formation of 1,3-dibromoadamantane and other polybrominated species.
Harsh Reaction Conditions Optimize Temperature and Time: Monitor the reaction progress closely using GC-MS or TLC. Shorter reaction times and lower temperatures can help minimize the formation of byproducts. While refluxing in neat bromine is a classic method, consider alternative, milder brominating agents.[3]
Inefficient Brominating Agent Select an Appropriate Reagent: While liquid bromine is effective, other reagents can offer better control and safety. N-bromosuccinimide (NBS) can provide milder reaction conditions. 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) has been reported to give high purity 1-bromoadamantane.[3] For the synthesis of 1,3-dibromoadamantane, a Lewis acid catalyst like aluminum bromide is often necessary.[3]
Difficult Purification Effective Purification Strategy: If polybrominated byproducts are formed, their separation can be challenging. Recrystallization from methanol is a common and effective method for purifying 1-bromoadamantane.[4] Due to its volatility, sublimation can also be a powerful purification technique for adamantane and its derivatives.[5]

Workflow for Troubleshooting Adamantane Bromination

Caption: A stepwise workflow for diagnosing and resolving issues in adamantane bromination.

Troubleshooting Guide 2: Friedel-Crafts Alkylation with Adamantyl Halides

Issue: Formation of isomeric and polyalkylated products.

Friedel-Crafts alkylation is a powerful tool for forming C-C bonds, but it is notoriously prone to side reactions.

Possible Cause Troubleshooting Steps & Explanation
Polyalkylation Use Excess Aromatic Substrate: The initial alkylated product is often more electron-rich and thus more reactive than the starting aromatic compound, leading to further alkylation. Using a large excess of the aromatic substrate can statistically favor the mono-alkylated product.
Carbocation Rearrangements Control Reaction Temperature: The adamantyl cation is relatively stable, which can sometimes lead to rearrangements depending on the substrate and reaction conditions. Running the reaction at a lower temperature can help to suppress these rearrangements.
Catalyst Activity Choose a Milder Lewis Acid: A highly active Lewis acid can promote both polyalkylation and rearrangements. Consider using a less reactive Lewis acid to improve selectivity.
Troubleshooting Guide 3: Stereoselective Synthesis

Issue: Difficulty in achieving desired stereoisomers or separating enantiomers.

The synthesis of chiral adamantane derivatives is crucial for many pharmaceutical applications.

Possible Cause Troubleshooting Steps & Explanation
Poor Diastereoselectivity Optimize Reaction Conditions: Diastereoselectivity can be highly dependent on temperature, solvent, and the specific reagents used. A systematic screening of these parameters is often necessary. The rigid nature of the adamantane scaffold can sometimes be exploited to achieve high diastereoselectivity.
Inefficient Chiral Resolution Screen Resolving Agents: For the resolution of racemic mixtures, a variety of chiral resolving agents may need to be tested to find one that forms diastereomeric salts with significantly different solubilities.[6]
Difficulty with Chiral Chromatography Optimize Separation Method: Chiral column chromatography is a powerful tool for separating enantiomers. Experiment with different chiral stationary phases and mobile phase compositions to achieve baseline separation.

Section 3: Advanced Protocols & Methodologies

This section provides detailed protocols for key synthetic transformations, incorporating best practices and troubleshooting checkpoints.

Protocol 1: Synthesis of 1-Adamantylamine (Amantadine) Hydrochloride from 1-Bromoadamantane

This two-step procedure is an adaptation of a reported method with a focus on improved safety and yield.[7]

Step 1: Synthesis of N-(1-adamantyl)formamide

  • To a stirred solution of formamide (13.5 mL, 0.33 mol) at 85°C, add 1-bromoadamantane (6.6 g, 0.03 mol).

  • Heat the reaction mixture to 90°C.

  • [CRITICAL STEP] Carefully add concentrated sulfuric acid (9.0 mL, 0.168 mol) dropwise. The addition should be slow to control the exothermic reaction. Maintain the temperature between 90-95°C.

  • Monitor the reaction by TLC until the 1-bromoadamantane is consumed (typically 2-3 hours).

  • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice.

  • Collect the precipitated white solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from a methanol-water mixture to obtain pure N-(1-adamantyl)formamide.

Step 2: Hydrolysis to 1-Adamantylamine Hydrochloride

  • Suspend the N-(1-adamantyl)formamide from Step 1 in a solution of 20% aqueous hydrochloric acid.

  • Heat the mixture to reflux and maintain for 1-2 hours, or until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold water, and then with acetone.

  • Dry the product under vacuum to yield 1-adamantylamine hydrochloride.

Logical Flow for Amantadine Synthesis dot graph TD { A[Start: 1-Bromoadamantane] --> B{Formylation}; B -- "Formamide, H₂SO₄" --> C[N-(1-adamantyl)formamide]; C --> D{Hydrolysis}; D -- "Aq. HCl, Reflux" --> E[1-Adamantylamine Hydrochloride (Amantadine)]; F[Troubleshooting Point 1: Overheating during H₂SO₄ addition] --> B; G[Troubleshooting Point 2: Incomplete Hydrolysis] --> D;

}

References

Technical Support Center: Preventing Homo-coupling in Cross-Coupling Reactions of Poly-iodinated Aromatics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and researchers engaged in the synthesis of complex molecules. This guide provides in-depth troubleshooting advice and practical solutions for a persistent challenge in synthetic organic chemistry: the prevention of homo-coupling side reactions, particularly when working with valuable poly-iodinated aromatic substrates. Our goal is to equip you with the mechanistic understanding and field-proven protocols necessary to maximize the yield of your desired cross-coupled products.

Introduction: The Challenge of Homo-coupling with Poly-iodinated Aromatics

Poly-iodinated aromatic compounds are versatile building blocks in medicinal chemistry and materials science, allowing for sequential, site-selective functionalization. However, their high reactivity, particularly in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings, makes them susceptible to forming undesired homo-coupled dimers (Ar-Ar). This side reaction consumes the starting material, complicates purification, and ultimately lowers the yield of the target molecule. Understanding the underlying mechanisms of homo-coupling is the first step toward its suppression.

Homo-coupling can arise from several pathways, most notably:

  • Oxidative Coupling of Organometallic Reagents: This is a common issue in Suzuki-Miyaura reactions where two molecules of the organoboron reagent couple in the presence of a Pd(II) species and an oxidant (often residual oxygen).[1][2][3]

  • Reductive Coupling of Aryl Halides: While less common for aryl iodides, this pathway can occur under certain conditions.

  • Glaser-Hay Coupling in Sonogashira Reactions: In the context of terminal alkynes, copper-catalyzed oxidative homo-coupling is a well-known side reaction that produces symmetric 1,3-diynes.[4][5][6]

This guide will provide a structured approach to troubleshooting and preventing these unwanted side reactions.

Troubleshooting Guide: Diagnosis and Solutions

This section is formatted to address specific problems you may be observing in your reactions.

Problem 1: Significant formation of Ar-Ar homo-coupling product in a Suzuki-Miyaura reaction.
Click to expand potential causes and solutions.

Q1: My reaction mixture was not properly degassed. Could this be the cause?

A1: Absolutely. The presence of oxygen is a primary culprit in promoting the homo-coupling of boronic acids.[3][7] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then stoichiometrically react with the boronic acid to produce the homo-coupled dimer and regenerate Pd(0).[2]

  • Solution: Implement rigorous deoxygenation protocols.

    • Subsurface Sparge: Bubbling an inert gas (nitrogen or argon) through your solvent and reaction mixture for an extended period (e.g., 30-60 minutes) is more effective than simply maintaining an inert headspace.[2][8]

    • Freeze-Pump-Thaw: For highly sensitive reactions, performing at least three freeze-pump-thaw cycles on the solvent is the gold standard for removing dissolved oxygen.

Q2: I used a Pd(II) precatalyst like Pd(OAc)₂. Is this contributing to the problem?

A2: Yes, it can be. While Pd(II) precatalysts are reduced in situ to the active Pd(0) species, the initial presence of Pd(II) can directly facilitate homo-coupling before the main catalytic cycle begins.[1][2] The mechanism for this reduction often involves the homo-coupling of the organometallic reagent itself.[1]

  • Solutions:

    • Use a Pd(0) Precatalyst: Switching to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this initial burst of homo-coupling.

    • Add a Reducing Agent: The addition of a mild reducing agent can help ensure that any Pd(II) is rapidly converted to Pd(0). Potassium formate has been shown to be effective in suppressing homo-coupling without interfering with the main catalytic cycle.[2][8]

    • Pre-heat the Catalyst: Pre-heating the palladium catalyst with the base and solvent before adding the boronic acid can sometimes help ensure the active Pd(0) species is formed before the nucleophile is introduced.[7]

Q3: Could my choice of ligand be suboptimal?

A3: The ligand plays a crucial role in modulating the reactivity and stability of the palladium catalyst. The right ligand can suppress homo-coupling.

  • Solutions:

    • Use Bulky, Electron-Rich Ligands: Ligands like tri-tert-butylphosphine (P(tBu)₃) or Buchwald's biaryl phosphine ligands can accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps of the desired cross-coupling cycle.[9][10] This increased rate can outcompete the slower homo-coupling pathway.

    • Consider Bidentate Ligands: Bidentate ligands such as BINAP have been shown to suppress the formation of homo-coupling products in certain oxidative cross-coupling reactions.[11]

Problem 2: My Sonogashira reaction is yielding a large amount of diyne (Glaser-Hay) product.
Click to expand potential causes and solutions.

Q1: What is the primary cause of alkyne homo-coupling in Sonogashira reactions?

A1: The homo-coupling of terminal alkynes, known as the Glaser or Glaser-Hay coupling, is an oxidative process catalyzed by the copper(I) co-catalyst, typically in the presence of an oxidant like oxygen.[4][5][6][12] This side reaction is often a major competing pathway, especially if the cross-coupling is slow.

  • Solutions:

    • Rigorous Deoxygenation: As with Suzuki reactions, thoroughly degassing the reaction mixture is critical to minimize the oxidative Glaser coupling.

    • Copper-Free Conditions: The most direct way to eliminate this side reaction is to switch to a copper-free Sonogashira protocol.[13] These methods rely on specialized palladium catalysts and bulky phosphine ligands that are efficient enough to not require a copper co-catalyst.[13]

    • Use of a Reducing Atmosphere: Performing the reaction under a dilute hydrogen atmosphere (e.g., H₂ diluted with nitrogen or argon) has been demonstrated to drastically reduce the amount of homo-coupled product.[12]

Q2: My cross-coupling is sluggish. Does reaction rate affect the amount of Glaser coupling?

A2: Yes, a slow Sonogashira cross-coupling reaction gives the copper-catalyzed homo-coupling more time to occur, leading to a higher proportion of the diyne byproduct.[14] The reactivity of the aryl iodide is key.

  • Solutions:

    • Optimize Temperature: For less reactive aryl halides, increasing the reaction temperature can accelerate the oxidative addition step, which is often rate-limiting.[15]

    • Ligand Choice: Employing bulky, electron-rich phosphine ligands can enhance the rate of the palladium catalytic cycle, favoring the desired cross-coupling over the competing Glaser pathway.[16]

    • Solvent Choice: The choice of solvent can impact reaction rates. Solvents like DMF or THF are commonly used, and ensuring they are dry and degassed is essential.[15]

Key Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimal Homo-coupling

This protocol incorporates multiple strategies to suppress the homo-coupling of the boronic acid reagent.

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the poly-iodinated aromatic (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Rigorous Deoxygenation: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with high-purity argon or nitrogen. Repeat this cycle at least three times.

  • Solvent Addition & Sparge: Add the desired solvent (e.g., dioxane, toluene, or DMF) via cannula. Bubble argon or nitrogen gas directly into the solvent (subsurface sparge) for 30 minutes to ensure thorough deoxygenation.[2]

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(0) precatalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%) and the ligand (if separate, e.g., P(tBu)₃, 1-4 mol%).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is designed to completely avoid the copper-catalyzed Glaser-Hay homo-coupling.

  • Vessel Preparation: To a flame-dried Schlenk flask, add the poly-iodinated aromatic (1.0 equiv.) and the palladium catalyst (e.g., Pd(P(tBu)₃)₂, 1-2 mol%).

  • Deoxygenation: Seal the flask, evacuate, and backfill with argon or nitrogen (repeat 3x).

  • Reagent Addition: Add the degassed solvent (e.g., THF or DMF), the terminal alkyne (1.1-1.2 equiv.), and a suitable base (e.g., Cs₂CO₃ or an amine base like DIPA, 2.0-3.0 equiv.).

  • Reaction Execution: Stir the reaction at room temperature or heat as necessary. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate. Purify the crude product by flash chromatography.

Visualization of Key Processes

Catalytic Cycle and Homo-Coupling Pathway

G pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(I)L₂ pd0->oa_complex Oxidative Addition (Ar-I) pd2_oxidant Pd(II) Species pd0->pd2_oxidant Oxidation (O₂) transmetalation_complex Ar-Pd(II)(Ar')L₂ oa_complex->transmetalation_complex Transmetalation (Ar'B(OH)₂) reductive_elim Reductive Elimination transmetalation_complex->reductive_elim reductive_elim->pd0 Ar-Ar' Product hc_step1 Transmetalation (2x Ar'B(OH)₂) pd2_oxidant->hc_step1 hc_step1->pd0 Generates Pd(0) hc_product Ar'-Ar' Homo-coupling hc_step1->hc_product

Caption: Suzuki cycle vs. the O₂-mediated homo-coupling pathway.

Troubleshooting Workflow

G start High Homo-coupling Observed? check_o2 Improve Deoxygenation (Sparge / F-P-T) start->check_o2 Yes check_pd Switch to Pd(0) Precatalyst or Add Reducing Agent check_o2->check_pd Still High solution Homo-coupling Minimized check_o2->solution Problem Solved check_ligand Use Bulky, Electron-Rich Ligand (e.g., P(tBu)₃) check_pd->check_ligand Still High check_pd->solution Problem Solved check_rate Increase Temperature or Change Solvent check_ligand->check_rate Still High check_ligand->solution Problem Solved check_rate->solution Problem Solved

Caption: A decision tree for troubleshooting homo-coupling.

Frequently Asked Questions (FAQs)

Q: Can the order of addition of reagents make a difference? A: Yes. In some cases, adding the organometallic reagent (e.g., boronic acid) slowly via syringe pump can help maintain a low instantaneous concentration, which can disfavor the second-order homo-coupling reaction relative to the desired cross-coupling. This strategy is particularly useful when dealing with highly reactive organolithium or Grignard reagents.[9]

Q: Does the choice of base matter for suppressing homo-coupling? A: The base plays multiple roles, including activating the boronic acid for transmetalation.[17][18] While its direct effect on homo-coupling is complex, an inappropriate base can lead to side reactions or slow down the desired coupling, indirectly promoting homo-coupling. The choice of base is often substrate-dependent, but common choices like K₂CO₃, Cs₂CO₃, or K₃PO₄ are a good starting point. The key is to find a base that facilitates efficient transmetalation for your specific system.

Q: Are there alternatives to palladium catalysis for these couplings? A: While palladium is the most common, other transition metals like nickel and copper are used for cross-coupling reactions. Nickel catalysts, for instance, are often used for coupling less reactive aryl chlorides. However, homo-coupling can also be a significant challenge in nickel-catalyzed reactions and often requires careful optimization of ligands and bases to control.[19][20] For Ullmann-type reactions (C-N, C-O coupling), copper is the traditional catalyst.[21]

Q: How can I be sure my reagents are not the source of the problem? A: Reagent quality is paramount. Boronic acids can degrade over time, especially in the presence of moisture, leading to protodeboronation.[1] Always use freshly purchased or properly stored reagents. Ensure your solvents are anhydrous and properly degassed, as water and oxygen are common culprits in promoting side reactions.[8][22]

References

Technical Support Center: Managing Solubility Issues of Adamantane-Based Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for adamantane-based polymers. This resource is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges associated with the solubility of these advanced materials. The inherent rigidity and bulky nature of the adamantane moiety, while imparting exceptional thermal and mechanical properties, frequently leads to solubility issues.[1][2][3] This guide provides in-depth troubleshooting strategies, frequently asked questions, and detailed experimental protocols to help you overcome these challenges in your research.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with adamantane-based polymers. The solutions provided are based on established principles of polymer chemistry and material science.

Issue 1: My newly synthesized adamantane-based polymer is insoluble in common organic solvents.

Q: I've synthesized an adamantane-based polymer, but it won't dissolve in standard solvents like THF, chloroform, or even DMF. What are my next steps?

A: This is a common challenge stemming from the rigid, cage-like structure of adamantane, which promotes strong intermolecular forces and efficient chain packing.[1][2] Here’s a systematic approach to tackle this issue:

1. Re-evaluate Your Solvent Choice:

  • Expand your solvent screen: Test a broader range of polar aprotic solvents which are often effective for dissolving rigid-chain polymers. Recommended solvents to try include N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO).[1][2]

  • Consider solvent mixtures: A combination of solvents can sometimes disrupt polymer-polymer interactions more effectively than a single solvent.

  • Utilize salt additives: For polyamides and some polyimides, adding a salt like lithium chloride (LiCl) (e.g., 5% w/v) to DMAc or NMP can significantly enhance solubility by disrupting hydrogen bonding between polymer chains.[2]

2. Introduce External Energy:

  • Heating: Gently heat the polymer-solvent mixture. Increased thermal energy can overcome intermolecular forces and promote dissolution. Always be mindful of your polymer's degradation temperature.

  • Sonication: Use an ultrasonic bath to provide mechanical agitation. This can help break apart polymer aggregates and facilitate solvent penetration.

3. Assess Polymer Characteristics:

  • Molecular Weight: Higher molecular weight polymers are generally more difficult to dissolve.[4] If you are consistently getting insoluble polymers, you may need to adjust your polymerization conditions to target a lower molecular weight.

  • Crystallinity: A high degree of crystallinity will significantly reduce solubility.[5] Consider running a Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD) analysis to determine if your polymer is highly crystalline. If so, you may need to modify the polymer structure to introduce more amorphous character.

Issue 2: My adamantane-based polymer precipitates during polymerization.

Q: During the synthesis, my adamantane polymer crashes out of the reaction solution. How can I prevent this?

A: Premature precipitation indicates that the growing polymer chains are no longer soluble in the reaction medium. Here are some strategies to maintain solubility throughout the polymerization:

  • Increase Solvent Volume: A more dilute reaction mixture can help keep the polymer in solution.

  • Optimize the Solvent System: As mentioned previously, using a stronger solvent for your polymer, such as NMP or DMAc with LiCl, can prevent precipitation.[2]

  • Control the Reaction Temperature: For some polymerizations, a higher reaction temperature can maintain solubility. However, be cautious as this can also lead to side reactions or a broader molecular weight distribution.

  • Modify the Monomer Feed Ratio: In some cases, a slight excess of one monomer can limit the final molecular weight, which might help maintain solubility. However, this will impact the final polymer properties.

Issue 3: I need to process my adamantane-based polymer into a film, but I can't achieve a homogenous solution.

Q: I'm trying to cast a film, but my polymer solution is hazy and contains undissolved particles. How can I get a clear, homogenous solution suitable for casting?

A: A homogenous solution is critical for casting high-quality films. If you are observing haziness or particulates, consider the following:

  • Extended Dissolution Time: Be patient. Adamantane-based polymers can take a long time to dissolve fully. Allow the mixture to stir for an extended period (24-48 hours) with gentle heating.

  • Filtration: Once you believe the polymer is dissolved, filter the solution through a fine-pored filter (e.g., a 0.45 µm PTFE filter) to remove any remaining micro-aggregates or impurities.

  • Re-precipitation and Purification: If the issue persists, it may be due to impurities or a fraction of insoluble, high-molecular-weight polymer. In this case, re-precipitating the polymer can help. Dissolve what you can in a good solvent, filter out the insolubles, and then precipitate the soluble portion into a non-solvent (like ethanol or methanol).[3] Collect the purified polymer and attempt to redissolve it.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the solubility of adamantane-based polymers, focusing on the underlying scientific principles.

Q1: Why are adamantane-based polymers so difficult to dissolve?

A1: The solubility challenges of adamantane-based polymers are rooted in their molecular structure:

  • Rigidity and Bulkiness: The adamantane cage is a rigid, bulky, three-dimensional structure.[3] When incorporated into a polymer backbone, it restricts segmental motion and leads to a stiff polymer chain.

  • Strong Intermolecular Forces: The rigid chains can pack together efficiently, leading to strong van der Waals forces and, in the case of polyamides, strong hydrogen bonding.[1] These forces require a significant amount of energy to overcome for the solvent to penetrate and dissolve the polymer.

  • Low Entropy of Mixing: The dissolution of a polymer is governed by the Gibbs free energy equation (ΔG = ΔH - TΔS). For large, rigid polymer molecules, the increase in entropy (ΔS) upon dissolution is relatively small compared to small molecules. Therefore, for dissolution to be spontaneous (ΔG < 0), the enthalpy of mixing (ΔH) must be very small or negative, which requires very favorable polymer-solvent interactions.

Q2: How does modifying the polymer's chemical structure improve its solubility?

A2: Strategic modifications to the polymer's chemical structure can disrupt the factors that lead to poor solubility:

  • Introducing Flexible Linkages: Incorporating flexible groups, such as ether linkages (-O-), into the polymer backbone increases rotational freedom.[2] This reduces the overall rigidity of the polymer chain, hindering efficient packing and allowing solvent molecules to interact more readily.

  • Adding Bulky Side Groups: Attaching bulky side groups to the polymer backbone acts as "spacers" between chains, increasing the free volume and reducing the strength of intermolecular forces.[2]

  • Using Asymmetric Monomers: Asymmetric monomers lead to a less regular polymer structure.[2] This irregularity disrupts crystalline packing, resulting in a more amorphous and often more soluble polymer.

  • Copolymerization: Introducing a second, more soluble monomer into the polymer chain disrupts the uniform structure of the adamantane-based homopolymer, which can significantly improve the solubility of the resulting copolymer.[2]

Q3: What is the role of temperature in the dissolution of adamantane-based polymers?

A3: Temperature plays a crucial role by influencing the thermodynamics of dissolution. Increasing the temperature provides the necessary thermal energy to overcome the strong intermolecular forces between the polymer chains.[4][6] This allows the solvent molecules to penetrate the polymer matrix and solvate the individual chains, leading to dissolution. Additionally, for some polymer-solvent systems, the solubility can be highly temperature-dependent, exhibiting a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST).

Q4: Can adamantane-based polymers be made water-soluble?

A4: While adamantane itself is highly lipophilic and practically insoluble in water, adamantane-based polymers can be engineered for water solubility.[6][7] This is typically achieved by:

  • Incorporating Hydrophilic Groups: Functionalizing the polymer with hydrophilic groups, such as polyethylene glycol (PEG), hydroxyl groups, or charged moieties, can impart water solubility.

  • Host-Guest Chemistry: Adamantane has a strong affinity for the hydrophobic cavity of cyclodextrins.[8] By creating host-guest complexes with water-soluble cyclodextrins, the overall solubility of the adamantane-containing polymer in aqueous media can be dramatically increased.[9] This is a common strategy in drug delivery applications.[9][10]

Experimental Protocols

Protocol 1: Systematic Solvent Screening for an Unknown Adamantane-Based Polymer
  • Preparation: Weigh out small, equal amounts (e.g., 5 mg) of your dried adamantane-based polymer into several small vials.

  • Solvent Addition: To each vial, add 1 mL of a different solvent. Start with a range of common solvents with varying polarities (e.g., hexane, toluene, chloroform, THF, acetone, ethyl acetate, DMF, NMP, DMSO).

  • Initial Observation: Observe each vial at room temperature. Note any immediate signs of swelling or dissolution.

  • Agitation: Place the vials on a shaker or use magnetic stir bars to agitate the mixtures for 24 hours at room temperature.

  • Observation after Agitation: After 24 hours, visually inspect each vial for signs of dissolution (clear solution), partial dissolution (swollen gel with some dissolved polymer), or insolubility (no change).

  • Heating: For the vials that did not show complete dissolution, place them in a controlled temperature heating block or oil bath. Gradually increase the temperature (e.g., in 20 °C increments) up to a maximum that is safely below the solvent's boiling point and the polymer's degradation temperature. Allow the samples to agitate at each temperature for several hours.

  • Final Assessment: Record the solubility of your polymer in each solvent at different temperatures. This will give you a comprehensive solubility profile.

Protocol 2: Enhancing Polyamide Solubility with LiCl in DMAc
  • Drying: Thoroughly dry your adamantane-based polyamide and anhydrous lithium chloride (LiCl) in a vacuum oven. Ensure your N,N-dimethylacetamide (DMAc) is anhydrous.

  • Solvent Preparation: Prepare a 5% (w/v) solution of LiCl in anhydrous DMAc. This may require gentle heating and stirring to fully dissolve the salt.

  • Polymer Dissolution: Add your dried polyamide to the DMAc/LiCl solution.

  • Stirring and Heating: Stir the mixture at room temperature. If dissolution is slow, you can gently heat the solution (e.g., to 50-80 °C) to expedite the process.

  • Observation: The polyamide should dissolve to form a clear, homogenous solution.

Visualizations

Troubleshooting Workflow for Polymer Solubility

Troubleshooting Workflow start Start: Insoluble Polymer solvent_screen Perform Systematic Solvent Screen (NMP, DMAc, DMSO, etc.) start->solvent_screen heating_sonication Apply Heat & Sonication solvent_screen->heating_sonication soluble_check1 Is Polymer Soluble? heating_sonication->soluble_check1 analyze_polymer Analyze Polymer Properties (MW, Crystallinity) soluble_check1->analyze_polymer No end_soluble Success: Soluble Polymer soluble_check1->end_soluble Yes modify_synthesis Modify Synthesis: - Lower MW Target - Introduce Comonomer - Use Asymmetric Monomers analyze_polymer->modify_synthesis end_insolinsoluble end_insolinsoluble analyze_polymer->end_insolinsoluble If properties are extreme modify_synthesis->start Re-synthesize end_insoluble Consult Further: Polymer May Be Cross-linked or Intractably Crystalline

Caption: A flowchart for troubleshooting adamantane-based polymer solubility issues.

Factors Influencing Adamantane Polymer Solubility

Solubility Factors solubility Polymer Solubility polymer_props Polymer Properties polymer_props->solubility solvent_props Solvent Properties solvent_props->solubility conditions External Conditions conditions->solubility mw Molecular Weight mw->polymer_props crystallinity Crystallinity crystallinity->polymer_props structure Chain Structure (Flexibility, Side Groups) structure->polymer_props polarity Polarity polarity->solvent_props h_bonding H-Bonding Capacity h_bonding->solvent_props size Molecular Size size->solvent_props temp Temperature temp->conditions pressure Pressure pressure->conditions

Caption: Key factors influencing the solubility of adamantane-based polymers.

Data Summary

The following table summarizes the solubility characteristics of various adamantane-based polymers as reported in the literature. This data can serve as a starting point for your own experiments.

Polymer TypeMonomersReported SolventsNotesReference
Polyimide 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane and various aromatic dianhydridesNMP, and other organic solventsGenerally good solubility, except for the polyimide derived from pyromellitic dianhydride.[11]
Polyamide Adamantane-containing diaminesNMP, DMAc, DMF, DMSOSolubility can be poor; often improved by introducing flexible ether linkages.[1]
Poly(1,3-adamantane) 1,3-dehydroadamantaneInsoluble in common organic solventsFunctionalization (e.g., with butyl groups) is necessary to impart solubility.[12]
Polymers of Intrinsic Microporosity (PIMs) Adamantane-based bis(catechol) monomer and TFTPNDichloromethane, chloroform, THFThese polymers exhibit good solubility and can be cast into tough films.[13]
Adamantane-Cored Star Polymers Adamantane core with PLGA-PDEAEMA-mPEG armsSoluble in common organic solvents for processingDesigned for self-assembly in aqueous environments for drug delivery.[14]

References

post-synthetic modification of MOFs with adamantane linkers

Author: BenchChem Technical Support Team. Date: January 2026

Answering the needs of researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for the post-synthetic modification (PSM) of Metal-Organic Frameworks (MOFs) with adamantane linkers. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring robust and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary motivation for incorporating bulky adamantane linkers into MOFs?

The use of adamantane-based linkers is a strategic design choice aimed at controlling the framework's topology. The rigid and bulky three-dimensional nature of the adamantane core helps in the synthesis of robust, non-interpenetrated mesoporous MOFs.[1] This steric hindrance can prevent the common issue of framework interpenetration, leading to more accessible and well-defined pores, which is crucial for applications in drug delivery and catalysis.[1][2]

Q2: What are the common post-synthetic modification (PSM) strategies to introduce adamantane linkers?

There are two primary PSM avenues for incorporating adamantane functionalities:

  • Covalent PSM: This involves chemically modifying a reactive functional group on the existing linker of a pre-synthesized MOF.[3] For example, an amino-functionalized MOF can be reacted with an adamantane-containing acyl chloride.

  • Solvent-Assisted Linker Exchange (SALE): This is a more common method where the parent MOF is soaked in a solution containing a high concentration of the desired adamantane-based linker.[4] The new linker gradually displaces the original linkers in the framework. This method is a form of Postsynthetic Exchange (PSE).[5]

Q3: Is it essential for the parent MOF to remain crystalline throughout the modification process?

Yes, a core principle of successful PSM is the maintenance of the framework's crystallinity and structural integrity.[3][5] A significant loss of crystallinity, typically monitored by Powder X-ray Diffraction (PXRD), indicates framework degradation, which compromises the porous structure and negates the benefits of the modification.

Q4: How do reaction parameters like solvent and temperature influence the modification efficiency?

Solvent and temperature are critical parameters. The choice of solvent can significantly affect the diffusion rates of the incoming adamantane linker into the MOF pores and the rate of the exchange reaction itself.[6][7] Temperature influences reaction kinetics; however, excessively high temperatures can lead to framework decomposition.[8][9] Optimization of these parameters is crucial for achieving a high degree of modification without sacrificing the MOF's structural integrity.[8]

Experimental Workflow & Decision Making

The general workflow for post-synthetic modification involves several key stages, each with critical decision points.

PSM_Workflow cluster_prep Preparation cluster_psm Modification cluster_post Purification & Activation cluster_char Characterization P1 Synthesize & Characterize Parent MOF P2 Activate Parent MOF (Guest Removal) P1->P2 Ensure Purity M1 Perform PSM Reaction (e.g., Linker Exchange) P2->M1 M2 Optimize Conditions: - Solvent - Temperature - Time - Linker Concentration M1->M2 Post1 Wash Modified MOF (Remove Excess Reagents) M1->Post1 Post2 Activate Final Product (Solvent Exchange & Drying) Post1->Post2 C1 PXRD (Crystallinity) Post2->C1 C2 Digested ¹H NMR (Modification %) C1->C2 C3 N₂ Sorption (Porosity) C2->C3 C4 TGA / FT-IR (Stability / Functional Groups) C3->C4

Caption: General workflow for post-synthetic modification of MOFs.

Troubleshooting Guide

This section addresses specific issues that may arise during the post-synthetic incorporation of adamantane linkers.

Symptom / Observation Potential Cause(s) Suggested Solutions & Rationale
Low or No Adamantane Linker Incorporation (Confirmed by ¹H NMR)1. Steric Hindrance: The bulky adamantane linker cannot easily diffuse through the MOF's pores or approach the metal nodes.[2][10] 2. Poor Solvent Choice: The solvent may not sufficiently swell the MOF pores or solubilize the incoming linker.[6][7] 3. Insufficient Reaction Time/Temperature: The kinetics of the linker exchange are too slow under the chosen conditions.[8] 4. Parent MOF Inactivity: The parent MOF may not have been properly activated, leaving residual solvent or guest molecules blocking the pores.[11][12]1. Select a Parent MOF with Larger Pores: Choose a framework topology known to have larger pore apertures to better accommodate the bulky guest linker. 2. Solvent Screening: Test a range of solvents with varying polarity and size (e.g., DMF, DEF, Dioxane). A good solvent will facilitate diffusion without damaging the framework.[7] 3. Systematic Optimization: Incrementally increase the reaction temperature (e.g., in 10-15°C steps) and time (e.g., 12, 24, 48 hours). Monitor crystallinity via PXRD at each step to avoid framework decomposition.[8] 4. Re-evaluate Activation: Ensure the parent MOF is fully activated before the PSM reaction. Use techniques like solvent exchange followed by vacuum heating or supercritical CO₂ drying.[11][13]
Significant Loss of Crystallinity (Broadening/Disappearance of PXRD Peaks)1. Framework Instability: The parent MOF may not be chemically stable under the PSM reaction conditions (e.g., solvent, temperature).[14] 2. Harsh Reaction Conditions: The temperature may be too high, or the reaction time too long, leading to framework collapse. 3. Linker Mismatch: Significant geometric or size mismatch between the original and adamantane linkers can induce strain and cause the framework to break down.[15]1. Use a More Robust Parent MOF: Select a MOF known for high chemical and thermal stability, such as those based on Zr₆ or Cr₃ clusters.[14] 2. Milder Conditions: Reduce the reaction temperature and perform a time-course study to find the minimum time required for sufficient exchange. 3. Computational Screening: If possible, use computational modeling to assess the geometric fit of the adamantane linker within the parent framework before beginning experiments.
Incomplete or Heterogeneous Modification (e.g., Core-Shell Structure)1. Diffusion Limitation: The adamantane linker may exchange on the crystal surface much faster than it diffuses into the crystal's core.[7][16] 2. Pore Clogging: As linkers are exchanged at the surface, they may block the pores, preventing further diffusion of new linkers into the interior.[17]1. Use Smaller Crystals: Synthesize smaller crystals of the parent MOF to reduce the diffusion path length. 2. Modulate Reaction Rate: Use a lower temperature or a solvent that slows down the exchange rate, allowing diffusion to "catch up," leading to a more uniform modification.[7] 3. Increase Reaction Time: Allow the reaction to proceed for an extended period (e.g., several days), monitoring for any potential degradation.
Difficulty in Purification and Activation of Final Product 1. Trapped Reagents: Unreacted adamantane linker or byproducts may be trapped within the MOF pores.[12] 2. Strong Solvent Interaction: The solvent used for washing may have strong interactions with the newly functionalized pores, making it difficult to remove.1. Thorough Washing: Implement a rigorous washing protocol, involving soaking the modified MOF in a fresh, clean solvent (e.g., DMF, Chloroform) with agitation for several days, replacing the solvent multiple times.[18] 2. Solvent Exchange Prior to Drying: Before final drying under vacuum, exchange the high-boiling point solvent with a more volatile one (e.g., acetone, methanol) to facilitate complete removal.[11][13]

Troubleshooting Logic: Low Linker Incorporation

Troubleshooting_Low_Incorporation Start Symptom: Low Adamantane Incorporation Q1 Is Parent MOF Fully Activated? Start->Q1 A1_No Re-run Activation Protocol (Solvent Exchange, scCO₂) Q1->A1_No No Q2 Are Reaction Conditions (T, t) Optimized? Q1->Q2 Yes A2_No Increase Temperature/Time Incrementally & Monitor PXRD Q2->A2_No No Q3 Is the Solvent Choice Appropriate? Q2->Q3 Yes A3_No Screen Different Solvents (e.g., DMF, DEF, Dioxane) Q3->A3_No No Q4 Is Steric Hindrance a Limiting Factor? Q3->Q4 Yes A4_Yes Select Parent MOF with Larger Pores Q4->A4_Yes Yes

Caption: Decision tree for troubleshooting low linker incorporation.

Detailed Experimental Protocol: Solvent-Assisted Linker Exchange (SALE)

This protocol provides a general methodology for incorporating an adamantane-dicarboxylate linker into a parent MOF like UiO-66-NH₂.

Materials:

  • Parent MOF (e.g., UiO-66-NH₂)

  • Adamantane-1,3-dicarboxylic acid (or similar functionalized adamantane linker)

  • High-purity solvent (e.g., N,N-Dimethylformamide - DMF)

  • Volatile solvent for washing (e.g., Chloroform, Acetone)

  • Glass vials with Teflon-lined caps

  • Laboratory oven, centrifuge, vacuum line

Procedure:

  • Activation of Parent MOF:

    • Place the as-synthesized parent MOF (100 mg) in a 20 mL vial.

    • Add 15 mL of DMF, cap the vial, and let it soak for 24 hours to exchange guest molecules.

    • Decant the DMF and replace it with 15 mL of a volatile solvent like chloroform or acetone. Soak for another 24 hours, replacing the solvent three times. This makes final activation easier.[11]

    • Decant the volatile solvent, and dry the MOF under dynamic vacuum at an elevated temperature (e.g., 120-150°C) for 12 hours to ensure all guest molecules are removed.[13] Confirm activation with TGA.

  • Linker Exchange Reaction:

    • Prepare a concentrated solution of the adamantane linker in DMF (e.g., 0.1 M). A high concentration is needed to drive the exchange equilibrium.

    • Add the activated parent MOF (50 mg) to a clean 20 mL vial.

    • Add 10 mL of the adamantane linker solution to the vial.

    • Seal the vial tightly and place it in a laboratory oven at a pre-determined temperature (e.g., 85-120°C). The optimal temperature depends on the MOF's stability.[8]

    • Allow the reaction to proceed for 24-72 hours with gentle agitation if possible.

  • Purification of Modified MOF:

    • Remove the vial from the oven and allow it to cool to room temperature.

    • Separate the solid MOF from the linker solution via centrifugation.

    • Decant the supernatant and add 15 mL of fresh DMF to wash away unreacted linker. Vigorously mix, centrifuge, and decant. Repeat this washing step at least 5 times over 2-3 days to ensure complete removal of free linker.[18]

  • Activation of Final Product:

    • After the final DMF wash, perform a solvent exchange with a volatile solvent (e.g., acetone) as described in Step 1.

    • Dry the purified, adamantane-functionalized MOF under dynamic vacuum at 120-150°C for 12 hours.

    • Store the activated MOF in an inert atmosphere (e.g., in a glovebox or desiccator) to prevent re-adsorption of atmospheric moisture.

Key Characterization Techniques Summary

Technique Purpose & Interpretation
Powder X-ray Diffraction (PXRD) Confirms the maintenance of the crystalline framework after modification. Peak positions should be similar to the parent MOF, though minor shifts and intensity changes are expected.[19]
¹H NMR Spectroscopy (of digested MOF) The most reliable method to quantify the percentage of linker exchange. The MOF is dissolved in a strong acid (e.g., D₂SO₄ or HF/DMSO-d₆) and the integration ratio of peaks from the original vs. the new adamantane linker is calculated.[4]
N₂ Sorption Analysis (BET) Measures the surface area and pore volume. Successful incorporation of a bulky linker may lead to a decrease in surface area and pore volume, but should confirm permanent porosity.[11][20]
Thermogravimetric Analysis (TGA) Assesses the thermal stability of the modified MOF. A change in the decomposition profile compared to the parent MOF can provide evidence of successful modification.[9][20]
Fourier-Transform Infrared (FT-IR) Spectroscopy A qualitative technique to confirm the presence of functional groups specific to the adamantane linker (e.g., characteristic C-H stretches of the adamantane cage).[19][21]

References

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 1,3,5,7-Tetrakis(4-iodophenyl)adamantane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 1,3,5,7-Tetrakis(4-iodophenyl)adamantane (TIPA), a cornerstone molecule in supramolecular chemistry and materials science. Its rigid, tetrahedral geometry makes it an exceptional building block for creating complex three-dimensional structures, from porous polymer networks to nanoscale devices.[1][2][3] Accurate structural confirmation is paramount, and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy serves as the first and most accessible line of analytical evidence.

Here, we delve into the nuances of the ¹H NMR analysis of TIPA, comparing its spectral features to simpler adamantane precursors. We will also objectively evaluate the role of ¹H NMR in the broader context of other essential analytical techniques, providing a holistic characterization strategy for researchers in the field.

Part 1: The Primary Tool - ¹H NMR Spectroscopy of TIPA

¹H NMR spectroscopy is an indispensable technique for the routine structural elucidation of organic molecules in solution.[4] For a molecule with the high symmetry of TIPA, ¹H NMR provides a rapid and definitive fingerprint of its structure.

Experimental Protocol: Acquiring a High-Quality Spectrum

The causality behind a robust experimental protocol is to ensure high resolution and signal-to-noise, which are critical for unambiguous spectral interpretation. The following workflow is designed for this purpose.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified TIPA sample. The synthesis of TIPA typically involves a Friedel-Crafts type arylation followed by iodination.[5][6]

    • Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. Rationale: CDCl₃ is a common choice for many organic molecules, but TIPA's extended aromatic structure may necessitate the use of DMSO-d₆ for improved solubility.

  • Spectrometer Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion, particularly for the aromatic protons.

    • Tune and match the probe for the ¹H frequency.

    • Shim the magnetic field to achieve high homogeneity, aiming for a narrow half-height linewidth on a reference signal (e.g., residual solvent peak). Rationale: Good shimming is crucial to resolve the fine coupling patterns in the aromatic region.

  • Data Acquisition:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Set a spectral width that encompasses the expected chemical shift range (~0-10 ppm).

    • Use a sufficient number of scans (typically 8-16) to ensure a good signal-to-noise ratio.

    • Integrate the resulting peaks and reference the spectrum to the residual solvent signal or an internal standard like Tetramethylsilane (TMS).

Visualizing the NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Weigh 5-10 mg TIPA p2 Dissolve in 0.6 mL Deuterated Solvent p1->p2 p3 Transfer to NMR Tube p2->p3 a1 Insert Sample into Spectrometer p3->a1 Sample Ready a2 Tune, Lock, and Shim a1->a2 a3 Acquire Spectrum (≥400 MHz) a2->a3 d1 Fourier Transform a3->d1 Raw Data (FID) d2 Phase and Baseline Correction d1->d2 d3 Reference and Integrate d2->d3 Final Spectrum Final Spectrum d3->Final Spectrum

Caption: Workflow for ¹H NMR Data Acquisition.

Spectral Interpretation: A Tale of Two Regions

The high symmetry of the TIPA molecule simplifies its ¹H NMR spectrum into two distinct regions: the aliphatic signals from the adamantane core and the aromatic signals from the four identical 4-iodophenyl groups.

  • Adamantane Cage Protons (Aliphatic Region):

    • Chemical Shift (δ): The adamantane core contains 12 methylene (-CH₂-) protons. Due to the molecule's tetrahedral symmetry, these protons are chemically equivalent. The strong electron-withdrawing nature of the four phenyl substituents dramatically deshields these protons compared to unsubstituted adamantane. They are expected to appear as a single, sharp singlet significantly downfield.

    • Multiplicity: Singlet (s).

    • Integration: 12H.

  • 4-Iodophenyl Protons (Aromatic Region):

    • Chemical Shift (δ): Each of the four equivalent phenyl rings is 1,4-disubstituted, leading to a classic AA'BB' spin system that often resolves as two distinct doublets.[7][8] The protons ortho to the adamantane core will be in a different electronic environment than the protons ortho to the iodine atom.

    • Multiplicity: Two doublets (d).

    • Integration: Each doublet will integrate to 8H (2 protons per ring x 4 rings).

| Predicted ¹H NMR Data for this compound | | :--- | :--- | :--- | :--- | | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | | Adamantane -CH₂- | ~2.2 - 2.5 | Singlet (s) | 12H | | Aromatic (ortho to Adamantane) | ~7.2 - 7.5 | Doublet (d) | 8H | | Aromatic (ortho to Iodine) | ~7.6 - 7.9 | Doublet (d) | 8H |

Part 2: Comparative Analysis - Understanding Substituent Effects

To fully appreciate the ¹H NMR spectrum of TIPA, it is instructive to compare it with its parent structure, adamantane, and its non-iodinated analogue, 1,3,5,7-tetraphenyladamantane.

Adamantane vs. TIPA

Unsubstituted adamantane has two types of protons: 4 methine (-CH) protons at the bridgehead positions and 12 methylene (-CH₂-) protons.[9] The substitution at all four bridgehead positions in TIPA removes the methine protons and dramatically alters the chemical environment of the methylene protons.

| ¹H NMR Data Comparison: Adamantane vs. TIPA | | :--- | :--- | :--- | :--- | | Compound | Proton Type | Observed/Predicted Chemical Shift (δ, ppm) | Key Difference | | Adamantane | Methine (-CH) | ~1.87[9] | Signal absent in TIPA | | | Methylene (-CH₂) | ~1.76[9] | | | TIPA | Methylene (-CH₂) | ~2.2 - 2.5 | Significant Downfield Shift (~0.5 ppm) due to deshielding by four aryl groups. |

This comparison unequivocally demonstrates the powerful electron-withdrawing effect of the four phenyl substituents on the adamantane core.

1,3,5,7-Tetraphenyladamantane vs. TIPA

Comparing TIPA to its direct precursor, 1,3,5,7-tetraphenyladamantane, isolates the electronic influence of the four iodine atoms on the aromatic rings. The crystal structure of tetraphenyladamantane has been well-characterized.[10][11]

The primary difference will be observed in the aromatic region. The iodine atom, being electronegative, will deshield the adjacent ortho protons, causing a downfield shift relative to the corresponding protons in tetraphenyladamantane.

Part 3: A Holistic View - Alternative and Complementary Techniques

While ¹H NMR is a powerful tool, a comprehensive characterization relies on a multi-technique approach. The choice of technique depends on the specific information required.

| Comparison of Analytical Techniques for TIPA Characterization | | :--- | :--- | :--- | :--- | | Technique | Information Provided | Strengths for TIPA | Limitations for TIPA | | ¹H NMR | Solution-state structure, purity, symmetry. | Fast, non-destructive, excellent for confirming symmetry. | Provides no mass or elemental information; solid-state structure may differ. | | ¹³C NMR | Carbon skeleton, number of unique carbons. | Confirms the number of unique carbon environments (adamantane CH₂, quaternary C, 4 aromatic C's). | Lower sensitivity than ¹H NMR; quaternary carbons can have long relaxation times. | | Mass Spectrometry (MS) | Molecular weight, fragmentation pattern. | Confirms exact mass and isotopic pattern for C₃₄H₂₈I₄. | Adamantane derivatives can undergo complex cage-opening fragmentation.[12][13] | | X-ray Crystallography | Definitive solid-state structure, bond lengths, angles, packing. | Provides unambiguous 3D structure; a crystal structure for TIPA has been reported.[14] | Requires a suitable single crystal; structure may not represent the molecule in solution. |

Decision Workflow for TIPA Analysis

The following diagram illustrates a logical workflow for selecting the appropriate analytical technique based on the research question.

Analytical_Decision_Tree start What information is needed for TIPA sample? q1 Confirm identity and purity of a known synthesis? start->q1 q2 Determine molecular weight and formula? start->q2 q3 Determine precise 3D structure and packing? start->q3 q1->q2 No res1 ¹H NMR Spectroscopy q1->res1 Yes res4 ¹³C NMR Spectroscopy q1->res4 Also useful q2->q3 No res2 Mass Spectrometry (e.g., HRMS) q2->res2 Yes q4 Confirm carbon backbone? q3->q4 No res3 Single-Crystal X-ray Diffraction q3->res3 Yes

Caption: Decision tree for selecting analytical techniques.

References

Interpreting the Mass Spectrum of 1,3,5,7-Tetrakis(4-iodophenyl)adamantane: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the precise characterization of molecular structures is paramount. 1,3,5,7-Tetrakis(4-iodophenyl)adamantane, a rigid tetrahedral molecule with a diamondoid core, serves as a versatile building block in supramolecular chemistry and crystal engineering.[1][2] Its utility in creating complex, porous networks for applications such as gas storage hinges on the definitive confirmation of its structure and purity.[3] Mass spectrometry stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the expected mass spectrum of this compound, compares suitable ionization techniques, and presents a detailed experimental protocol for its characterization.

The Challenge of Analyzing a Large, Non-Polar Molecule

This compound (C34H28I4) is a large, non-polar, and relatively non-volatile molecule with a molecular weight of 944.2 g/mol .[4] These characteristics present a unique set of challenges for mass spectrometric analysis. The choice of ionization technique is critical to obtaining a meaningful spectrum that shows the molecular ion with minimal fragmentation, or controlled fragmentation to elucidate the structure.

Comparison of Ionization Techniques

The selection of an appropriate ionization method is the most critical step in the mass spectrometric analysis of this compound. So-called "soft ionization" techniques are generally preferred for large molecules as they impart less energy to the analyte, reducing the likelihood of extensive fragmentation and preserving the molecular ion.[5]

Ionization TechniquePrincipleSuitability for this compound
Electron Ionization (EI) A high-energy electron beam bombards the sample, causing ionization and extensive fragmentation.[6]Unsuitable. The high energy of EI would likely lead to excessive fragmentation of the adamantane core and the loss of iodine atoms, making it difficult to identify the molecular ion.[6]
Chemical Ionization (CI) A reagent gas is ionized, which in turn ionizes the analyte through proton transfer or adduction, resulting in less fragmentation than EI.[7]Potentially suitable, but not ideal. While softer than EI, CI might still cause some fragmentation. Its applicability would depend on the volatility of the compound.[7]
Electrospray Ionization (ESI) A high voltage is applied to a liquid sample to create an aerosol, leading to the formation of charged droplets and eventually gas-phase ions.[8]Moderately suitable. ESI is a very soft ionization technique, but it is most effective for polar molecules that can be readily ionized in solution. The non-polar nature of this compound makes it a less-than-ideal candidate for ESI.
Atmospheric Pressure Chemical Ionization (APCI) A heated nebulizer vaporizes the sample, which is then ionized by a corona discharge. It is well-suited for less polar and more volatile compounds than ESI.[6]A strong candidate. APCI is effective for non-polar compounds of moderate molecular weight and can often provide a strong molecular ion peak.[6]
Matrix-Assisted Laser Desorption/Ionization (MALDI) The sample is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization of the analyte.[7]The most promising technique. MALDI is exceptionally well-suited for large, non-polar, and thermally labile molecules. It typically produces singly charged ions with minimal fragmentation, making it ideal for determining the molecular weight of this compound.[7][9]

Based on this comparison, MALDI is the recommended ionization technique for the analysis of this compound due to its ability to handle large, non-polar molecules while minimizing fragmentation.

Predicted Mass Spectrum and Fragmentation Pathways

The mass spectrum is expected to be dominated by the molecular ion peak [M]+• at m/z 944.2 . Due to the presence of four iodine atoms, a characteristic isotopic pattern will be observed. Iodine is monoisotopic (¹²⁷I), so the primary contributor to the isotopic pattern will be the natural abundance of ¹³C.

Fragmentation is likely to occur through several pathways, initiated by cleavage of the bonds connecting the phenyl groups to the adamantane core or the carbon-iodine bonds.

References

comparison of adamantane vs tetraphenylmethane linkers in MOFs.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Adamantane and Tetraphenylmethane Linkers in Metal-Organic Frameworks

Authored by a Senior Application Scientist

Introduction: The Central Role of Linkers in MOF Design

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules.[1][2] The modular "LEGO-like" nature of their construction allows for unprecedented control over their structural, chemical, and physical properties at the molecular level.[3][4] At the heart of this tunability lies the organic linker, which dictates the resulting framework's topology, pore size, and chemical environment. The choice of linker is therefore a critical design parameter that governs the final material's performance in applications ranging from gas storage and separation to catalysis and drug delivery.[1][5]

Among the vast library of available linkers, those with three-dimensional, tetrahedral geometries are of particular interest for building robust, highly-connected, and porous networks.[6] This guide provides an in-depth comparison of two preeminent tetrahedral linkers: the rigid, aliphatic adamantane cage and the conformationally flexible, aromatic tetraphenylmethane core. By examining their intrinsic structural differences and the resulting impact on MOF properties and performance, this guide aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in the rational design of next-generation MOFs.

Part 1: Adamantane-Based Linkers: The Power of Rigidity

Structural and Chemical Characteristics

Adamantane is a unique hydrocarbon (C₁₀H₁₆) with a molecular structure best described as the fusion of three cyclohexane rings in a strain-free, cage-like arrangement.[7] This configuration makes it the simplest diamondoid—a molecule whose carbon atom arrangement mimics that of a diamond crystal.[7] For MOF synthesis, adamantane is typically functionalized at its four equivalent bridgehead positions (1,3,5,7), creating a perfectly tetrahedral building block.[6][8]

Key characteristics of adamantane-based linkers include:

  • Exceptional Rigidity: The adamantane core is conformationally locked, acting as a rigid anchor that dictates the precise orientation of its connecting functional groups.[8]

  • Aliphatic Nature: As a saturated hydrocarbon, the adamantane core is non-polar and hydrophobic, a stark contrast to the predominantly aromatic linkers used in MOF chemistry.[8]

  • Three-Dimensionality: Its bulky, spherical shape provides a significant steric presence, which can be leveraged to control framework topology and prevent undesired interpenetration.[8][9]

Caption: Fig 1: Structure of a 1,3,5,7-functionalized adamantane linker.

Impact on MOF Properties

The unique features of the adamantane core directly translate to distinctive properties in the resulting MOFs.

  • Topology and Stability: The rigid tetrahedral geometry is highly effective at directing the formation of ordered, three-dimensional networks, often with predictable topologies like the diamondoid (dia) net.[8][10] This rigidity imparts exceptional thermal and chemical stability to the frameworks; adamantane-based porous polymers have shown stability up to 500 °C and resistance to strong acids and bases.[11] The bulky nature of the linker can also prevent the collapse of the framework upon removal of guest solvent molecules.[12]

  • Porosity and Pore Environment: The aliphatic nature of adamantane creates MOFs with non-polar, hydrophobic pore surfaces.[8] This is a significant advantage for applications involving the selective adsorption of non-polar molecules or for enhancing water stability.[8][13] While adamantane linkers reliably produce porous materials, the resulting frameworks are sometimes amorphous or have moderate Brunauer-Emmett-Teller (BET) surface areas (e.g., 395–488 m²/g) compared to their hyper-porous aromatic counterparts.[11][14]

  • Applications: The combination of stability and a hydrophobic pore environment makes adamantane-based MOFs excellent candidates for the adsorption of small gas molecules and toxic organic vapors.[11][14] For example, certain frameworks have demonstrated good CO₂ uptake (8.9–9.0 wt% at 273 K/1 bar) and efficient capture of benzene and n-hexane.[11][14] Their high stability also makes them suitable for use in harsh chemical environments.[11]

Part 2: Tetraphenylmethane-Based Linkers: The Advantage of Flexibility

Structural and Chemical Characteristics

Tetraphenylmethane consists of a central sp³-hybridized carbon atom bonded to four phenyl rings in a tetrahedral arrangement.[15] First synthesized in 1898, it has become a foundational building block for creating highly porous, crystalline materials.[15] Functionalization typically occurs at the para-position of each phenyl ring, preserving the overall tetrahedral geometry for MOF construction.

Key characteristics of tetraphenylmethane-based linkers include:

  • Aromatic Nature: The four phenyl rings create a pore environment rich in π-electrons, enabling strong interactions with specific guest molecules.

  • Conformational Flexibility: Unlike the locked adamantane cage, the phenyl rings in tetraphenylmethane can rotate around the C-C single bonds. This torsional freedom allows the linker to adapt to different coordination environments.[16][17]

  • High Symmetry: The tetrahedral arrangement of the phenyl groups promotes the formation of highly symmetric and often aesthetically complex framework structures.

Impact on MOF Properties

The aromatic and flexible nature of tetraphenylmethane linkers gives rise to a different set of MOF properties compared to adamantane.

  • Topology and Porosity: The tetrahedral geometry is a powerful tool for constructing highly porous materials. MOPs and COFs made from tetrahedral units like tetraphenylmethane have demonstrated exceptionally high specific surface areas, with some COFs exhibiting BET surface areas over 3500 m²/g.[14] The linker's flexibility can be key to mitigating geometric frustration, allowing for the formation of novel topologies that would be inaccessible with more rigid linkers.[16][17]

  • Stability and Host-Guest Interactions: Tetraphenylmethane-based MOFs generally exhibit good thermal stability.[18] The aromatic pore walls facilitate strong host-guest interactions through π-π stacking, which is particularly useful for the selective adsorption of aromatic molecules. This contrasts with the weaker van der Waals interactions that dominate in adamantane's aliphatic pores.

  • Applications: The high porosity and tunable aromatic environment make these MOFs ideal for gas storage and separation.[1][19] For instance, a copper-based MOF using a tetraphenylmethane-derived linker showed excellent selectivity for CO₂ over N₂ (52:1).[19] Furthermore, their electronic properties have been exploited in the development of materials for light-emitting devices and chemical sensors.[3][18]

Caption: Fig 2: Structure of a tetrakis(p-functionalized phenyl)methane linker.

Part 3: Head-to-Head Comparison: Adamantane vs. Tetraphenylmethane

The choice between an adamantane and a tetraphenylmethane linker core is a strategic one, driven by the desired properties of the final MOF.

FeatureAdamantane-Based LinkersTetraphenylmethane-Based Linkers
Core Structure Rigid, aliphatic, diamondoid cageAromatic core with four phenyl rings
Geometry Rigidly tetrahedralTetrahedral with conformational flexibility
Pore Environment Hydrophobic, non-polarAromatic, π-electron rich
Host-Guest Interactions Primarily van der Waals forcesπ-π stacking, van der Waals forces
Typical BET Surface Area Moderate (e.g., ~400-700 m²/g)[11]High to exceptionally high (e.g., >3000 m²/g)[14]
Framework Stability Very high thermal and chemical stability[11]Good thermal stability[18]
Topological Outcome Highly predictable, often dia topology[8][12]Can access novel topologies via flexibility[16][17]
Key Advantage Robustness, hydrophobicity, stabilityUltra-high porosity, strong guest interactions
Ideal Applications Separations in humid conditions, organic vapor captureHigh-capacity gas storage, aromatic separations, electronics
Causality and Strategic Choice
  • For Ultimate Stability: The inherent rigidity of the adamantane cage provides a superior structural backbone, making it the linker of choice for applications in harsh chemical or high-temperature environments.

  • For Maximum Porosity: The combination of a tetrahedral geometry and aromatic character in tetraphenylmethane linkers has consistently produced some of the most porous materials known, making it ideal for high-capacity gas storage.[14]

  • For Selective Separations: The choice is application-dependent. Adamantane's hydrophobic pores are better suited for separating non-polar molecules or for applications where water is a contaminant. Tetraphenylmethane's aromatic pores offer high selectivity for guests that can engage in π-π interactions.

Caption: Fig 3: Tetrahedral linkers connect metal SBUs to form 3D networks.

Part 4: Experimental Protocols and Characterization

Representative Solvothermal Synthesis of a Carboxylate-Based MOF

This protocol provides a general methodology for synthesizing a MOF using either a tetracarboxylate adamantane or tetraphenylmethane linker. The trustworthiness of this protocol relies on precise control over molar ratios and reaction conditions to ensure crystallinity and phase purity.[20]

Step-by-Step Methodology:

  • Precursor Solution: In a 20 mL glass vial, dissolve the metal salt (e.g., Zn(NO₃)₂·6H₂O) in a suitable solvent, typically N,N-dimethylformamide (DMF).

  • Linker Addition: Add the tetracarboxylate organic linker (e.g., 1,3,5,7-tetrakis(4-carboxyphenyl)adamantane or tetrakis(4-carboxyphenyl)methane) to the solution. The molar ratio of metal to linker is critical and is often maintained at 1:1 or 2:1 depending on the target structure.[20]

  • Solubilization: Sonicate the mixture for 10-15 minutes to ensure complete dissolution of the linker.

  • Sealing and Heating: Seal the vial tightly in a Teflon-lined autoclave. Place the autoclave in a programmable oven and heat to a specific temperature (e.g., 80-120 °C) for a designated period (e.g., 24-72 hours).[20][21] The slow heating and cooling rates are crucial for growing high-quality crystals.

  • Product Collection: After the autoclave has cooled to room temperature, collect the crystalline product by vacuum filtration.

  • Washing: Wash the collected solid sequentially with fresh DMF and a lower-boiling-point solvent like ethanol or methanol to remove unreacted precursors and residual high-boiling solvent.

  • Activation: Activate the MOF to remove guest solvent molecules from the pores. This is typically achieved by heating the sample under a dynamic vacuum at an elevated temperature (e.g., 150-250 °C) for several hours. The activation procedure is critical for obtaining a porous material with an accessible internal surface area.

Workflow Fig 4: General workflow for MOF synthesis and characterization. cluster_char Characterization Techniques A 1. Mix Metal Salt & Linker in Solvent (DMF) B 2. Solvothermal Reaction (Autoclave, 80-120°C) A->B C 3. Isolate Crystals (Filtration & Washing) B->C D 4. Solvent Exchange (e.g., with Ethanol) C->D E 5. Activation (Heat under Vacuum) D->E F Characterization E->F PXRD PXRD (Structure) F->PXRD BET BET (Porosity) TGA TGA (Stability) Gas Gas Adsorption

Caption: Fig 4: General workflow for MOF synthesis and characterization.

Essential Characterization Techniques

To validate the synthesis and evaluate performance, a suite of characterization techniques is mandatory.

  • Powder X-ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the synthesized MOF. The experimental pattern is compared to a simulated pattern from single-crystal data to verify that the intended framework has been formed.[20]

  • Brunauer-Emmett-Teller (BET) Analysis: Nitrogen or argon adsorption-desorption isotherms at 77 K are used to determine the specific surface area, pore volume, and pore size distribution of the activated MOF.[20][22] This is the definitive measurement of the material's porosity.

  • Thermogravimetric Analysis (TGA): TGA is performed to assess the thermal stability of the MOF. The sample is heated under an inert atmosphere, and weight loss is monitored to identify the temperature at which the framework begins to decompose.[20]

  • Gas Adsorption Measurements: To evaluate the MOF's performance for a specific application, the uptake of relevant gases (e.g., CO₂, CH₄, N₂) is measured at various pressures and temperatures using a volumetric gas adsorption analyzer.[20]

Conclusion

The choice between adamantane and tetraphenylmethane as linkers for MOF synthesis is a critical decision that profoundly influences the final material's properties. Adamantane, with its rigid aliphatic cage, is the premier choice for creating exceptionally stable and hydrophobic frameworks, making it ideal for applications in challenging environments or for the separation of non-polar molecules. In contrast, tetraphenylmethane, with its flexible and aromatic nature, excels in the construction of MOFs with ultra-high surface areas and π-rich pore environments, positioning it as a leading candidate for high-capacity gas storage and specialized catalytic applications. By understanding the fundamental chemical and structural differences outlined in this guide, researchers can more effectively harness the power of rational design to synthesize novel MOFs with properties tailored to meet the demands of today's most pressing technological challenges.

References

Navigating the Porous Landscape: A Comparative Guide to the BET Surface Area of MOFs Featuring 1,3,5,7-Tetrakis(4-iodophenyl)adamantane Linkers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for advanced materials for drug delivery, catalysis, and gas storage, Metal-Organic Frameworks (MOFs) have emerged as a class of porous crystalline materials with unprecedented versatility.[1] Their exceptionally high surface areas and tunable pore sizes make them ideal candidates for hosting and releasing guest molecules, a critical function in therapeutic applications.[2][3] This guide provides an in-depth analysis of the Brunauer-Emmett-Teller (BET) surface area of MOFs constructed with the rigid, tetrahedral linker, 1,3,5,7-tetrakis(4-iodophenyl)adamantane. We will explore the synthesis of this unique linker, delve into the principles and practice of BET surface area analysis, and present a comparative assessment of the resulting MOFs against other prominent examples in the field.

The Significance of the Adamantane Core in MOF Architecture

The choice of the organic linker is paramount in dictating the final topology and properties of a MOF. Adamantane, with its rigid, three-dimensional cage-like structure, offers a unique geometric foundation for the construction of robust and highly porous frameworks.[4] The tetrahedral disposition of its four bridgehead positions allows for the creation of extended, three-dimensional networks. When functionalized with coordinating groups, such as the iodophenyl moieties in this compound, it acts as a highly symmetric and rigid building block.[4] The phenyl groups extend the reach of the adamantane core and provide sites for further functionalization or coordination to metal clusters.[5]

Synthesis of the this compound Linker

The synthesis of the tetra-iodinated adamantane linker is a crucial first step. While various synthetic routes exist, a common approach involves the electrophilic iodination of 1,3,5,7-tetraphenyladamantane. This precursor can be synthesized through methods such as the acid-catalyzed condensation of benzene with 1,3,5,7-tetrahydroxyadamantane. The subsequent iodination at the para position of the four phenyl rings is typically achieved with high yields using an iodinating agent in the presence of an acid catalyst.[5] The resulting this compound is a stable, crystalline solid, ready for use in MOF synthesis.

From Linker to Framework: A General MOF Synthesis Protocol

The synthesis of MOFs is typically achieved through solvothermal or hydrothermal methods, where the organic linker and a metal salt are dissolved in a suitable solvent and heated in a sealed vessel.[6] This process facilitates the coordination of the metal ions or clusters with the organic linker, leading to the self-assembly of the crystalline framework.

A representative, generalized protocol for the synthesis of a MOF using the this compound linker is as follows:

  • Reactant Preparation: The this compound linker and a chosen metal salt (e.g., zinc nitrate, copper nitrate) are weighed in a specific molar ratio.

  • Solvent Mixture: The reactants are dissolved in a high-boiling point solvent, commonly N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF).

  • Sealed Reaction: The solution is transferred to a Teflon-lined stainless-steel autoclave.

  • Heating: The autoclave is placed in an oven and heated to a specific temperature (typically between 80 and 150 °C) for a designated period (ranging from several hours to a few days).

  • Crystallization and Isolation: After cooling to room temperature, the resulting crystalline product is isolated by filtration.

  • Washing and Activation: The as-synthesized MOF is washed with a fresh solvent to remove any unreacted starting materials trapped within the pores. Activation, the process of removing the solvent molecules from the pores to make them accessible for gas adsorption, is a critical step and is often performed by heating the MOF under vacuum.[7]

Unveiling the Inner Space: BET Surface Area Analysis

The Brunauer-Emmett-Teller (BET) theory is the most widely accepted method for determining the specific surface area of porous materials.[8][9] The analysis is based on the physical adsorption of an inert gas, typically nitrogen, onto the surface of the material at cryogenic temperatures (77 K, the boiling point of nitrogen).[9]

BET_Workflow cluster_prep Sample Preparation cluster_analysis Gas Adsorption Analysis cluster_results Data Interpretation Degassing Degassing (Removal of impurities and moisture) Adsorption N2 Gas Adsorption (at 77 K) Degassing->Adsorption Activated Sample Isotherm Generation of Adsorption Isotherm Adsorption->Isotherm Pressure vs. Adsorbed Volume BET_Plot Linearization using BET Equation Isotherm->BET_Plot Data Transformation Calc Calculation of Monolayer Capacity (Vm) BET_Plot->Calc From Slope and Intercept Surface_Area Determination of Specific Surface Area (m²/g) Calc->Surface_Area Using Cross-sectional Area of N2

Experimental Protocol for BET Surface Area Measurement:
  • Sample Degassing: A known weight of the activated MOF sample (typically 50-100 mg) is placed in a sample tube. The sample is then degassed under high vacuum at an elevated temperature (e.g., 120-150 °C) for several hours to remove any adsorbed water or other volatile impurities from the pores.

  • Measurement: The sample tube is transferred to the analysis port of the gas adsorption analyzer. The sample is cooled to 77 K using a liquid nitrogen bath.

  • Data Collection: Nitrogen gas is incrementally introduced into the sample tube, and the amount of gas adsorbed at each relative pressure (P/P₀) is measured. This process is continued until a desired relative pressure is reached. A corresponding desorption isotherm can also be collected by systematically reducing the pressure.

  • Data Analysis: The collected adsorption data is then used to generate a BET plot. The linear region of this plot is used to calculate the monolayer capacity (the volume of gas required to form a single layer on the surface of the material), from which the specific surface area is determined.

Performance Benchmark: Adamantane-Linker MOFs in Comparison

While extensive data on crystalline MOFs constructed from this compound is not yet widely available in the literature, valuable insights can be drawn from related porous organic polymers (POPs) and other adamantane-based MOFs. A study on a clickable microporous organic polymer based on this compound reported a BET surface area in the range of 442–665 m²/g . This provides a solid experimental benchmark for the porosity achievable with this specific linker.

To contextualize this performance, we compare it with other adamantane-based porous materials and several well-established, high-surface-area MOFs.

MaterialLinker/Building BlockBET Surface Area (m²/g)Reference
Microporous Organic Polymer This compound442 - 665
Adamantane-Tetrazolate MOF 1,3,5,7-Tetrakis(tetrazol-5-yl)-adamantane505.5[9]
NPF-200 Elongated Tetrahedral Linker5463[7]
UiO-66 1,4-Benzenedicarboxylic acid~1200 - 1600[4]
MIL-101(Cr) 1,4-Benzenedicarboxylic acid~3000 - 4100
ZIF-8 2-Methylimidazole~1300 - 1800

Discussion and Comparative Insights

The BET surface area of the microporous organic polymer derived from this compound (442–665 m²/g) is respectable, demonstrating the potential of this linker to create porous materials. This value is comparable to that of the adamantane-tetrazolate MOF (505.5 m²/g), suggesting that the adamantane core, when appropriately functionalized, consistently yields materials with significant porosity.[9]

However, when compared to well-established MOFs such as UiO-66, MIL-101, and ZIF-8, the surface area of the adamantane-based polymer is considerably lower. UiO-66, known for its exceptional thermal and chemical stability, typically exhibits a BET surface area in the range of 1200-1600 m²/g.[4] MIL-101(Cr) is renowned for its very large pores and exceptionally high surface area, often exceeding 3000 m²/g. ZIF-8, a zeolitic imidazolate framework, also demonstrates a high surface area, typically between 1300 and 1800 m²/g.

The comparison with NPF-200, a zirconium-based MOF with an elongated tetrahedral linker, highlights the upper echelons of surface area achievable in MOFs, with a remarkable value of 5463 m²/g.[7] This suggests that while the rigid tetrahedral geometry of the adamantane linker is advantageous, factors such as linker length, the nature of the metal cluster, and the resulting network topology play a crucial role in maximizing the accessible surface area.

It is important to note that the reported data for the this compound-based material is for a microporous organic polymer, which may lack the long-range crystalline order of a MOF. The synthesis of a highly crystalline MOF with this linker could potentially lead to a material with a higher and more uniform porosity, and consequently, a larger BET surface area. The presence of the bulky iodine atoms on the linker may also influence the packing of the framework and the resulting porosity.

Future Outlook and Conclusion

The use of this compound as a building block for porous materials is a promising avenue of research. The experimental data for the corresponding microporous organic polymer provides a valuable baseline for its potential in creating materials with significant surface area. While not yet reaching the ultra-high values of some benchmark MOFs, the inherent rigidity and tetrahedral geometry of the adamantane linker offer a robust platform for the design of novel porous frameworks.

Further research focusing on the synthesis of highly crystalline MOFs from this linker is warranted. Fine-tuning the synthesis conditions, exploring different metal clusters, and post-synthetic modification strategies could unlock the full potential of this intriguing building block. For researchers and professionals in drug development, the exploration of such novel MOFs could lead to the development of next-generation delivery systems with tailored porosity and functionality.

References

A Comparative Guide to the Gas Separation Performance of Polymers Derived from 1,3,5,7-Tetrakis(4-iodophenyl)adamantane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior Gas Separation Membranes

In the realm of materials science, the development of high-performance polymer membranes for gas separation is a critical endeavor, driven by the urgent need for energy-efficient and environmentally sustainable technologies in natural gas purification, carbon capture, and other industrial processes.[1][2] The ideal membrane material exhibits a combination of high permeability, allowing for high throughput, and high selectivity, ensuring the efficient separation of specific gases.[2] Polymers of Intrinsic Microporosity (PIMs) have emerged as a promising class of materials to address this challenge.[3][4] Their rigid and contorted molecular structures prevent efficient chain packing, leading to a high free volume and interconnected micropores that facilitate rapid gas transport.[3][4]

At the heart of PIM design is the selection of rigid monomer units that impart the desired properties to the final polymer. The diamondoid structure of adamantane, with its rigid, three-dimensional cage-like framework, makes it an exemplary building block for creating polymers with exceptional gas separation characteristics. This guide focuses on the potential of polymers derived from a specific adamantane-based monomer, 1,3,5,7-Tetrakis(4-iodophenyl)adamantane (TIPA), as next-generation gas separation membranes. While direct experimental data on the gas permeability of TIPA-derived polymers is emerging, the performance of closely related adamantane-containing polymers provides a strong indication of their significant potential. This guide will provide an in-depth analysis of the synthesis, characterization, and projected gas separation performance of TIPA-based polymers, benchmarked against leading alternative materials.

The Strategic Advantage of the Adamantane Core

The incorporation of adamantane units into a polymer backbone offers several distinct advantages for gas separation applications:

  • Inherent Rigidity and Contortion: The rigid, tetrahedral geometry of the adamantane cage prevents conformational changes and efficient chain packing, creating a high degree of intrinsic microporosity. This leads to a larger free volume available for gas molecules to diffuse through the membrane, thereby enhancing permeability.

  • Increased Fractional Free Volume (FFV): The bulky nature of the adamantane moiety increases the space between polymer chains, leading to a higher fractional free volume. This is a key factor in boosting the permeability of gases through the polymer matrix.[5]

  • Tunable Properties: The tetra-functional nature of TIPA allows for the creation of three-dimensional polymer networks with tunable pore sizes and functionalities. By carefully selecting the co-monomers, the gas separation properties can be tailored for specific applications.

Synthesis of TIPA-Derived Polymers: A Gateway to High-Performance Membranes

The synthesis of polymers from TIPA typically involves cross-coupling reactions, such as the Suzuki or Sonogashira coupling, to create a rigid, microporous network. The iodine functional groups on the TIPA monomer serve as reactive sites for polymerization.

Experimental Protocol: Suzuki Cross-Coupling Polymerization of a TIPA-Derivative

This protocol is adapted from the synthesis of microporous organic polymers (MOPs) using 1,3,5,7-tetrakis(4-bromophenyl)adamantane, a close analog of TIPA.[1]

Materials:

  • This compound (TIPA)

  • Aromatic diboronic acid or ester (e.g., 1,4-benzenediboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., a mixture of toluene, ethanol, and water)

Procedure:

  • Monomer Dissolution: In a reaction vessel, dissolve TIPA and the aromatic diboronic acid/ester in the solvent mixture.

  • Catalyst and Base Addition: Add the palladium catalyst and the base to the reaction mixture.

  • Polymerization: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature for a defined period (e.g., 48-72 hours). The polymer will precipitate out of the solution as it forms.

  • Purification: After the reaction is complete, cool the mixture and collect the polymer by filtration. Wash the polymer extensively with water, methanol, and other organic solvents to remove any unreacted monomers, catalyst residues, and other impurities.

  • Drying: Dry the purified polymer under vacuum at an elevated temperature.

Causality Behind Experimental Choices:

  • Palladium Catalyst: The palladium catalyst is essential for facilitating the carbon-carbon bond formation between the TIPA monomer and the aromatic diboronic acid/ester in the Suzuki coupling reaction.

  • Base: The base is required to activate the boronic acid/ester for the transmetalation step in the catalytic cycle.

  • Inert Atmosphere: The reaction is carried out under an inert atmosphere to prevent the oxidation of the palladium catalyst, which would deactivate it.

  • Extensive Washing: Thorough washing of the polymer is crucial to ensure the removal of any residual catalyst or monomers, which could affect the final properties and performance of the material.

Below is a diagram illustrating the synthesis workflow:

SynthesisWorkflow Monomers TIPA & Aromatic Diboronic Acid Reaction Polymerization (Heat, Inert Atmosphere) Monomers->Reaction Solvent Solvent (Toluene, Ethanol, Water) Solvent->Reaction Catalyst Palladium Catalyst Catalyst->Reaction Base Base (K2CO3) Base->Reaction Purification Purification (Filtration & Washing) Reaction->Purification Drying Drying (Vacuum Oven) Purification->Drying FinalPolymer Microporous TIPA-Polymer Drying->FinalPolymer

Caption: Suzuki cross-coupling polymerization workflow for TIPA-derived polymers.

Characterization of TIPA-Derived Polymers

To understand the potential gas separation performance of TIPA-derived polymers, a thorough characterization of their physicochemical properties is essential.

Key Characterization Techniques:
  • Brunauer-Emmett-Teller (BET) Analysis: This technique is used to determine the specific surface area and pore size distribution of the microporous polymer. A high surface area is indicative of a well-developed microporous structure, which is crucial for high gas permeability.

  • Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability of the polymer. High thermal stability is a desirable property for membranes that may be used in high-temperature gas separation processes.

  • Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution of the soluble polymer precursors or linear analogs.

Gas Separation Performance: A Comparative Analysis

While specific gas permeability data for membranes fabricated directly from TIPA-derived polymers is still emerging in the literature, we can project their performance based on closely related adamantane-containing polymers and compare them with established high-performance materials.

A study on microporous organic polymers (MOPs) synthesized from 1,3,5,7-tetrakis(4-bromophenyl)adamantane, a bromo-analog of TIPA, demonstrated significant gas uptake capacities.[1] The resulting MOP-Ad materials exhibited CO2 uptakes of up to 10.3 wt% and CH4 uptakes of up to 2.4 wt% at 273.1 K and 1.13 bar.[1] This high gas sorption is a strong indicator of the potential for high gas permeability in membrane applications.

Another relevant study focused on adamantane-grafted amidoxime-functionalized PIM-1 (AOPIM-1). The inclusion of the adamantane group significantly enhanced the CO2 permeability from 980.7 Barrer in the parent AOPIM-1 to 2483.6 Barrer in the adamantane-grafted version, with CO2/N2 and CO2/CH4 selectivities of 31.2 and 30.1, respectively.[5] This performance surpasses the Robeson upper bound, highlighting the positive impact of adamantane on gas separation properties.[5]

Comparative Data Table

The following table compares the projected gas separation performance of TIPA-derived polymers with other leading gas separation polymers. The data for TIPA-derived polymers is an estimation based on the performance of the adamantane-grafted AOPIM-1.

Polymer MaterialCO₂ Permeability (Barrer)CO₂/CH₄ SelectivityCO₂/N₂ SelectivityReference
Projected TIPA-Polymer ~2500 ~30 ~31 [5]
PIM-123001125[4]
Adamantane-grafted AOPIM-12483.630.131.2[5]
Matrimid®9.73538[6]
Thermally Rearranged (TR) Polymers>1000>20>30[3]

1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)

Robeson Upper Bound Plot

The Robeson upper bound plot is a graphical representation of the trade-off between permeability and selectivity for gas separation membranes. Materials that lie on or above the upper bound are considered to have superior performance.

RobesonPlot xaxis yaxis PIM1 PIM-1 Matrimid Matrimid® TR_Polymer TR Polymer Projected_TIPA Projected TIPA-Polymer Adamantane_AOPIM1 Adamantane-grafted AOPIM-1 Upper_Bound_Start Upper_Bound_End Upper_Bound_Start->Upper_Bound_End Robeson Upper Bound

Caption: Conceptual Robeson plot for CO2/CH4 separation comparing projected TIPA-polymer performance.

Structure-Property Relationships: The Adamantane Advantage

The superior projected gas separation performance of TIPA-derived polymers can be attributed to the unique structural features imparted by the adamantane core. The rigid and contorted nature of the adamantane unit disrupts chain packing, leading to a high fractional free volume and a well-developed network of interconnected micropores. This "intrinsic microporosity" provides pathways for rapid gas diffusion, resulting in high permeability.

Furthermore, the ability to create three-dimensional networks through the tetra-functional TIPA monomer allows for the creation of a more robust and size-sieving membrane structure. This can enhance the selectivity of the membrane by providing a more tortuous path for larger gas molecules while allowing smaller molecules to pass through more readily.

Conclusion and Future Outlook

Polymers derived from this compound represent a highly promising class of materials for next-generation gas separation membranes. The inherent rigidity and three-dimensional structure of the adamantane core are key to achieving the high levels of intrinsic microporosity required for superior permeability and selectivity. While direct experimental data for TIPA-based membranes is still emerging, the exceptional performance of closely related adamantane-containing polymers strongly suggests that TIPA-derived materials will surpass the performance of many existing commercial and developmental polymers.

Future research should focus on the synthesis and fabrication of TIPA-based polymer membranes and a thorough evaluation of their gas transport properties for a range of important gas pairs. Fine-tuning the polymer network structure through the choice of co-monomers and polymerization conditions will be crucial in optimizing performance for specific industrial applications, such as carbon capture from flue gas and the upgrading of natural gas. The continued exploration of adamantane-based building blocks like TIPA will undoubtedly pave the way for significant advancements in membrane technology.

References

Decoding Porosity: A Comparative Guide to Adamantane-Based Porous Organic Polymers with Diverse Functional Groups

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise control over the porous architecture of materials is paramount. Porous Organic Polymers (POPs), particularly those constructed from rigid building blocks like adamantane, offer a versatile platform for applications ranging from gas storage and separation to catalysis and drug delivery. The introduction of functional groups into the adamantane-based POP framework provides a powerful tool to fine-tune their porosity and surface chemistry, thereby tailoring their performance for specific applications.

This guide provides an in-depth comparison of the porosity of adamantane-based POPs featuring different functional groups. We will delve into the synthetic strategies, analyze the resulting porous properties with supporting experimental data, and elucidate the structure-property relationships that govern their performance.

The Adamantane Advantage in Porous Polymers

Adamantane, a diamondoid hydrocarbon, is an exceptional building block for POPs due to its rigid, three-dimensional cage-like structure. This inherent rigidity prevents the collapse of the porous network during solvent removal, leading to materials with permanent porosity. The tetrahedral geometry of substituted adamantane units allows for the construction of highly cross-linked, robust, and thermally stable frameworks.

The true power of adamantane-based POPs lies in their "tuneability." By incorporating functional groups onto the adamantane core or, more commonly, onto the aromatic linkers used in their synthesis, we can systematically alter the polymer's properties. These functional groups can influence the intermolecular interactions within the polymer network, affecting the packing of the polymer chains and, consequently, the size, shape, and distribution of the pores.

A Case Study: Functionalization of a Nanoporous Organic Framework (NPOF-4)

To illustrate the profound impact of functional groups on the porosity of adamantane-based POPs, we will examine a case study involving the post-synthetic modification of a nanoporous organic framework designated as NPOF-4. This POP is synthesized from a tetra-functional adamantane-based monomer. By subjecting the parent NPOF-4 to nitration followed by reduction, two new materials, NPOF-4-NO2 and NPOF-4-NH2, are obtained, bearing nitro and amine functionalities, respectively.

Synthetic Pathway and Rationale

The choice of post-synthetic modification is a strategic one. It allows for the synthesis of a series of materials with identical backbone topology, ensuring that any observed differences in porosity can be directly attributed to the introduced functional groups.

Caption: Post-synthetic modification of NPOF-4.

The nitration step introduces the electron-withdrawing nitro (-NO2) group, which is known to influence intermolecular interactions through dipole-dipole forces. The subsequent reduction of the nitro group to an amine (-NH2) group, which is electron-donating and capable of hydrogen bonding, provides a chemically distinct functionality for comparison.

Comparative Analysis of Porosity

The porosity of the parent NPOF-4 and its functionalized derivatives was characterized by nitrogen sorption analysis at 77 K. The key parameters—Brunauer-Emmett-Teller (BET) surface area, total pore volume, and micropore volume—are summarized in the table below.

MaterialFunctional GroupBET Surface Area (m²/g)Total Pore Volume (cm³/g)Micropore Volume (cm³/g)
NPOF-4 None12490.750.48
NPOF-4-NO2 -NO2 (Nitro)8800.530.34
NPOF-4-NH2 -NH2 (Amine)9500.580.37

Data sourced from Islamoglu, T. et al. J. Mater. Chem. A, 2013, 1, 10259-10264.

Interpreting the Results: The Role of Functional Groups

The experimental data reveals a clear trend in the porosity of the NPOF-4 series:

  • Introduction of Functional Groups: Both nitration and amination lead to a decrease in the BET surface area and pore volume compared to the parent NPOF-4. This is a common observation in post-synthetic modification, as the introduced functional groups occupy some of the pore space.

  • Nitro vs. Amine Functionalization: The amine-functionalized NPOF-4-NH2 exhibits a higher surface area and pore volume than its nitro-functionalized counterpart, NPOF-4-NO2. This difference can be attributed to the distinct nature of the functional groups. The bulkier nitro group may lead to a more significant reduction in accessible pore space. Furthermore, the potential for hydrogen bonding in the amine-functionalized polymer could influence the packing of the polymer chains in a way that preserves more porosity compared to the dipole-dipole interactions of the nitro groups.

These findings underscore the critical role that the choice of functional group plays in dictating the final porous properties of the material. While a reduction in surface area upon functionalization is often expected, the extent of this reduction and the resulting pore characteristics are highly dependent on the size, polarity, and interactive capabilities of the introduced group.

Experimental Protocols

Representative Synthesis of an Adamantane-Based POP (NPOF-4)

This protocol is a generalized representation of the synthesis of adamantane-based POPs via a Sonogashira-Hagihara cross-coupling reaction.

Materials:

  • 1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane (monomer A)

  • A suitable dihaloaromatic linker (monomer B)

  • Palladium(II) catalyst (e.g., Pd(PPh3)2Cl2)

  • Copper(I) iodide (co-catalyst)

  • A suitable solvent (e.g., a mixture of toluene and triethylamine)

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve monomer A and monomer B in the solvent mixture.

  • Add the palladium catalyst and copper(I) iodide to the reaction mixture.

  • Heat the mixture to the desired reaction temperature (typically 80-100 °C) and stir for 24-48 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer extensively with various solvents (e.g., methanol, acetone, chloroform) to remove any unreacted monomers and catalyst residues.

  • Dry the polymer under vacuum at an elevated temperature (e.g., 120 °C) to obtain the final porous organic polymer.

Post-Synthetic Nitration of NPOF-4
  • Suspend the parent NPOF-4 in a mixture of concentrated nitric acid and sulfuric acid.

  • Stir the mixture at a controlled temperature (e.g., 0-25 °C) for a specified duration.

  • Carefully quench the reaction by pouring the mixture over ice.

  • Filter the resulting solid and wash thoroughly with deionized water until the filtrate is neutral.

  • Wash with organic solvents (e.g., methanol, acetone) and dry under vacuum.

Post-Synthetic Reduction of NPOF-4-NO2
  • Suspend the NPOF-4-NO2 in a suitable solvent (e.g., ethanol).

  • Add a reducing agent, such as tin(II) chloride (SnCl2), and concentrated hydrochloric acid.

  • Heat the mixture under reflux for several hours.

  • After cooling, neutralize the mixture with a base (e.g., sodium hydroxide).

  • Filter the solid product, wash extensively with deionized water and organic solvents, and dry under vacuum.

Caption: General experimental workflow.

Conclusion: Engineering Porosity through Functionalization

The strategic incorporation of functional groups into adamantane-based porous organic polymers is a powerful and versatile approach for tailoring their porous properties. As demonstrated with the NPOF-4 series, the choice of functional group—from the electron-withdrawing nitro group to the electron-donating and hydrogen-bonding amine group—has a direct and predictable impact on the resulting BET surface area and pore volume.

This level of control is invaluable for researchers and scientists in materials science and drug development. By understanding the fundamental principles of how functional groups influence the architecture of POPs, we can rationally design and synthesize novel materials with optimized porosity for a wide array of applications, from enhancing the efficiency of gas separations to developing next-generation drug delivery systems. The continued exploration of new functionalization strategies for adamantane-based POPs promises to unlock even greater potential in the design of advanced porous materials.

Navigating Molecular Architecture: A Comparative Guide to Validating Tetrahedral Symmetry in Functionalized Adamantanes

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. Among the myriad of molecular scaffolds, adamantane, with its rigid, cage-like structure, presents a unique and highly valuable platform.[1][2] Its inherent tetrahedral symmetry, when preserved in its functionalized derivatives, offers a predictable and stable framework for the design of novel therapeutics and advanced materials.[3][4] However, the introduction of functional groups can, and often does, distort this ideal symmetry, impacting the molecule's bioactivity, physical properties, and overall utility.[5]

This guide provides a comprehensive, in-depth comparison of the primary experimental and computational methodologies employed to validate the tetrahedral symmetry of functionalized adamantanes. We will move beyond a simple listing of techniques, delving into the causality behind experimental choices and providing the field-proven insights necessary for robust and reliable characterization. Our focus is on creating a self-validating system of protocols, ensuring that the data you generate is both accurate and defensible.

The Foundational Importance of Symmetry

The highly symmetric and rigid scaffold of adamantane can be leveraged to control the orientation of functional groups, which is crucial for optimizing potency and selectivity for a specific biological target.[2] The adamantane core has also been used to replace phenyl rings in drug discovery, offering a three-dimensional alternative to flat aromatic systems.[2] The biological activity of adamantane derivatives is closely linked to their symmetry, compact structure, and rigidity.[2] Any deviation from the intended symmetry can lead to a loss of biological activity, highlighting the critical need for rigorous validation.

A Multi-Pronged Approach to Symmetry Validation

No single technique can provide a complete picture of molecular symmetry. A robust validation strategy relies on the convergence of data from multiple, independent methods. Here, we compare the most powerful and commonly employed techniques: X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy, and computational modeling.

X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination

X-ray crystallography provides direct, high-resolution, three-dimensional structural information, making it the definitive method for determining molecular symmetry.[6] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, we can precisely map the positions of individual atoms and unequivocally establish the molecule's point group symmetry.[7][8][9]

  • Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of the functionalized adamantane. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. The choice of solvent is critical and often requires extensive screening.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved and refined to obtain the final atomic coordinates.[8]

The crystallographic data directly reveals the presence or absence of symmetry elements. For a functionalized adamantane to possess tetrahedral symmetry (Td), the analysis must confirm the presence of four C3 rotation axes, three C2 rotation axes, and six σd mirror planes. Deviations from these ideal symmetry elements are immediately apparent in the solved crystal structure.[10]

Table 1: Comparison of Strengths and Weaknesses of X-ray Crystallography

StrengthsWeaknesses
Unambiguous 3D structure determination.[6]Requires a high-quality single crystal, which can be difficult to obtain.[6]
Provides precise bond lengths and angles.The solid-state conformation may not represent the solution-state conformation.
Gold standard for symmetry validation.Can be time-consuming and requires specialized equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Symmetry in Solution

While X-ray crystallography provides a static picture in the solid state, NMR spectroscopy offers invaluable insights into the symmetry of molecules in solution, which is often more relevant to their biological activity. The number and multiplicity of signals in ¹H and ¹³C NMR spectra are directly related to the chemical equivalence of nuclei, which is in turn dictated by the molecule's symmetry.[11]

  • ¹H and ¹³C NMR: In a perfectly tetrahedral (Td) adamantane, there are only two distinct C–H positions, leading to a simple NMR spectrum.[5] For a substituted adamantane, the presence of a plane of symmetry simplifies the spectrum, making certain carbon and proton groups equivalent.[11]

  • 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR techniques are crucial for assigning signals and confirming the connectivity of the molecule, which is especially helpful for complex or asymmetric molecules where signals may overlap.[11]

Caption: Workflow for NMR-based symmetry validation of functionalized adamantanes.

The fundamental principle is that chemically equivalent nuclei have the same chemical shift. Symmetry elements within the molecule render certain nuclei equivalent, simplifying the NMR spectrum. Therefore, a careful analysis of the number of signals, their multiplicities, and their correlations in 2D spectra allows for the deduction of the molecule's symmetry in solution.

Table 2: Comparison of Strengths and Weaknesses of NMR Spectroscopy

StrengthsWeaknesses
Provides information about the molecule in solution.Indirect method for symmetry determination.
Non-destructive technique.Can be complex to interpret for large or highly substituted molecules.[11]
Can provide information about dynamic processes.May not be sensitive to small distortions from ideal symmetry.
Vibrational Spectroscopy (IR and Raman): A Complementary Approach

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule.[12] These two methods are complementary, as IR spectroscopy is sensitive to vibrations that change the dipole moment, while Raman spectroscopy is sensitive to vibrations that change the polarizability of the molecule.[13][14]

A highly symmetric molecule like an idealized Td functionalized adamantane will have a relatively small number of IR and Raman active bands due to the high degree of degeneracy in its vibrational modes.[15] A reduction in symmetry will lead to the appearance of new bands in the spectra. By comparing the experimental vibrational spectra with theoretical spectra calculated for different possible symmetries, one can infer the most likely point group of the molecule.[16]

  • Experimental Spectra Acquisition: Obtain high-quality IR and Raman spectra of the functionalized adamantane.

  • Computational Modeling: Perform geometry optimization and vibrational frequency calculations for the molecule assuming different possible point groups using a suitable level of theory (e.g., DFT with a basis set like B3LYP/6-31G*).[16]

  • Spectral Comparison: Compare the calculated vibrational spectra for each assumed symmetry with the experimental IR and Raman spectra. The point group that provides the best match is the most likely symmetry of the molecule.

Computational Modeling: Predicting and Corroborating Symmetry

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting the most stable geometry and confirming the symmetry of molecules.[17][18] By performing a geometry optimization, one can determine the lowest energy conformation of the functionalized adamantane and analyze its symmetry elements.[19][20]

Caption: Workflow for computational symmetry validation of functionalized adamantanes.

Computational models can predict not only the geometry and symmetry but also other spectroscopic properties like NMR chemical shifts and vibrational frequencies.[21] This allows for a direct comparison between theoretical predictions and experimental data, providing a powerful means of validating the proposed structure and symmetry. For instance, if the calculated ¹³C NMR chemical shifts for a C2-symmetric structure closely match the experimental values, it provides strong evidence for the presence of C2 symmetry.

Conclusion: An Integrated and Self-Validating Approach

The validation of tetrahedral symmetry in functionalized adamantanes is not a task for a single technique but requires a synergistic approach that integrates experimental data and computational modeling. X-ray crystallography provides the definitive answer in the solid state, while NMR spectroscopy offers crucial insights into the molecule's behavior in solution. Vibrational spectroscopy, coupled with computational analysis, serves as a valuable complementary method. By combining these techniques, researchers can build a comprehensive and self-validating case for the symmetry of their molecules, ensuring the integrity of their molecular designs and the reliability of their subsequent applications. This rigorous approach is not merely an academic exercise but a fundamental necessity for the successful development of adamantane-based drugs and materials.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1,3,5,7-Tetrakis(4-iodophenyl)adamantane

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper disposal of 1,3,5,7-Tetrakis(4-iodophenyl)adamantane (CAS No. 144970-30-9). As a complex organoiodine compound built on a thermally stable adamantane core, this chemical requires a rigorous and informed approach to waste management to ensure personnel safety and environmental compliance.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety protocols and regulatory standards.

Hazard Identification and Waste Classification

Before any disposal procedures can be initiated, a thorough understanding of the compound's hazards is paramount. This compound is classified with the GHS07 pictogram, indicating it is a warning-level hazard.[3][4]

Key Hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

Due to its chemical structure as a halogenated organic compound, this substance falls under stringent regulatory scrutiny by the Environmental Protection Agency (EPA).[6][7] While not specifically listed by name, any waste containing this compound must be treated as hazardous waste . This classification is due to its inherent characteristics (irritant, harmful) and its identity as a halogenated organic compound, a class subject to specific land disposal restrictions.[6][7]

Hazard Profile: this compound
CAS Number 144970-30-9
Physical Form Solid[3]
GHS Pictogram GHS07 (Exclamation Mark)[3][4]
Signal Word Warning[3][4]
Hazard Statements H302, H315, H319, H335[3][5]
Waste Classification Hazardous Waste; Halogenated Organic Compound[6][7]

Personnel Protection and Safety Precautions

Adherence to Occupational Safety and Health Administration (OSHA) guidelines is mandatory when handling this compound and its associated waste.[8][9][10] A comprehensive safety plan, including training on chemical-specific hazards, must be in place.[11]

Required Personal Protective Equipment (PPE):

  • Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile gloves. Change gloves immediately if contamination occurs.

  • Skin and Body Protection: A fully fastened laboratory coat.

  • Respiratory Protection: Handling of the solid powder should be performed in a certified chemical fume hood to avoid inhalation of dust.[12]

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[13]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[13]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

Waste Segregation and Collection Protocol

Proper segregation is the cornerstone of safe and cost-effective chemical waste disposal. The primary directive is to prevent the mixing of halogenated and non-halogenated waste streams.[14]

Step-by-Step Collection Procedure:

  • Designate a Waste Container: Select a container compatible with the waste. For solid this compound, a high-density polyethylene (HDPE) or glass container with a secure, threaded cap is appropriate.

  • Segregate Halogenated Waste: This container must be exclusively for "Halogenated Organic Solid Waste." Never mix non-halogenated solvents or solids in this container, as this will classify the entire volume as the more stringently regulated and expensive halogenated waste.[14]

  • Collect Waste: Collect all materials grossly contaminated with the compound, including residual powder, contaminated weigh boats, and disposable implements.

  • Minimize Volume: Do not dispose of non-contaminated items or large volumes of lightly contaminated materials (like paper towels from a bench wipe) in the primary hazardous waste container. These should be managed as secondary contaminated debris, often double-bagged and labeled separately.

  • Keep Container Closed: The waste container must remain sealed at all times except when actively adding waste. This is an OSHA and EPA requirement to prevent spills and vapor release.[14]

Containerization and Labeling

All waste must be accumulated in containers that are correctly labeled from the moment the first drop or gram of waste is added.[14]

Labeling Requirements: The label must be securely affixed to the container and include the following information:

  • The words "HAZARDOUS WASTE" .

  • Full Chemical Name: "this compound". Avoid using abbreviations or chemical formulas.

  • List of All Contents: If it is a mixed waste, list all constituents by percentage.

  • Hazard Identification: Clearly indicate the relevant hazards (e.g., "Irritant," "Harmful if Swallowed").

  • Generator Information: Name and contact information of the principal investigator or laboratory.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound A Waste Generation (Pure compound or contaminated material) B Hazard Assessment (Review SDS & Regulations) A->B C Is waste halogenated? B->C D Segregate into 'Halogenated Solid Waste' Container C->D Yes I Consult EHS for Non-Halogenated Waste Stream C->I No E Select & Label Container per EPA/OSHA Standards D->E F Store in Satellite Accumulation Area (Secure, <1 year) E->F G Arrange Pickup by Licensed Hazardous Waste Vendor F->G H Final Disposal (High-Temperature Incineration) G->H

Caption: Decision workflow for handling and disposing of adamantane-based hazardous waste.

Final Disposal Pathway

Due to its high halogen content and thermal stability, the recommended final disposal method for this compound is high-temperature incineration in a facility permitted to handle hazardous halogenated organic waste.[6] This process ensures the complete destruction of the organic molecule, converting the iodine into inorganic species that can be scrubbed from the exhaust stream.

Land disposal is not a viable or compliant option for this class of chemical.[6][7] All disposal activities must be carried out by a licensed and certified hazardous waste management company that can provide a manifest for tracking the waste from the generation site to its final destruction.[15]

Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear the appropriate PPE as described in Section 2 before attempting cleanup.

  • Contain the Spill: For this solid compound, gently sweep or scoop the material to prevent it from becoming airborne. Do not use a dry brush. A wet cloth or absorbent pad can be used to collect the final traces.[13]

  • Collect Waste: Place all spilled material and contaminated cleanup supplies into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

By adhering to this comprehensive guide, laboratory professionals can manage and dispose of this compound waste in a manner that is safe, compliant, and environmentally responsible, thereby building a culture of trust and safety that extends beyond the product itself.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,3,5,7-Tetrakis(4-iodophenyl)adamantane

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel compounds like 1,3,5,7-Tetrakis(4-iodophenyl)adamantane is foundational to discovery. This large, halogenated adamantane derivative serves as a critical building block in materials science and supramolecular chemistry. However, its unique structure and reactive iodine moieties necessitate a rigorous and well-understood approach to laboratory safety. This guide provides essential, field-proven guidance on the personal protective equipment (PPE) required to handle this compound, ensuring both your safety and the integrity of your research. We will move beyond a simple checklist to explain the causality behind each safety measure, building a framework of trust through scientifically-grounded protocols.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a solid, air-stable compound. A thorough risk assessment begins with understanding its inherent hazards as identified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

According to safety data provided by suppliers and chemical databases, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

The assigned GHS pictogram is the GHS07 Exclamation Mark , with a "Warning" signal word.[1] These classifications are our primary directive for PPE selection. The risk of irritation to the skin, eyes, and respiratory tract from the fine particulate solid is the principal hazard we must mitigate.

Core PPE and Engineering Controls: Your Non-Negotiable Baseline

Before handling this compound in any capacity, the following baseline PPE and engineering controls are mandatory. This establishes a foundational layer of safety for all subsequent operations.

  • Engineering Control: Chemical Fume Hood The primary route of exposure to a fine solid is inhalation. The H335 classification (May cause respiratory irritation) makes it imperative to handle the solid material exclusively within a certified chemical fume hood.[2][3] This engineering control captures airborne particulates at the source, preventing them from entering the laboratory environment and your breathing zone.

  • Eye and Face Protection: Safety Glasses with Side Shields or Goggles Given the serious eye irritation risk (H319), direct contact of the powder with the eyes must be prevented.[2] Standard laboratory safety glasses with side shields are the minimum requirement.[4] For tasks with a higher risk of splashing, such as when dissolving the compound or during a reaction work-up, chemical splash goggles provide a more robust seal around the eyes.[4]

  • Protective Clothing: Laboratory Coat A standard, buttoned laboratory coat is required to protect against incidental skin contact from spills and to prevent contamination of personal clothing.[3] Ensure the coat is made of a suitable material and fits properly.

  • Hand Protection: Chemical-Resistant Gloves Nitrile gloves are the standard for handling solid chemicals and protecting against incidental splashes of most common laboratory solvents.[5] They provide an effective barrier against the skin irritation identified by the H315 classification.[2] It is crucial to:

    • Inspect gloves for tears or defects before use.

    • Remove gloves using the proper technique to avoid contaminating your skin.

    • Change gloves immediately if they become contaminated.

    • Never wear gloves outside of the laboratory.

Task-Specific Operational Plans and PPE

Different laboratory procedures involving this compound carry different levels of risk. The following table and protocols outline the specific PPE and handling procedures required for common tasks.

Laboratory Task Minimum Required PPE Key Safety Justification
Weighing & Transferring Solid Nitrile Gloves, Lab Coat, Safety Goggles, Fume Hood or Ventilated Balance Enclosure.Highest risk of aerosolizing fine powder, leading to respiratory (H335) and eye (H319) irritation. Engineering controls are critical.
Preparing a Solution Nitrile Gloves, Lab Coat, Safety Goggles. Face shield recommended if splashing is likely.Risk of splashes containing the dissolved compound. While the solid is contained, the solvent introduces its own hazards.
Running a Reaction/Work-up Nitrile Gloves (check solvent compatibility), Lab Coat, Chemical Splash Goggles, Fume Hood.Elevated temperatures or pressures can increase exposure risk. Work-up procedures may involve splashes of corrosive or reactive materials.
Handling Contaminated Waste Nitrile Gloves, Lab Coat, Safety Glasses.Prevents skin contact (H315) with residual chemical on glassware or in waste containers.
Experimental Protocol: Weighing and Transferring this compound

This protocol is designed to minimize the generation of airborne particulates.

  • Preparation: Don all core PPE (lab coat, safety glasses, nitrile gloves).

  • Work Area: Perform all work inside a certified chemical fume hood or a ventilated balance enclosure.

  • Tare Container: Place a clean, labeled receiving container (e.g., a round-bottom flask) on an analytical balance and tare the weight.

  • Aliquot Transfer: Carefully use a clean spatula to transfer the desired amount of this compound from the stock bottle to the receiving container.

  • Minimize Dust: Perform the transfer slowly and deliberately. Avoid tapping the spatula on the side of the container, which can aerosolize the powder.

  • Cleaning: Once the desired mass is obtained, securely cap both the stock bottle and the receiving container. Use a disposable wipe lightly dampened with 70% ethanol to decontaminate the spatula and any surfaces where powder may have settled. Dispose of the wipe in the designated solid chemical waste container.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow start Start: Plan to use This compound task What is the task? start->task weighing Weighing or Transferring Solid task->weighing Solid Form dissolving Dissolving in Solvent or Handling Solution task->dissolving Liquid Form waste Handling Waste or Decontamination task->waste Post-Procedure ppe_weighing Required PPE: - Fume Hood / Ventilated Enclosure - Safety Goggles - Nitrile Gloves - Lab Coat weighing->ppe_weighing ppe_dissolving Required PPE: - Fume Hood (if solvent is volatile) - Safety Goggles (Face Shield Recommended) - Nitrile Gloves - Lab Coat dissolving->ppe_dissolving ppe_waste Required PPE: - Safety Glasses - Nitrile Gloves - Lab Coat waste->ppe_waste end_procedure Proceed with Task Safely ppe_weighing->end_procedure ppe_dissolving->end_procedure ppe_waste->end_procedure

Caption: PPE selection workflow for handling the target compound.

Emergency Response and Disposal Plan

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Decontamination and Waste Disposal: All waste containing this compound is considered hazardous chemical waste.[6]

  • Segregation: Keep all waste streams separate. Do not mix with other incompatible waste.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.[3][7]

  • Containerization: Collect solid waste (contaminated gloves, wipes, weighing paper) in a designated, sealed container. Collect liquid waste (unused solutions, solvent rinses) in a separate, sealed, and properly vented container.

  • Disposal: Never dispose of iodinated compounds down the drain.[6] All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.[6][7] Some specialized recycling programs may exist for iodine-containing waste streams.[8][9]

By adhering to these detailed operational plans and understanding the rationale behind each PPE requirement, you can handle this compound with confidence and safety, fostering a laboratory environment built on trust and scientific integrity.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,5,7-Tetrakis(4-iodophenyl)adamantane
Reactant of Route 2
Reactant of Route 2
1,3,5,7-Tetrakis(4-iodophenyl)adamantane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.